molecular formula C16H18N2S B1672500 Fenethazine CAS No. 522-24-7

Fenethazine

Cat. No.: B1672500
CAS No.: 522-24-7
M. Wt: 270.4 g/mol
InChI Key: PFAXACNYGZVKMX-UHFFFAOYSA-N
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Description

Fenethazine is a member of phenothiazines.
structure

Properties

IUPAC Name

N,N-dimethyl-2-phenothiazin-10-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAXACNYGZVKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200233
Record name Fenethazine [INN:DCF]
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Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

522-24-7
Record name Fenethazine
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Record name Fenethazine [INN:DCF]
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Record name Fenethazine [INN:DCF]
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Record name Fenethazine
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Record name FENETHAZINE
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Record name Fenethazine
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Foundational & Exploratory

Fenethazine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of fenethazine and related phenothiazine derivatives on the histamine H1 receptor. Due to the limited availability of specific quantitative data for this compound, this document leverages data from closely related and well-studied phenothiazine antihistamines, such as promethazine, chlorpromazine, and thioridazine, to provide a thorough understanding of the core principles of their action.

Executive Summary

This compound, a first-generation phenothiazine derivative, functions as a potent antagonist at the histamine H1 receptor. Its primary mechanism of action is not as a simple neutral blocker but as an inverse agonist . This means that this compound binds to the inactive conformation of the H1 receptor, stabilizing it and thereby reducing the basal level of receptor activity. This inverse agonism effectively counteracts the effects of histamine, a key mediator in allergic and inflammatory responses. The therapeutic effects of this compound in conditions like allergic rhinitis and urticaria stem from its ability to inhibit the downstream signaling cascade initiated by H1 receptor activation, which is primarily coupled to the Gq/11 family of G-proteins.

H1 Receptor Signaling and the Role of this compound

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand histamine, activates the Gq/11 signaling pathway. This cascade of events leads to the characteristic symptoms of an allergic response. This compound, by acting as an inverse agonist, prevents this sequence of events.

The key steps in the H1 receptor signaling pathway and the inhibitory action of this compound are as follows:

  • Histamine Binding and Gq/11 Activation: In the presence of histamine, the H1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11.

  • Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

This compound binds to the H1 receptor and stabilizes its inactive state, preventing histamine from binding and initiating this signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Histamine Histamine H1R_inactive->Histamine Binding Blocked Gq_inactive Gq/11 (Inactive) H1R_active->Gq_inactive Activates Gq_active Gq/11 (Active) Gq_inactive->Gq_active PLC Phospholipase C (PLC) Gq_active->PLC Activates PLC_active PLC (Active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine->H1R_inactive Binds This compound This compound This compound->H1R_inactive Binds and Stabilizes Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Ca_release->PKC_activation Co-activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC_activation->Cellular_Response Leads to

Figure 1: H1 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Analysis of Phenothiazine Binding to H1 Receptors

CompoundReceptorLigandSystemKi (nM)Reference
Promethazine Human H1[3H]PyrilamineIn vitro0.33[1]
Chlorpromazine Human H1-In vitro3[2]
Thioridazine Human H1-In vitroBinds with high affinity[3][4]

Note: The Ki value for Thioridazine at the H1 receptor is confirmed to be high, though a specific numerical value was not found in the immediate search results.

Experimental Protocols

The determination of a compound's affinity and functional antagonism at the H1 receptor involves a series of well-established in vitro assays.

Radioligand Binding Assay for H1 Receptor Affinity (Ki Determination)

This assay directly measures the affinity of a test compound (e.g., a phenothiazine) for the H1 receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the H1 receptor.

Materials:

  • Radioligand: [3H]-mepyramine (a selective H1 antagonist).

  • Receptor Source: Membranes from cells expressing the human H1 receptor (e.g., HEK293 cells).[5]

  • Test Compound: this compound or other phenothiazine derivatives.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin or unlabeled mepyramine).[5]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[6]

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the H1 receptor. Homogenize the cells and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of [3H]-mepyramine, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[6]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-mepyramine against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Radioligand_Binding_Workflow start Start prep_membranes Prepare H1 Receptor Membranes start->prep_membranes setup_assay Set up Assay: - Membranes - [3H]-mepyramine - Test Compound (Varying Conc.) prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Separate Bound/Free Ligand via Filtration incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation quantification->analysis end End analysis->end Schild_Plot_Logic start Start agonist_crc Generate Agonist (Histamine) Concentration-Response Curve (CRC) start->agonist_crc add_antagonist Incubate Tissue with a Fixed Concentration of Antagonist agonist_crc->add_antagonist agonist_crc_antagonist Generate Agonist CRC in the Presence of the Antagonist add_antagonist->agonist_crc_antagonist calculate_dr Calculate Dose-Ratio (DR) (EC50 with antagonist / EC50 without) agonist_crc_antagonist->calculate_dr repeat_antagonist Repeat with Multiple Antagonist Concentrations calculate_dr->repeat_antagonist schild_plot Construct Schild Plot: log(DR-1) vs. log[Antagonist] repeat_antagonist->schild_plot determine_pa2 Determine pA2 from the x-intercept of the Schild Plot schild_plot->determine_pa2 end End determine_pa2->end

References

Physicochemical Properties of Fenethazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine chemical class.[1] Historically, it is a significant compound from which other prominent phenothiazines, such as promethazine and the antipsychotic chlorpromazine, were derived.[1] As a therapeutic agent, its primary mechanism of action is the antagonism of the histamine H1 receptor, making it effective for treating allergic conditions.[2] Like other first-generation antihistamines, it also exhibits anticholinergic and sedative effects.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require detailed data on its chemical identity, physical characteristics, and stability, alongside general experimental protocols and a visualization of its primary signaling pathway.

Chemical Identity

A clear understanding of the chemical identity of this compound hydrochloride is fundamental for research and development. The compound is the hydrochloride salt of the parent base, this compound. Key identifiers and structural information are summarized in the table below.

IdentifierValue
IUPAC Name N,N-dimethyl-2-phenothiazin-10-ylethanamine;hydrochloride[4]
CAS Number 5934-20-3[4][5]
Molecular Formula C16H19ClN2S or C16H18N2S·HCl[4][5][6]
SMILES CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl[4][6]
InChI InChI=1S/C16H18N2S.ClH/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10H,11-12H2,1-2H3;1H[4][5][6]
InChIKey CKIPCLCBYTWUEZ-UHFFFAOYSA-N[4][5][6]
Synonyms Phenethazine hydrochloride, Anergen hydrochloride, Etisine hydrochloride, Lisergan hydrochloride, RP-3015[1][4]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical data for this compound hydrochloride and its free base, this compound.

PropertyValueCompound
Molecular Weight 306.86 g/mol [5][6]This compound Hydrochloride
Melting Point 201-201.5 °C[5]This compound Hydrochloride
Boiling Point (at 1 mmHg) 183-187 °CThis compound (Free Base)
pKa Data not available. (Predicted for parent: 9.1±0.1)This compound (Free Base)
logP (Predicted) 4.2This compound (Free Base)[7]
Detailed Properties
  • Molecular Weight : The molecular weight of the hydrochloride salt is 306.86 g/mol , while the free base (this compound) has a molecular weight of 270.39 g/mol .[8]

  • Melting Point : The reported melting point for this compound hydrochloride is a sharp range of 201-201.5 °C, which is indicative of a crystalline solid.[5]

  • Dissociation Constant (pKa) : No experimental pKa value for this compound was found. As a tertiary amine, the protonated dimethylamino group is the primary basic center. The predicted pKa for the conjugate acid of the free base is approximately 9.1, indicating it is significantly ionized at physiological pH.

  • Partition Coefficient (logP) : The partition coefficient is a measure of a compound's lipophilicity. An experimental logP for this compound is not available. The computed XLogP3 value for the free base is 4.2, suggesting high lipophilicity.[7] This property is consistent with its ability to cross the blood-brain barrier, a characteristic of first-generation antihistamines that leads to sedative effects.[10]

  • Stability : Phenothiazine derivatives, including this compound, are known to be sensitive to light and oxidation.[11] Aqueous solutions can degrade upon exposure to heat and light, a process that is often accelerated in the presence of oxygen and certain metal ions.[12] Oxidation typically occurs at the sulfur atom in the central ring, which can lead to the formation of a sulfoxide degradant.[13]

Experimental Protocols

Detailed experimental methodologies for determining the cited data are often proprietary or found in older literature. However, this section outlines the standard, generalized protocols for key experiments relevant to the physicochemical characterization of this compound hydrochloride.

Synthesis of this compound

The synthesis of this compound typically involves the N-alkylation of phenothiazine. A general method involves the condensation of phenothiazine with an appropriate dimethylaminoethyl halide, such as 2-dimethylaminoethyl chloride, in the presence of a base like sodium amide. The resulting this compound free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

G General Synthesis Workflow for this compound HCl phenothiazine Phenothiazine condensation N-Alkylation (Condensation) phenothiazine->condensation reagent 2-Dimethylaminoethyl Chloride reagent->condensation base Base (e.g., NaNH2) base->condensation Catalyst fenethazine_base This compound (Free Base) condensation->fenethazine_base salification Salification fenethazine_base->salification hcl Hydrochloric Acid (HCl) hcl->salification fenethazine_hcl This compound Hydrochloride salification->fenethazine_hcl

Caption: General synthesis workflow for this compound Hydrochloride.

Determination of Melting Point

The melting point is a crucial indicator of purity and is typically determined using the capillary method with a modern digital apparatus.[14][15]

Protocol:

  • Sample Preparation : A small amount of dry, powdered this compound hydrochloride is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.[16]

  • Apparatus Setup : The capillary tube is placed into the heating block of a melting point apparatus.[17]

  • Measurement :

    • An initial rapid heating is performed to determine an approximate melting range.[16]

    • A second, slower measurement is conducted with a fresh sample, heating at a controlled rate (e.g., 1-2 °C per minute) starting from about 15-20 °C below the approximate melting point.[17]

  • Data Recording : The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[16]

Stability-Indicating HPLC Method

To assess the stability of this compound hydrochloride and quantify it in the presence of its degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[11] The following describes a general workflow for developing and using such a method.

G Workflow for a Stability-Indicating HPLC Assay start Prepare this compound HCl Solution in Diluent stress Apply Stress Conditions (e.g., Acid, Base, Heat, Light, Oxidation) start->stress sample_prep Prepare Samples for Analysis (Control and Stressed) stress->sample_prep hplc Inject into HPLC System (Reverse-Phase C18 Column) sample_prep->hplc analysis Analyze Chromatogram hplc->analysis peak_sep Are this compound and Degradant Peaks Resolved? analysis->peak_sep peak_sep->hplc No, Optimize Method (Mobile Phase, Gradient) validate Validate Method (Specificity, Linearity, Accuracy, Precision) peak_sep->validate Yes routine Use for Routine Stability Testing validate->routine

Caption: General workflow for a stability-indicating HPLC assay.

Mechanism of Action and Signaling Pathway

This compound functions primarily as an inverse agonist or antagonist at the histamine H1 receptor.[2][10] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 protein.[10]

When histamine binds to the H1 receptor, it activates the Gq alpha subunit, which in turn activates phospholipase C (PLC).[10] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This cascade leads to the classic physiological responses of an allergic reaction, such as smooth muscle contraction and increased vascular permeability.[9]

This compound competitively blocks histamine from binding to the H1 receptor, thereby inhibiting this signaling cascade and preventing the downstream allergic and inflammatory responses.[3][10]

G This compound Mechanism of Action at the H1 Receptor cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks Response Allergic / Inflammatory Response IP3->Response Leads to DAG->Response Leads to

Caption: this compound blocks the histamine H1 receptor signaling pathway.

References

An In-depth Technical Guide to Fenethazine and its Relationship to Promethazine and Chlorpromazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenothiazine tricyclic nucleus is a cornerstone in the history of psychopharmacology and antihistamine development. While compounds like chlorpromazine and promethazine are widely recognized for their profound clinical impact, their origins trace back to earlier derivatives. This technical guide provides an in-depth examination of fenethazine, a foundational first-generation antihistamine, and elucidates its structural and pharmacological relationship to its more famous derivatives: the potent antihistamine and antiemetic, promethazine, and the archetypal antipsychotic, chlorpromazine.[1]

This document will detail their chemical properties, synthesis, comparative pharmacodynamics, and pharmacokinetics. It includes summaries of quantitative data, representative experimental protocols for their characterization, and visualizations of key structural relationships and signaling pathways to provide a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Chemical and Physical Properties

This compound, promethazine, and chlorpromazine share the same tricyclic phenothiazine core but differ critically in the substitution at position 10 (the nitrogen of the central ring) and position 2 (on one of the benzene rings). These seemingly minor modifications dramatically alter their pharmacological profiles.

  • This compound (N,N-Dimethyl-10H-phenothiazine-10-ethanamine) features a simple two-carbon (ethyl) chain linking the phenothiazine nitrogen to a dimethylamino group.[2]

  • Promethazine (N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine) incorporates a branched, three-carbon (propyl) chain. This branching is a key structural motif for many potent first-generation antihistamines.[3]

  • Chlorpromazine (3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine) has a straight three-carbon (propyl) chain at position 10 and, crucially, a chlorine atom at position 2. This halogenation significantly enhances its affinity for dopamine receptors.

The structural evolution from the parent compound this compound to its clinically significant derivatives is depicted below.

G cluster_this compound This compound (Parent Compound) cluster_promethazine Promethazine (Antihistamine Focus) cluster_chlorpromazine Chlorpromazine (Antipsychotic Focus) fen Phenothiazine Core + 2-carbon ethyl side chain (at N10) pro Phenothiazine Core + Branched 3-carbon propyl side chain (at N10) fen->pro Side chain modification: Introduction of branching chl Phenothiazine Core + Straight 3-carbon propyl side chain (at N10) + Chlorine atom (at C2) fen->chl Side chain modification: Chain extension & C2-Chlorination G cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G Gαi/o Protein D2R->G Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G->AC Inhibits Dopamine Dopamine Dopamine->D2R Chlorpromazine Chlorpromazine (Antagonist) Chlorpromazine->D2R BLOCKS ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

References

Anticholinergic Effects of Fenethazine and its Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenethazine, a phenothiazine derivative, and its congeners are known to exhibit a range of pharmacological activities, including antihistaminic and anticholinergic effects. The anticholinergic properties of these compounds are primarily mediated by their antagonism of muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth analysis of the anticholinergic effects of this compound and related phenothiazine derivatives. It includes a review of the underlying mechanism of action, detailed experimental protocols for assessing anticholinergic activity, a compilation of available quantitative data on receptor affinity, and a discussion of the structure-activity relationships that govern the anticholinergic potency of this class of compounds. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of phenothiazine-based therapeutics.

Introduction

This compound is a first-generation antihistamine belonging to the phenothiazine class of compounds.[1] While its primary therapeutic application is in the management of allergic conditions, like many other first-generation antihistamines, this compound and its congeners also possess notable anticholinergic properties.[2][3] These effects stem from the ability of these molecules to act as antagonists at muscarinic acetylcholine receptors. The anticholinergic activity of phenothiazines contributes to some of their therapeutic effects but is also responsible for a range of side effects, including dry mouth, blurred vision, constipation, and cognitive impairment.

Understanding the anticholinergic profile of this compound and its derivatives is crucial for drug development, as it allows for the optimization of therapeutic efficacy while minimizing unwanted side effects. This guide will delve into the molecular basis of these effects, provide methodologies for their quantification, and summarize the existing data on the anticholinergic potency of this compound class.

Mechanism of Anticholinergic Action

The anticholinergic effects of this compound and its congeners are a direct result of their ability to bind to and block muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes. There are five subtypes of muscarinic receptors, M1 through M5, each with distinct tissue distributions and signaling pathways.

This compound and its congeners act as competitive antagonists at these receptors, meaning they bind to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but do not activate the receptor. This blockade of ACh binding prevents the downstream signaling cascades that are normally initiated by muscarinic receptor activation.

Anticholinergic Mechanism of Action cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron ACh_storage Acetylcholine (ACh) in Vesicles ACh ACh ACh_storage->ACh Release mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds & Activates This compound This compound Congener This compound->mAChR Binds & Blocks G_protein G-protein mAChR->G_protein Activates Effector Effector Enzyme/ Ion Channel G_protein->Effector Response Cellular Response (Blocked) Effector->Response Leads to

Figure 1: Antagonism of Muscarinic Receptors by this compound Congeners.

Quantitative Assessment of Anticholinergic Activity

The anticholinergic potency of this compound congeners is typically quantified through in vitro assays that measure their affinity for muscarinic receptors or their ability to antagonize the functional effects of muscarinic agonists.

Muscarinic Receptor Binding Affinity

A common method to determine the affinity of a compound for muscarinic receptors is through radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor. The data from these experiments are used to calculate the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

CompoundMuscarinic Receptor Ki (nM)Reference
Promethazine25[4]
Clemastine11[4]
Cyproheptadine6.0[4]
Diphenylpyraline11[4]
Mequitazine5.0[4]
Alimemazine38[4]
Mepyramine3,600[4]
Terfenadine30,000[4]

Table 1: Muscarinic Receptor Binding Affinities of Promethazine and Other H1-Antihistamines. Data were obtained from radioligand binding assays using bovine cerebral cortex membranes.

Functional Antagonism Assays

Functional assays measure the ability of a compound to inhibit the physiological response induced by a muscarinic agonist. A widely used in vitro model is the isolated guinea pig trachea or ileum preparation. In this assay, the tissue is exposed to a muscarinic agonist, such as carbachol, which causes muscle contraction. The ability of a this compound congener to inhibit this contraction is then measured. The results are often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized procedure based on standard methods for determining the affinity of test compounds for muscarinic receptors.

Materials:

  • Tissue Preparation: Bovine or rat cerebral cortex, homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [3H]-Quinuclidinyl benzilate ([3H]QNB), a high-affinity muscarinic antagonist.

  • Test Compounds: this compound or its congeners, dissolved in an appropriate solvent.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize the cerebral cortex tissue in assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [3H]QNB, and varying concentrations of the test compound. Include tubes for total binding (no test compound) and non-specific binding (with atropine).

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Tissue Brain Tissue (Cerebral Cortex) Homogenize Homogenize & Centrifuge Tissue->Homogenize Membranes Isolated Cell Membranes Homogenize->Membranes Incubate Incubate: Membranes + [3H]QNB + Test Compound Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Count->Analyze

Figure 2: Workflow for a Muscarinic Receptor Radioligand Binding Assay.

Structure-Activity Relationships (SAR)

The anticholinergic potency of phenothiazine derivatives is significantly influenced by their chemical structure. Key structural features that determine their affinity for muscarinic receptors include:

  • The Phenothiazine Ring System: The tricyclic core of the molecule is essential for activity. Substitutions on the phenothiazine rings can modulate potency.

  • The N-10 Side Chain: The nature of the side chain at the N-10 position of the phenothiazine ring is a critical determinant of anticholinergic activity.

    • Length of the Alkyl Chain: A two or three-carbon chain between the nitrogen of the phenothiazine ring and the terminal amino group is generally optimal for high affinity.

    • The Terminal Amino Group: The basicity and steric bulk of the terminal amino group influence receptor binding. Tertiary amines, such as the dimethylamino group in this compound, are common in potent anticholinergic phenothiazines.

Based on the broader SAR of phenothiazines, it can be inferred that modifications to the this compound structure, such as altering the length of the ethylamino side chain, changing the substituents on the terminal nitrogen, or adding substituents to the phenothiazine ring, would likely result in significant changes in anticholinergic potency. For instance, increasing the bulk of the N-alkyl groups may decrease affinity due to steric hindrance at the receptor binding site. Conversely, the introduction of specific substituents on the phenothiazine ring could potentially enhance binding affinity.

Conclusion

This compound and its congeners are a class of compounds with significant anticholinergic effects mediated by their antagonism of muscarinic acetylcholine receptors. The potency of these compounds is dictated by specific structural features, particularly the nature of the N-10 side chain. The anticholinergic activity of these molecules can be accurately quantified using in vitro methods such as radioligand binding assays and functional antagonism studies. A thorough understanding of the structure-activity relationships within this chemical class is essential for the design of new therapeutic agents with optimized pharmacological profiles, balancing desired therapeutic effects with potential anticholinergic side effects. This guide provides a foundational resource for researchers and drug development professionals working with this important class of molecules.

References

A Technical Guide to the Neuroprotective Potential of Phenothiazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the emerging evidence supporting the neuroprotective effects of phenothiazines. It consolidates findings from preclinical studies, details the molecular mechanisms and signaling pathways involved, and presents key quantitative data and experimental protocols to inform future research and development in this area.

Introduction to Phenothiazines

Phenothiazines are a class of tricyclic compounds historically recognized for their antipsychotic properties, primarily through the antagonism of dopamine D2 receptors.[1][2] The archetypal drug, chlorpromazine, was developed in the 1950s and revolutionized the treatment of schizophrenia.[3] Beyond their use in psychiatry for managing psychosis, schizophrenia, and bipolar disorder, various phenothiazine derivatives are also employed to treat conditions like severe nausea, vomiting, and intractable hiccups.[1][3]

Recent research has unveiled a broader pharmacological profile for these compounds, suggesting they interfere with multiple cellular processes, including those central to neuronal survival.[4][5] Evidence indicates that certain phenothiazines, particularly the unsubstituted parent compound, possess potent antioxidant, anti-inflammatory, and anti-apoptotic properties independent of dopamine receptor modulation.[6][7] These non-psychiatric effects have positioned phenothiazines as compelling candidates for drug repurposing in the context of neurodegenerative diseases and acute brain injury.[5][8]

This guide explores these neuroprotective facets, focusing on the mechanistic underpinnings and preclinical evidence in models of Parkinson's disease, ischemic stroke, traumatic brain injury, and Alzheimer's disease.

Core Mechanisms of Neuroprotection

The neuroprotective capacity of phenothiazines stems from their ability to counteract several key pathological processes that drive neuronal cell death.

Attenuation of Oxidative Stress

Oxidative stress is a primary pathogenic factor in many neurodegenerative disorders.[6] Phenothiazines have demonstrated robust antioxidant capabilities. Unsubstituted phenothiazine, in particular, acts as a potent free radical scavenger.[7] Studies show that it can protect dopaminergic neurons from toxins like rotenone and 1-methyl-4-phenyl-pyridinium (MPP+) at nanomolar concentrations, outperforming some mitochondrially targeted antioxidants.[6] This "chain-breaking" antioxidant activity is crucial for preserving neuronal integrity.[6] Furthermore, research on novel phenothiazine derivatives has shown that inhibition of global protein oxidation is a key predictor of their cytoprotective activity.[9] In models of traumatic brain injury, phenothiazine treatment significantly reduces the expression of inducible nitric oxide synthase (iNOS), a key source of oxidative and nitrosative stress.[10]

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a final common pathway in neuronal loss following injury or in chronic disease. Phenothiazines have been shown to directly intervene in the apoptotic cascade.

  • In Ischemic Stroke: A combination of chlorpromazine and promethazine (C+P) suppresses the expression of pro-apoptotic proteins like Caspase-3 and Bax while enhancing the expression of the anti-apoptotic protein Bcl-XL.[11]

  • In Traumatic Brain Injury: Phenothiazine treatment in a high-altitude TBI model led to a reduction of cleaved-Caspase-3 and an increase in Bcl-2 expression, indicating an alleviation of apoptosis.[12]

  • Combined with Hypothermia: In an experimental stroke model, the combination of phenothiazines with mild hypothermia significantly increased the expression of anti-apoptotic proteins (Bcl-2 and Bcl-xL) and decreased pro-apoptotic proteins (AIF and Bax).[13]

Regulation of Key Signaling Pathways

Phenothiazines exert their anti-apoptotic and protective effects by modulating critical intracellular signaling pathways.

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival. The combination of phenothiazines and mild hypothermia was found to enhance neuroprotection by increasing the phosphorylation of Akt (p-Akt). The protective effects were blocked by a p-Akt inhibitor, confirming the pathway's importance.[13][14]

  • NOX-Akt/PKC Pathway: In an ischemic stroke model, phenothiazines appear to confer neuroprotection by inhibiting the NOX (NADPH oxidase)-Akt/PKC pathway.[11] Inhibition of NOX, a major source of reactive oxygen species (ROS), leads to downstream regulation of apoptotic proteins.[11]

  • Dpp2/7 Pathway: In a model of high-altitude traumatic brain injury, phenothiazine treatment was found to significantly upregulate Dipeptidyl Peptidase 2 and 7 (Dpp2/7). The neuroprotective anti-apoptotic effects were reversed by a Dpp2/7 inhibitor, linking this pathway to phenothiazine-mediated Bcl-2 expression and Caspase-3 cleavage.[12]

Visualization of Mechanisms

The following diagrams illustrate the key signaling pathways implicated in the neuroprotective action of phenothiazines.

PI3K_Akt_Pathway Phenothiazine Action on PI3K/Akt Pathway cluster_0 PTZ Phenothiazines (e.g., C+P) PI3K PI3K/Akt Pathway PTZ->PI3K Activate Hypo Mild Hypothermia Hypo->PI3K Activate pAkt p-Akt (Activated) PI3K->pAkt Phosphorylates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) pAkt->Bcl2 Upregulates Bax Bax / AIF (Pro-apoptotic) pAkt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Neuroprotection Neuroprotection

Caption: PI3K/Akt signaling pathway modulated by phenothiazines.

NOX_Akt_PKC_Pathway Phenothiazine Action on NOX-Akt/PKC Pathway cluster_1 PTZ Phenothiazines (e.g., C+P) NOX NOX PTZ->NOX Inhibits AktPKC Akt/PKC Pathway NOX->AktPKC Activates BclXL Bcl-xL (Anti-apoptotic) AktPKC->BclXL Inhibits BaxCasp3 Bax / Caspase-3 (Pro-apoptotic) AktPKC->BaxCasp3 Activates Apoptosis Apoptotic Cell Death BclXL->Apoptosis Inhibits BaxCasp3->Apoptosis Promotes Neuroprotection Neuroprotection

Caption: NOX-Akt/PKC apoptotic pathway inhibited by phenothiazines.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings on the neuroprotective efficacy of phenothiazines across different preclinical models.

Table 1: Efficacy in Traumatic Brain Injury (TBI) Models
CompoundModelDosageOutcome MeasureResultCitation
PhenothiazineControlled Cortical Impact (CCI) in C57BI6 mice3 mg/kg (s.c.)Cortical Contusion Volume19.8% reduction[10]
PhenothiazineControlled Cortical Impact (CCI) in C57BI6 mice30 mg/kg (s.c.)Cortical Contusion Volume26.1% reduction[10]
PhenothiazineControlled Cortical Impact (CCI) in C57BI6 mice30 mg/kg (s.c.)iNOS ExpressionSignificantly lower vs. vehicle[10]
C+P¹High-Altitude CCI in miceN/AProtein ExpressionIncreased Bcl-2, Decreased Cleaved Caspase-3[12]

¹ C+P: Chlorpromazine and Promethazine

Table 2: Efficacy in Ischemic Stroke Models
CompoundModelDosageOutcome MeasureResultCitation
C+P¹MCAO² in Sprague-Dawley rats8 mg/kgBrain Infarct VolumeSignificant reduction vs. saline[11]
C+P¹ + HypothermiaMCAO² in ratsN/ABrain Infarct VolumeMore obvious reduction (P < 0.01) vs. hypothermia alone[13][14]
C+P¹ + HypothermiaMCAO² in ratsN/ANeurological DeficitsMore obvious reduction (P < 0.01) vs. hypothermia alone[13][14]
ChlorpromazineRabbit multiple cerebral embolismN/ANeurologic Function DeficitsReduced deficits vs. controls[15]
TrifluoperazineRabbit multiple cerebral embolismN/ANeurologic Function DeficitsReduced deficits vs. controls[15]

¹ C+P: Chlorpromazine and Promethazine ² MCAO: Middle Cerebral Artery Occlusion

Table 3: Efficacy in Neurodegenerative Disease Models
CompoundModelOutcome MeasureResultCitation
PhenothiazineRotenone/MPP+ in C. elegansDopaminergic NeurodegenerationStrong neuroprotection at nanomolar concentrations[6]
PhenothiazineRotenone-lesioned ratsBehavioral DeficitsImproved deficits[7]
PhenothiazineRotenone-lesioned ratsStriatal Dopamine Content & Fiber DensityProtected against ROT-induced loss[7]
Phenothiazine DerivativesC. elegans Aβ toxicity modelParalysis (Proteotoxicity)60% of 80 tested congeners were protective[16]
Benzannulated Phenothiazine DerivativesCultivated neuronal cellsCytoprotective ActivityVery low EC₅₀ values of ~8 nM[9]

Key Experimental Protocols

This section provides detailed methodologies for representative studies investigating the neuroprotective effects of phenothiazines.

Ischemic Stroke Model (NOX-Akt/PKC Pathway Study)
  • Animal Model: Male Sprague-Dawley rats.

  • Injury Protocol: Reversible middle cerebral artery occlusion (MCAO) was induced for 2 hours to create a focal cerebral ischemic model.

  • Treatment Groups:

    • Saline Group: Received saline administration.

    • C+P Group: Received a combination of chlorpromazine and promethazine (8 mg/kg).

    • C+P + Apocynin Group: Received C+P (8 mg/kg) plus apocynin (a NOX inhibitor).

  • Administration: Drugs were administered at the onset of reperfusion following the 2-hour MCAO.

  • Workflow Diagram:

    MCAO_Workflow cluster_protocol Experimental Workflow: MCAO Model A Sprague-Dawley Rats B Induce MCAO (2 hours) A->B C Reperfusion & Randomization B->C D1 Group 1: Saline C->D1 D2 Group 2: 8 mg/kg C+P C->D2 D3 Group 3: C+P + Apocynin C->D3 E Neurological Assessment & Tissue Collection D1->E D2->E D3->E F Western Blot (Caspase-3, Bax, Bcl-XL) Infarct Volume Analysis E->F

    Caption: Workflow for the MCAO ischemic stroke experiment.

  • Key Assays:

    • Infarct Volume Measurement: Brains were sectioned and stained to quantify the volume of the ischemic infarct.

    • Neurological Deficit Scoring: Animals were assessed for motor and sensory deficits.

    • Western Blotting: Protein levels of Caspase-3, Bax, and Bcl-XL were quantified in brain tissue to assess the apoptotic pathway.

  • Reference: [11]

Traumatic Brain Injury Model
  • Animal Model: C57BI6 mice.

  • Injury Protocol: A pneumatic, controlled cortical impact (CCI) was delivered to induce a standardized TBI.

  • Treatment Groups:

    • Vehicle Group: Received the drug vehicle (control).

    • Low-Dose (LD) Group: Received phenothiazine (3 mg/kg, s.c.).

    • High-Dose (HD) Group: Received phenothiazine (30 mg/kg, s.c.).

  • Administration: Treatment was administered 30 minutes post-injury.

  • Key Assays (at 24h post-insult):

    • Brain Lesion Volume: Histological analysis to determine the size of the cortical contusion.

    • Neurofunctional Impairment: Assessment of motor function and coordination.

    • Immunohistochemistry: Staining for markers of cerebral inflammation (e.g., Iba-1 for microglia) and oxidative stress (iNOS).

  • Reference: [10]

Parkinson's Disease Model (in vivo)
  • Animal Model: Male Lewis rats.

  • Injury Protocol: Chronic administration of rotenone (ROT) to induce mitochondrial dysfunction and nigrostriatal dopamine neurodegeneration, mimicking Parkinson's disease.

  • Treatment: Long-term treatment with unsubstituted phenothiazine (PTZ).

  • Key Assays:

    • Behavioral Testing: Assessment of motor deficits.

    • Neurochemical Analysis: Measurement of dopamine content and fiber density in the striatum.

    • Histology: Quantification of dopamine neurons in the substantia nigra (SN).

    • Biochemical Assays: Measurement of mitochondrial function, oxidative stress markers (protein thiol oxidation), and inflammatory responses.

  • Reference: [7]

Conclusion and Future Directions

The evidence strongly suggests that phenothiazines and their derivatives possess significant neuroprotective properties that are distinct from their well-known antipsychotic effects. Their ability to mitigate oxidative stress, inhibit apoptosis, and modulate pro-survival signaling pathways like PI3K/Akt makes them attractive candidates for treating a range of neurological disorders. The efficacy demonstrated in preclinical models of stroke, TBI, and Parkinson's disease is promising.

However, most phenothiazines used clinically are designed to target dopamine receptors, which can lead to significant side effects.[6] Unsubstituted phenothiazine, which lacks this activity, has shown potent neuroprotection, highlighting a path for future drug development.[6][7]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening new phenothiazine derivatives to optimize neuroprotective efficacy while minimizing off-target effects, particularly dopamine receptor antagonism.[9]

  • Clinical Trials: Designing well-controlled clinical trials to evaluate the efficacy of promising non-psychoactive phenothiazine candidates in acute injuries like stroke and TBI, and potentially in chronic neurodegenerative diseases.

  • Mechanism Elucidation: Further investigating the molecular targets and signaling pathways, such as the Dpp2/7 pathway, to gain a more comprehensive understanding of their polypharmacology.[5][12]

By leveraging the unique chemical scaffold of phenothiazines, it may be possible to develop novel and effective therapies to protect the central nervous system from a wide array of pathological insults.

References

Fenethazine's Interaction with Histamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenethazine, a first-generation phenothiazine derivative, is recognized primarily for its antagonistic activity at the histamine H1 receptor, contributing to its antihistaminic effects. A comprehensive review of available scientific literature reveals a notable absence of specific quantitative binding affinity data (such as Kᵢ, IC₅₀, or pKᵢ values) for this compound across the four subtypes of histamine receptors (H1, H2, H3, and H4). This guide provides an in-depth overview of the established signaling pathways of histamine receptors and outlines the standardized experimental protocols used to determine the binding affinity of compounds like this compound. While direct quantitative data for this compound is not currently available in the public domain, this document serves as a foundational resource for researchers seeking to investigate its pharmacodynamic profile.

Introduction to this compound and Histamine Receptors

This compound is a phenothiazine derivative that has been utilized for its antihistaminic properties. Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can lead to sedative side effects. The therapeutic effects of this compound are primarily attributed to its interaction with histamine receptors, particularly the H1 subtype. Histamine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological and pathological effects of histamine. Understanding the binding affinity of this compound for each of the four histamine receptor subtypes is crucial for a complete characterization of its pharmacological profile, including its efficacy and potential off-target effects.

Histamine Receptor Subtypes and Their Signaling Pathways

The four identified histamine receptor subtypes (H1, H2, H3, and H4) are distinguished by their tissue distribution, signaling mechanisms, and physiological roles.

  • Histamine H1 Receptor (H1R): Primarily coupled to Gαq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. This pathway is central to allergic and inflammatory responses.

  • Histamine H2 Receptor (H2R): Coupled to Gαs proteins, activation of H2R stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and activation of protein kinase A (PKA). This pathway is famously involved in the regulation of gastric acid secretion.

  • Histamine H3 Receptor (H3R): This receptor is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. H3Rs are predominantly found in the central nervous system where they act as autoreceptors on histaminergic neurons and as heteroreceptors on other neurons to modulate the release of various neurotransmitters.

  • Histamine H4 Receptor (H4R): Also coupled to Gαi/o proteins, H4R activation leads to the inhibition of adenylyl cyclase. This receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, and is involved in inflammatory and immune responses.

Quantitative Assessment of this compound's Binding Affinity

While specific binding affinity data for this compound is not available in the reviewed literature, the following table outlines the parameters that would be determined through appropriate experimental assays.

Receptor SubtypeLigandAssay TypeKey ParametersReported Value for this compound
Histamine H1This compoundRadioligand BindingKᵢ (nM), IC₅₀ (nM), pKᵢNot Available
Histamine H2This compoundRadioligand BindingKᵢ (nM), IC₅₀ (nM), pKᵢNot Available
Histamine H3This compoundRadioligand BindingKᵢ (nM), IC₅₀ (nM), pKᵢNot Available
Histamine H4This compoundRadioligand BindingKᵢ (nM), IC₅₀ (nM), pKᵢNot Available

Experimental Protocols for Determining Histamine Receptor Binding Affinity

The determination of a compound's binding affinity for a specific receptor is typically achieved through in vitro radioligand binding assays. These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the receptor by the unlabeled test compound (e.g., this compound).

General Radioligand Displacement Assay Protocol

This protocol provides a general framework for assessing the binding of a test compound to a specific histamine receptor subtype.

4.1.1. Materials

  • Cell membranes expressing the human histamine receptor of interest (H1, H2, H3, or H4).

  • Radioligand specific for the receptor subtype (e.g., [³H]mepyramine for H1R, [³H]tiotidine for H2R, [³H]Nα-methylhistamine for H3R, [³H]histamine for H4R).

  • Unlabeled this compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known ligand for the receptor).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

4.1.2. Procedure

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Signaling Pathways

Histamine_Signaling_Pathways cluster_H1 Histamine H1 Receptor cluster_H2 Histamine H2 Receptor cluster_H3_H4 Histamine H3 & H4 Receptors H1 H1R Gq11 Gαq/11 H1->Gq11 PLC PLC Gq11->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC H2 H2R Gs Gαs H2->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 H3_H4 H3R / H4R Gi Gαi/o H3_H4->Gi AC_H3_H4 Adenylyl Cyclase Gi->AC_H3_H4 inhibits cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4 Radioligand_Binding_Assay_Workflow prep Membrane Preparation (Cells expressing target receptor) setup Assay Setup (Membranes + Radioligand + this compound) prep->setup incubation Incubation (Reach Equilibrium) setup->incubation filtration Filtration (Separate bound/free radioligand) incubation->filtration wash Washing (Remove non-specific binding) filtration->wash count Scintillation Counting (Measure radioactivity) wash->count analysis Data Analysis (Determine IC₅₀ and Kᵢ) count->analysis

Historical development of Fenethazine as a first-generation antihistamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenethazine, a phenothiazine derivative, represents a significant milestone in the historical development of first-generation antihistamines. As a histamine H1 receptor antagonist, it paved the way for the development of other important drugs in its class, including promethazine and the antipsychotic chlorpromazine. This technical guide provides a comprehensive overview of the historical context, synthesis, mechanism of action, and key experimental methodologies relevant to the study of this compound. While specific quantitative pharmacological and clinical data for this compound are scarce in currently accessible literature due to its early development, this guide consolidates the available knowledge and presents foundational experimental protocols for its characterization.

Historical Development

This compound (also known as phenethazine) emerged in the mid-20th century during a period of intense research into phenothiazine derivatives. It was derived from phenbenzamine, one of the earliest clinically used antihistamines. The development of this compound was a crucial step in the evolution of phenothiazine-based medications, leading to the synthesis of promethazine and, subsequently, the revolutionary antipsychotic drug, chlorpromazine. As a first-generation antihistamine, this compound is characterized by its ability to cross the blood-brain barrier, leading to the common side effect of sedation.

Chemical Synthesis

General Synthesis Scheme:

The synthesis would proceed via the reaction of phenothiazine with a suitable 2-(dimethylamino)ethyl halide, typically 2-dimethylaminoethyl chloride, in the presence of a base to facilitate the nucleophilic substitution at the nitrogen atom of the phenothiazine ring.

Synthesis Phenothiazine Phenothiazine This compound This compound (10-(2-Dimethylaminoethyl)phenothiazine) Phenothiazine->this compound N-Alkylation Reagent 2-Dimethylaminoethyl chloride + Base (e.g., NaNH2) Reagent->this compound

Caption: General synthetic route to this compound via N-alkylation of phenothiazine.

Mechanism of Action: H1 Receptor Antagonism

This compound functions as a competitive antagonist of the histamine H1 receptor. By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq/11 family of G-proteins. The binding of an antagonist like this compound prevents the activation of this pathway by histamine.

H1_Signaling_Pathway Histamine Histamine H1R H1R Histamine->H1R Binds & Activates Gq Gq H1R->Gq Activates This compound This compound This compound->H1R Binds & Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2 IP3->Ca2 Triggers PKC PKC DAG->PKC Response Response Ca2->Response PKC->Response

Caption: H1 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

Table 1: Pharmacological Profile of this compound (Data Not Available)

ParameterValueSpecies/AssayReference
H1 Receptor Binding Affinity (Ki) N/AHuman recombinantN/A
H1 Receptor Functional Antagonism (pA2) N/AGuinea pig ileumN/A
Other Receptor Affinities (Ki)
MuscarinicN/AN/A
AdrenergicN/AN/A
SerotonergicN/AN/A
DopaminergicN/AN/A

Table 2: Pharmacokinetic Parameters of this compound in Humans (Data Not Available)

ParameterValueRoute of AdministrationReference
Bioavailability (%) N/AOralN/A
Time to Peak Plasma Concentration (Tmax) N/AOralN/A
Elimination Half-life (t½) N/AOralN/A
Volume of Distribution (Vd) N/AN/A
Clearance (CL) N/AN/A
Protein Binding (%) N/AN/A

Table 3: Clinical Efficacy of this compound (Illustrative - Data Not Available)

IndicationStudy DesignDosePrimary EndpointResultReference
Allergic Rhinitis Randomized, Placebo-ControlledN/AChange in Total Nasal Symptom ScoreN/AN/A
Chronic Urticaria Randomized, Placebo-ControlledN/AChange in Urticaria Activity ScoreN/AN/A

Key Experimental Protocols

The following are detailed, representative protocols for key in vitro and ex vivo assays that would have been instrumental in the characterization of this compound as an H1 antihistamine.

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the H1 receptor.

Binding_Assay_Workflow Start Prepare cell membranes expressing H1 receptors Incubate Incubate membranes with: - [³H]-Pyrilamine (radioligand) - Varying concentrations of this compound Start->Incubate Separate Separate bound and free radioligand (e.g., rapid filtration) Incubate->Separate Measure Measure radioactivity of bound radioligand (scintillation counting) Separate->Measure Analyze Analyze data to determine IC50 and calculate Ki Measure->Analyze

Caption: Workflow for a histamine H1 receptor radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: In a multi-well plate, the cell membranes are incubated with a known concentration of a radiolabeled H1 receptor antagonist, typically [³H]-pyrilamine, and varying concentrations of the test compound (this compound).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Guinea Pig Ileum Contraction Assay

This classic ex vivo assay measures the functional antagonism of histamine-induced smooth muscle contraction.

Ileum_Assay_Workflow Start Isolate a segment of guinea pig ileum Mount Mount the tissue in an organ bath containing Tyrode's solution at 37°C Start->Mount Equilibrate Equilibrate the tissue under a resting tension Mount->Equilibrate CRC Generate a cumulative concentration-response curve (CRC) to histamine Equilibrate->CRC Wash Wash the tissue CRC->Wash Incubate Incubate the tissue with a fixed concentration of this compound Wash->Incubate CRC2 Generate a second CRC to histamine in the presence of this compound Incubate->CRC2 Analyze Analyze the rightward shift of the CRC to determine the pA2 value CRC2->Analyze

Caption: Workflow for the guinea pig ileum contraction assay.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in oxygenated Tyrode's solution.[1][2]

  • Mounting: The ileum segment is mounted in an organ bath containing Tyrode's solution maintained at 37°C and aerated with carbogen (95% O2, 5% CO2). One end of the tissue is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a small resting tension until a stable baseline is achieved.

  • Histamine Concentration-Response: A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the resulting contractile force.

  • Antagonist Incubation: The tissue is washed to remove the histamine and then incubated with a known concentration of this compound for a set period (e.g., 30-60 minutes).

  • Second Histamine Response: In the continued presence of this compound, a second cumulative concentration-response curve to histamine is generated.

  • Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated using a Schild plot analysis. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.[3]

Conclusion

This compound holds a significant place in the history of pharmacology as a foundational first-generation antihistamine. While its clinical use has been largely superseded by second- and third-generation antihistamines with improved side-effect profiles, the study of this compound provides valuable insights into the early principles of antihistamine drug design and action. The methodologies described herein represent the fundamental experimental approaches that continue to be relevant in the characterization of receptor antagonists. Further research into historical archives and less accessible literature may yet uncover the specific quantitative data that would complete our understanding of this pioneering therapeutic agent.

References

An In-Depth Technical Guide on the Structure-Activity Relationship of Fenethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Fenethazine, a first-generation antihistamine of the phenothiazine class. This document outlines the key structural features of this compound and its analogs that govern their biological activity, presents available quantitative data, details relevant experimental protocols, and visualizes the core SAR principles.

Introduction to this compound and its Pharmacological Profile

This compound, chemically known as N,N-Dimethyl-2-phenothiazin-10-ylethanamine, is a phenothiazine derivative recognized for its antihistaminic properties.[1] As a first-generation H1 receptor antagonist, it competitively inhibits the action of histamine at H1 receptors, thereby alleviating the symptoms of allergic reactions. The therapeutic effects and side-effect profile of this compound and related phenothiazines are intrinsically linked to their molecular structure. Understanding the structure-activity relationship is paramount for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

The general structure of phenothiazine antihistamines consists of a tricyclic phenothiazine core, a flexible alkyl side chain, and a terminal tertiary amine. Variations in each of these three moieties significantly impact the pharmacological activity of the molecule.

Core Structure-Activity Relationships of Phenothiazine Antihistamines

The antihistaminic activity of this compound and its analogs is dictated by several key structural features:

  • The Phenothiazine Tricyclic System: The three-ring phenothiazine nucleus is a crucial pharmacophoric element. The tricyclic system must be non-coplanar for effective interaction with the H1-receptor.

  • The Alkyl Side Chain: An ethylene chain (-CH2-CH2-) connecting the phenothiazine nitrogen to the terminal amine generally confers maximum H1 antagonist activity. Increasing or decreasing this chain length tends to reduce activity. Interestingly, branching of this carbon chain, as seen in the related compound Promethazine, can sometimes lead to an increase in potency.[2]

  • The Terminal Amine Group: For maximal antihistaminic activity, the terminal nitrogen atom should be a tertiary amine.[2] This basic amine is thought to interact with a key acidic residue in the H1 receptor binding pocket. The nitrogen can also be part of a heterocyclic ring system without significant loss of activity.

Quantitative Analysis of Structure-Activity Relationships

While specific quantitative SAR data for a wide range of this compound analogs is limited in publicly accessible literature, the following table summarizes the general principles with representative data for related phenothiazine antihistamines. The pA2 value is a measure of the potency of an antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

CompoundModification from this compound StructureH1 Receptor Affinity (pA2)Reference
This compound-Data not available
PromethazineBranched propylene chain9.3Ferk et al., 2009
ChlorpromazineChlorine at position 2, propylene chain8.1Hill et al., 1981
TrimeprazineBranched, extended propylene chain9.4Ferk et al., 2009

Note: The data presented is for comparative purposes and is sourced from studies on guinea pig ileum preparations. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of the antihistaminic activity of this compound and its derivatives relies on a combination of in vitro and ex vivo assays.

In Vitro Histamine H1 Receptor Binding Assay

This assay directly measures the affinity of a compound for the histamine H1 receptor.

Principle: This is a competitive radioligand binding assay. It quantifies the ability of a test compound to displace a known radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) from H1 receptors in a membrane preparation.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the human H1 receptor (e.g., HEK293 cells stably transfected with the human H1 receptor).[3]

  • Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Ex Vivo Guinea Pig Ileum Assay

This is a classic functional assay to determine the antagonist potency of a compound against histamine-induced muscle contraction.

Principle: Histamine causes a dose-dependent contraction of the smooth muscle of the guinea pig ileum by acting on H1 receptors. An H1 antagonist will competitively inhibit this contraction.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) at 37°C.[4]

  • Contraction Measurement: The contractions of the ileum are recorded using an isotonic transducer connected to a data acquisition system.

  • Cumulative Concentration-Response Curve for Histamine: A cumulative concentration-response curve for histamine is established to determine the EC50 (the concentration of histamine that produces 50% of the maximal contraction).

  • Antagonist Incubation: The tissue is then incubated with a known concentration of the test compound (e.g., a this compound analog) for a specific period.

  • Shift in Histamine Response: A second cumulative concentration-response curve for histamine is generated in the presence of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist) is calculated. The pA2 value is then determined from the Schild plot.[5]

Visualization of SAR and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in this compound SAR studies.

SAR_this compound cluster_sar Structure-Activity Relationship Core Phenothiazine Core (Tricyclic, Non-coplanar) Activity H1 Antagonist Activity Core->Activity Essential for binding SideChain Alkyl Side Chain (Ethylene optimal) SideChain->Activity Influences potency Amine Terminal Amine (Tertiary for max activity) Amine->Activity Critical for interaction

Caption: Core SAR principles for phenothiazine antihistamines.

H1_Binding_Assay Start Start Membrane Prepare H1 Receptor Membranes Start->Membrane Incubate Incubate Membranes with Radioligand & Test Compound Membrane->Incubate Filter Separate Bound and Unbound Ligand Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for in vitro H1 receptor binding assay.

Guinea_Pig_Ileum_Assay Start Start Isolate Isolate Guinea Pig Ileum Start->Isolate Mount Mount Tissue in Organ Bath Isolate->Mount Histamine_CRC1 Generate Histamine Concentration-Response Curve Mount->Histamine_CRC1 Incubate Incubate with Test Compound Histamine_CRC1->Incubate Histamine_CRC2 Generate Histamine CRC in presence of Antagonist Incubate->Histamine_CRC2 Analyze Calculate Dose Ratio and pA2 Value Histamine_CRC2->Analyze End End Analyze->End

Caption: Workflow for the ex vivo guinea pig ileum assay.

Conclusion and Future Directions

The structure-activity relationship of this compound and related phenothiazine antihistamines is well-established in its fundamental principles. The tricyclic core, the length and branching of the alkyl side chain, and the nature of the terminal amine are all critical determinants of H1 receptor antagonist activity. While a wealth of qualitative SAR data exists, there is a notable scarcity of comprehensive quantitative data for this compound and its close analogs in the public domain. Future research should focus on the systematic synthesis and pharmacological evaluation of novel this compound derivatives to generate robust quantitative SAR models. Such studies, employing high-throughput screening in H1 receptor binding and functional assays, will be invaluable for the development of next-generation antihistamines with enhanced therapeutic profiles.

References

An In-Depth Technical Guide on the In Vitro vs. In Vivo Effects of First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

First-generation H1 antihistamines represent a class of drugs foundational to the treatment of allergic conditions. However, their clinical profile is characterized by a significant divergence between their targeted in vitro activity and their broad-spectrum in vivo effects. This technical guide provides a detailed examination of these differences, focusing on receptor binding affinities, off-target activities, and the consequential physiological responses. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of critical signaling pathways and workflows to offer a comprehensive resource for the scientific and drug development community.

Introduction: The Two Faces of First-Generation Antihistamines

First-generation antihistamines, developed in the 1940s, were designed to counteract the effects of histamine at the H1 receptor.[1] While effective in mitigating allergic symptoms, their utility is hampered by a lack of receptor selectivity and an ability to readily cross the blood-brain barrier (BBB).[2][3] This leads to a variety of central nervous system (CNS) and anticholinergic side effects that are not always predictable from simple in vitro assays.[4][5] Understanding the discordance between the in vitro molecular interactions and the in vivo systemic effects is critical for both rational clinical use and the development of safer, more targeted therapeutics. This guide will dissect these differences, providing the data and methodologies essential for advanced research.

In Vitro Characterization: Receptor-Level Interactions

The in vitro profile of first-generation antihistamines is primarily defined by their interaction with the histamine H1 receptor and a range of other physiologically important receptors.

Primary Mechanism: H1 Receptor Inverse Agonism

Contrary to their name, H1 antihistamines are not true receptor antagonists. Instead, they function as inverse agonists.[3][5] The H1 receptor exhibits constitutive activity even in the absence of histamine. Histamine binding stabilizes the active conformation, initiating a signaling cascade. First-generation antihistamines bind to a different site on the receptor, stabilizing it in an inactive conformation and thus reducing the baseline level of signaling.[3][6] This leads to the suppression of downstream pathways, such as the Gq/11-mediated activation of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP3) and subsequent intracellular calcium mobilization.[7]

H1_Receptor_Signaling cluster_membrane Cell Membrane H1R_inactive H1 Receptor (Inactive State) H1R_active H1 Receptor (Active State) Gq11 Gq/11 H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Histamine Histamine Histamine->H1R_active Activates FGA First-Generation Antihistamine (Inverse Agonist) FGA->H1R_inactive Stabilizes Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces Allergic_Response Allergic Response (Vasodilation, etc.) Ca_release->Allergic_Response Leads to

Caption: H1 Receptor Inverse Agonism Pathway.
Off-Target Receptor Binding

A defining characteristic of first-generation antihistamines is their poor receptor selectivity.[3][8] They were developed from chemical scaffolds also used to create anticholinergic, antipsychotic, and antihypertensive agents.[3] This heritage results in significant binding to muscarinic, α-adrenergic, and serotonin receptors, which is the molecular basis for many of their in vivo side effects.[5]

The anticholinergic activity, in particular, has been quantified in various in vitro models. For instance, studies using isolated guinea pig trachealis muscle demonstrate the ability of these drugs to inhibit carbachol-induced contractions, a functional measure of muscarinic receptor blockade.[9]

Off_Target_Effects cluster_receptors Receptor Targets cluster_effects In Vivo Manifestations FGA First-Generation Antihistamine H1R H1 Receptor (Target) FGA->H1R Blocks MuscarinicR Muscarinic Receptor FGA->MuscarinicR Blocks AdrenergicR α-Adrenergic Receptor FGA->AdrenergicR Blocks SerotoninR Serotonin Receptor FGA->SerotoninR Blocks AllergyRelief Allergy Relief H1R->AllergyRelief DryMouth Dry Mouth, Urinary Retention MuscarinicR->DryMouth Hypotension Dizziness, Hypotension AdrenergicR->Hypotension Appetite Appetite Change SerotoninR->Appetite

Caption: Off-Target Receptor Interactions.
Quantitative Data: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities of several first-generation antihistamines for their primary H1 target and for off-target muscarinic receptors. Affinity is often expressed as pA2, the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater potency.

Table 1: In Vitro Anticholinergic Potency of Antihistamines

Compound Anticholinergic Potency (pA2 value)
Cyproheptadine 8.2 ± 0.4
Promethazine >8.0
Diphenhydramine 6.2
Chlorpheniramine <6.0
Hydroxyzine 4.8
Pyrilamine 4.8 ± 0.4

Source: Data compiled from studies on isolated guinea pig trachealis muscle.[9][10]

In Vivo Manifestations: From Systemic Exposure to Clinical Effect

The in vivo effects of first-generation antihistamines are a direct consequence of their pharmacokinetics—specifically their ability to penetrate the CNS—and their action on the multiple receptor systems identified in vitro.

Blood-Brain Barrier Permeability

First-generation antihistamines are typically lipophilic, low-molecular-weight compounds that readily cross the blood-brain barrier.[2][11] This contrasts sharply with second-generation agents, which are often substrates for efflux pumps like P-glycoprotein (P-gp) that actively restrict their entry into the CNS.[11] This key pharmacokinetic property is the primary driver of their sedative and cognitive side effects.

Table 2: Pharmacokinetic Properties and CNS Effects of First-Generation Antihistamines

Drug Onset of Action Duration of Action Key CNS Effects
Diphenhydramine ~2 hours[12] ~12 hours[12] High sedation, psychomotor impairment[2][13]
Chlorpheniramine ~3 hours[12] ~24 hours[12] Moderate sedation[14]
Hydroxyzine ~2 hours[12] ~24 hours[12] High sedation, anxiolytic[3]
Promethazine 30-60 minutes 4-6 hours Very high sedation, antiemetic[2][15]

Source: Compiled from multiple clinical pharmacology reviews.[2][3][12][13][14][15]

Central Nervous System (CNS) Effects

Once in the CNS, these drugs act as inverse agonists at central H1 receptors, which are crucial for maintaining wakefulness and cognitive function.[16] Blockade of these receptors leads to the characteristic side effects of drowsiness, sedation, fatigue, and impaired concentration and memory.[3][4] The extent of these effects correlates with the degree of H1 receptor occupancy in the brain, which can be measured in vivo using Positron Emission Tomography (PET).[17] Studies have shown that H1 receptor occupancy of 50% or higher is strongly associated with impaired cognitive performance.[17]

Systemic Anticholinergic and Other Off-Target Effects

The in vitro anticholinergic activity translates directly to in vivo side effects. Blockade of muscarinic receptors throughout the body leads to dry mouth, dry eyes, blurred vision, urinary retention, and constipation.[1][13] Similarly, antagonism at α-adrenergic receptors can cause dizziness and orthostatic hypotension.[2][18] In overdose situations, these anticholinergic effects can become severe, leading to fever, tachycardia, and delirium.[12] Certain first-generation agents like diphenhydramine and chlorpheniramine have also been shown in in vitro studies to block cardiac potassium channels (IKr), which can delay cardiac repolarization and create a risk for arrhythmias in vivo.[19][20]

InVitro_to_InVivo cluster_properties Physicochemical Properties cluster_invitro In Vitro Activity cluster_pk Pharmacokinetics cluster_invivo In Vivo Effects Properties Lipophilic Low Molecular Weight PK Crosses Blood-Brain Barrier Properties->PK InVitro Poor Receptor Selectivity (H1, Muscarinic, Adrenergic) Therapeutic Therapeutic: Allergy Relief InVitro->Therapeutic Adverse Adverse: Sedation, Dry Mouth, Dizziness InVitro->Adverse Causes Off-Target Peripheral Effects PK->Adverse Causes CNS Effects

Caption: From In Vitro Properties to In Vivo Effects.

Key Experimental Protocols

Reproducible and well-defined experimental protocols are the cornerstone of pharmacological research. Below are detailed methodologies for key assays used to characterize antihistamines.

Protocol: In Vitro Radioligand Binding Assay for Receptor Affinity

This assay quantifies the affinity of a drug for a specific receptor.

  • Preparation of Membranes: Homogenize tissues or cultured cells known to express the target receptor (e.g., guinea pig brain for H1 receptors) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a fresh assay buffer.

  • Binding Reaction: In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]pyrilamine for H1 receptors), and varying concentrations of the unlabeled test drug (the first-generation antihistamine).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test drug. Use non-linear regression to calculate the IC50 (concentration causing 50% inhibition), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes with Target Receptors start->prep mix Mix Membranes, Radioligand, & Test Drug (Antihistamine) prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Separate Bound & Unbound Ligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.
Protocol: In Vivo Histamine-Induced Bronchoconstriction (Guinea Pig Model)

This classic model assesses the functional antagonism of histamine's effects in vivo.[21][22]

  • Animal Preparation: Use healthy adult guinea pigs. Administer the test antihistamine or a vehicle control (e.g., saline) via a suitable route (e.g., intraperitoneal injection) at a predetermined time before the histamine challenge.

  • Exposure Chamber: Place the animal in a sealed, transparent chamber (histamine chamber).

  • Histamine Challenge: Aerosolize a solution of histamine (e.g., 1% histamine acid phosphate) into the chamber using a nebulizer.

  • Observation: Continuously observe the animal for signs of respiratory distress and bronchospasm (e.g., coughing, labored breathing, collapse). Record the time from the start of the aerosol exposure until the onset of these symptoms (pre-convulsive dyspnea time).

  • Endpoint: The primary endpoint is the time to onset of bronchospasm. A significant delay in this time for the drug-treated group compared to the control group indicates a protective, antihistaminic effect.

  • Data Analysis: Compare the mean pre-convulsive dyspnea times between the control and treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The pharmacological profile of first-generation antihistamines is a classic example of how in vitro properties do not fully encapsulate the in vivo clinical reality. While their efficacy stems from their potent inverse agonism at the H1 receptor, their significant side-effect profile is a direct result of poor receptor selectivity and the ability to cross the blood-brain barrier. For drug development professionals, this underscores the necessity of early screening for off-target effects and CNS penetration. For researchers and clinicians, it highlights the importance of selecting antihistamines based on their comprehensive in vivo profile, favoring newer, more selective agents to maximize safety and patient tolerability.[3][12] This guide provides the foundational data and methodologies to support these critical evaluations.

References

Fenethazine and its Metabolites: A Technical Guide to Putative Biological Activity and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenethazine, a first-generation antihistamine of the phenothiazine class, is utilized for its H1 receptor antagonist properties. Like other phenothiazines, it is presumed to undergo extensive metabolism, primarily in the liver. The resulting metabolites, principally products of S-oxidation, N-demethylation, and glucuronidation, may exhibit altered biological activity compared to the parent compound. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound and the general biological activities associated with these classes of metabolites based on data from structurally related phenothiazine compounds. Due to a notable scarcity of published research specifically on this compound metabolites, this document extrapolates from the broader phenothiazine literature to present putative information. It includes generalized experimental protocols for the elucidation of these metabolites and their activities, alongside visualizations of the predicted metabolic pathways and experimental workflows.

Introduction

This compound (N,N-dimethyl-10H-phenothiazin-10-ethanamine) is a phenothiazine derivative recognized for its antihistaminic effects. The clinical efficacy and safety profile of many drugs are significantly influenced by their metabolic fate. For phenothiazines, metabolism can lead to a diverse array of derivatives with potentially different pharmacological and toxicological properties. Understanding the metabolic pathways of this compound and the biological activity of its metabolites is crucial for a comprehensive assessment of its therapeutic potential and for guiding further drug development efforts. This guide synthesizes the current understanding of phenothiazine metabolism to propose the likely metabolic profile of this compound and its implications.

Predicted Metabolic Pathways of this compound

Based on the metabolism of other well-studied phenothiazines such as chlorpromazine and promethazine, this compound is expected to undergo Phase I and Phase II metabolic transformations. The primary routes of metabolism are predicted to be:

  • S-oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of this compound sulfoxide. This is a common metabolic pathway for phenothiazines.

  • N-demethylation: The dimethylamino group on the side chain can undergo successive demethylation reactions, yielding N-desmethylthis compound and N,N-didesmethylthis compound.

  • Glucuronidation: The parent compound or its hydroxylated metabolites can be conjugated with glucuronic acid, a Phase II reaction that increases water solubility and facilitates excretion.

These predicted pathways are illustrated in the following diagram:

G Predicted Metabolic Pathways of this compound This compound This compound Fenethazine_Sulfoxide This compound Sulfoxide This compound->Fenethazine_Sulfoxide S-oxidation (CYP450) N_Desmethylthis compound N-Desmethylthis compound This compound->N_Desmethylthis compound N-demethylation (CYP450) Fenethazine_Glucuronide This compound Glucuronide This compound->Fenethazine_Glucuronide Glucuronidation (UGTs)

Caption: Predicted major metabolic pathways of this compound.

Putative Biological Activity of this compound Metabolites

The biological activity of phenothiazine metabolites can vary significantly from the parent drug. While specific quantitative data for this compound metabolites are not available in the public domain, general trends observed for other phenothiazines suggest the following:

  • Sulfoxide Metabolites: Generally, sulfoxidation of phenothiazines leads to a significant reduction or loss of antihistaminic and antipsychotic activity. Therefore, this compound sulfoxide is expected to have considerably lower affinity for the H1 receptor compared to this compound.

  • N-desmethyl Metabolites: N-demethylation can have variable effects on activity. For some phenothiazines, the N-desmethyl metabolites retain a degree of biological activity, although it is often reduced compared to the parent compound. N-desmethylthis compound may still possess some antihistaminic properties.

  • Glucuronide Conjugates: Glucuronidation is a detoxification pathway that renders the molecule more polar and facilitates its elimination from the body. This compound glucuronide is expected to be pharmacologically inactive.

Table 1: Predicted Biological Activity of this compound Metabolites (Qualitative)

MetabolitePredicted Primary Metabolic PathwayPutative Biological Activity (relative to this compound)
This compound SulfoxideS-oxidationSignificantly Reduced/Inactive
N-Desmethylthis compoundN-demethylationPotentially Active (likely reduced)
This compound GlucuronideGlucuronidationInactive

Experimental Protocols for Metabolite Identification and Characterization

The following sections outline generalized experimental protocols that can be adapted for the study of this compound metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol describes a general procedure for studying the metabolism of this compound using human liver microsomes, which are a rich source of cytochrome P450 enzymes responsible for Phase I metabolism.

Objective: To identify the primary metabolites of this compound formed by hepatic microsomal enzymes.

Materials:

  • This compound

  • Human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the this compound stock solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate the proteins.

  • Collect the supernatant for analysis by LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

G Workflow for In Vitro Metabolism Study cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis This compound This compound Stock Preincubation Pre-incubation (37°C, 5 min) This compound->Preincubation Microsomes Liver Microsomes Microsomes->Preincubation Buffer Phosphate Buffer Buffer->Preincubation Reaction Add NADPH Incubate (37°C, 60 min) Preincubation->Reaction Termination Terminate with ACN Reaction->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS

Caption: General workflow for in vitro metabolism studies using liver microsomes.

In Vitro Glucuronidation Assay

This protocol outlines a method to assess the potential for this compound to undergo Phase II glucuronidation.

Objective: To determine if this compound or its Phase I metabolites are substrates for UDP-glucuronosyltransferases (UGTs).

Materials:

  • This compound

  • Human liver microsomes

  • UDP-glucuronic acid (UDPGA)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin (a pore-forming agent to activate UGTs)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound.

  • In a microcentrifuge tube, combine Tris-HCl buffer, MgCl2, alamethicin-activated human liver microsomes, and the this compound stock solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction with ice-cold acetonitrile.

  • Centrifuge to remove proteins.

  • Analyze the supernatant by LC-MS/MS for the presence of glucuronide conjugates, identified by a mass increase corresponding to the addition of a glucuronic acid moiety.

Receptor Binding Assay

This generalized protocol can be used to determine the binding affinity of this compound and its putative metabolites for the histamine H1 receptor.

Objective: To quantify the H1 receptor binding affinity of this compound and its major metabolites.

Materials:

  • This compound and synthesized metabolite standards

  • Cell membranes expressing the human H1 receptor (commercially available)

  • Radiolabeled ligand for the H1 receptor (e.g., [3H]-pyrilamine)

  • Binding buffer (e.g., Tris-HCl with appropriate ions)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of this compound and its metabolites.

  • In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compounds (this compound or its metabolites).

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated from the IC50 value.

G Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compounds Test Compounds (this compound & Metabolites) Incubation Incubate Compounds->Incubation Membranes H1 Receptor Membranes Membranes->Incubation Radioligand [3H]-Pyrilamine Radioligand->Incubation Filtration Filter Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate IC50 and Ki Counting->Calculation

Caption: General workflow for a competitive radioligand receptor binding assay.

Conclusion

While this compound is an established antihistamine, there is a significant gap in the scientific literature regarding the specific identity and biological activity of its metabolites. Based on the well-documented metabolic pathways of other phenothiazines, it is highly probable that this compound is metabolized via S-oxidation, N-demethylation, and glucuronidation. The resulting metabolites are predicted to have altered, likely reduced, biological activity compared to the parent compound. The experimental protocols outlined in this guide provide a framework for future research to definitively identify and characterize the metabolites of this compound and to quantify their pharmacological effects. Such studies are essential for a complete understanding of the in vivo disposition and activity of this compound and to inform the development of safer and more effective antihistaminic agents.

An In-depth Technical Guide on the Solubility and Stability of Fenethazine in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fenethazine

This compound is a first-generation antihistamine belonging to the phenothiazine class of drugs. Like other phenothiazines, its chemical structure, characterized by a tricyclic ring with a sulfur and nitrogen atom, dictates its physicochemical properties, including solubility and stability. A thorough understanding of these properties is paramount for formulation development, ensuring therapeutic efficacy, and maintaining drug product quality.

Solubility of this compound

While specific quantitative solubility data for this compound in various solvents is not extensively documented, general solubility characteristics can be inferred from its chemical structure and data on related phenothiazine compounds.

Qualitative Solubility Profile:

Based on the behavior of similar phenothiazine derivatives, this compound is expected to be:

  • Slightly soluble to practically insoluble in water.

  • Soluble in organic solvents such as ethanol, methanol, chloroform, and acetone.

  • More soluble in acidic aqueous solutions due to the protonation of its basic dimethylamino group, forming a more soluble salt.

Factors Influencing Solubility:

  • pH: The solubility of this compound in aqueous media is highly pH-dependent. In acidic environments, the tertiary amine in the side chain becomes protonated, increasing its polarity and, consequently, its aqueous solubility.

  • Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature.

  • Solvent Polarity: "Like dissolves like" is a guiding principle. The non-polar phenothiazine nucleus contributes to its solubility in organic solvents, while the polar side chain influences its solubility in more polar solvents.

  • Crystalline Form: Different polymorphic forms of a drug can exhibit different solubilities.

Quantitative Data for Structurally Related Phenothiazines:

To provide a frame of reference, the table below presents solubility data for other phenothiazines. It is crucial to note that these values are for illustrative purposes and the actual solubility of this compound must be determined experimentally.

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
Chlorpromazine HydrochlorideWater25~100
Ethanol25~50
Promethazine HydrochlorideWater25Very soluble
Ethanol25Freely soluble

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic solubility of a compound.[1]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed container (e.g., a glass flask).

  • Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/100 mL).

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge the suspension C->D E Filter the supernatant D->E F Quantify this compound in filtrate via HPLC E->F G Calculate Solubility (mg/mL) F->G

Shake-Flask Solubility Determination Workflow

Stability of this compound

The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors. Phenothiazines are known to be susceptible to degradation, particularly through oxidation.

Factors Influencing Stability:

  • pH: The stability of phenothiazines can be pH-dependent.[2]

  • Light: Many phenothiazines are photosensitive and can degrade upon exposure to light.

  • Oxygen: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxides and other degradation products.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

Expected Degradation Pathways:

Based on the degradation patterns of other phenothiazines, the primary degradation pathway for this compound is likely oxidation of the sulfur atom to form this compound sulfoxide. Further degradation of the side chain may also occur under more strenuous conditions.

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation (or stress testing) studies are conducted to identify potential degradation products and establish the intrinsic stability of a drug molecule.[3][4][5] These studies also help in developing and validating stability-indicating analytical methods.

Methodology:

Forced degradation studies typically involve exposing a solution of this compound to the following conditions:

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heat the drug solution at a high temperature (e.g., 80 °C).

  • Photodegradation: Expose the drug solution to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent drug and detect the formation of degradation products.

Workflow for Forced Degradation Study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photodegradation Prep->Photo Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify & Quantify Degradants Analysis->Identify

Forced Degradation Study Workflow

Analytical Methodologies

A validated stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Key aspects of the analytical method include:

  • Specificity: The method must be able to resolve the parent drug from any degradation products or impurities.

  • Linearity: A linear relationship should exist between the analyte concentration and the detector response over a defined range.

  • Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.

  • Robustness: The method should remain unaffected by small, deliberate variations in method parameters.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides a robust framework for researchers and drug development professionals. By understanding the general characteristics of phenothiazines and implementing the detailed experimental protocols outlined herein, the necessary data can be generated to support formulation development and ensure the quality and efficacy of this compound-containing products. The provided workflows offer a clear visual representation of the necessary experimental steps. It is imperative that these studies are conducted to fill the existing data gap for this important pharmaceutical compound.

References

Fenethazine: A Technical Guide to its Safety and Toxicity Profile for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenethazine is a first-generation antihistamine belonging to the phenothiazine class of compounds.[1][2] While it has been used in clinical settings, its comprehensive safety and toxicity profile for research applications is not extensively documented in publicly available literature. This technical guide provides an in-depth overview of the known safety and toxicity data for this compound, supplemented with information from closely related phenothiazine derivatives to infer a potential toxicological profile. This document adheres to stringent data presentation, experimental protocol detailing, and visualization requirements to support researchers in making informed decisions regarding the safe handling and use of this compound in a laboratory setting. All experimental protocols described are based on internationally recognized OECD guidelines.

Chemical and Physical Properties

PropertyValue
IUPAC Name N,N-Dimethyl-2-phenothiazin-10-ylethanamine
Synonyms Phenethazine, Etisine, Lisergan, RP-3015[1][2][3]
Molecular Formula C16H18N2S[3]
Molecular Weight 270.39 g/mol [3]
CAS Number 522-24-7

Non-Clinical Toxicity Profile

Due to the limited availability of comprehensive toxicological studies specifically for this compound, this section includes data on this compound where available and supplements it with data from the broader phenothiazine class to provide a more complete picture of the potential toxicological profile. It is crucial to note that data extrapolated from related compounds may not be fully representative of this compound's specific toxicity.

Acute Toxicity

Limited acute toxicity data is available for this compound, primarily from studies in mice.

SpeciesRoute of AdministrationLD50
MouseOral364 ± 30 mg/kg
MouseIntraperitoneal140 ± 13 mg/kg

Data for this compound hydrochloride

General Phenothiazine Class Toxicity: Phenothiazines are generally considered moderately toxic in mammals. Overdoses can lead to central nervous system (CNS) depression, tachycardia, respiratory depression, and delirium.[4]

Sub-chronic and Chronic Toxicity

No specific sub-chronic or chronic toxicity studies for this compound were identified in the public domain. However, long-term administration of other phenothiazines has been associated with a range of adverse effects.

Inferred Potential Effects (based on Phenothiazine Class):

  • Neurological: Extrapyramidal symptoms (EPS), including parkinsonism, akathisia, and tardive dyskinesia, are a well-documented class effect of phenothiazines due to their dopamine receptor antagonism.[5]

  • Cardiovascular: Hypotension and arrhythmias have been reported with some phenothiazines.[5]

  • Endocrine: Hyperprolactinemia can occur due to the blockade of dopamine receptors in the pituitary gland, potentially leading to amenorrhea, galactorrhea, and gynecomastia.[5]

  • Dermatologic: Photosensitivity and skin hyperpigmentation have been observed with long-term use of some phenothiazines like chlorpromazine.[5]

Genotoxicity

No specific genotoxicity studies for this compound were found. Standard assays to evaluate genotoxic potential include the Ames test, in vitro micronucleus assay, and the mouse lymphoma assay.

Carcinogenicity

There is no available data on the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for this compound are not available. Studies on other phenothiazines, such as prochlorperazine, have not indicated a clear association with teratogenicity.[6][7] However, a study on large doses of promethazine for suicide attempts during pregnancy did not show teratogenic or fetotoxic effects, although the overall rate of congenital abnormalities was high in this specific cohort.[8]

Pharmacokinetics and Metabolism

Mechanism of Action and Signaling Pathways

This compound, as a first-generation antihistamine and a phenothiazine derivative, exerts its effects through antagonism of multiple receptors.[9][10]

  • Histamine H1 Receptor Antagonism: This is the primary mechanism for its antihistaminic effects, providing relief from allergic symptoms.[11][12]

  • Dopamine D2 Receptor Antagonism: This action, common to phenothiazines, is responsible for its antipsychotic and antiemetic effects, but also contributes to adverse effects like extrapyramidal symptoms.[9][10][13][14]

  • Muscarinic Acetylcholine Receptor Antagonism: This leads to anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[10]

  • Alpha-Adrenergic Receptor Antagonism: This can contribute to cardiovascular side effects like hypotension.[4]

G cluster_effects Biological Effects This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism D2R Dopamine D2 Receptor This compound->D2R Antagonism mAChR Muscarinic Acetylcholine Receptor This compound->mAChR Antagonism Alpha_AR Alpha-Adrenergic Receptor This compound->Alpha_AR Antagonism Antihistaminic Antihistaminic H1R->Antihistaminic Antiemetic Antiemetic D2R->Antiemetic Antipsychotic Antipsychotic D2R->Antipsychotic EPS Extrapyramidal Symptoms D2R->EPS Side_Effects Anticholinergic Side Effects mAChR->Side_Effects Hypotension Hypotension Alpha_AR->Hypotension G start Start: Select Starting Dose Level (e.g., 300 mg/kg) step1 Administer to 3 female rats start->step1 observe1 Observe for mortality/morbidity (48 hours) step1->observe1 decision1 Outcome? observe1->decision1 step2_lower Dose 3 new rats at lower level (e.g., 50 mg/kg) decision1->step2_lower 2-3 deaths step2_higher Dose 3 new rats at higher level (e.g., 2000 mg/kg) decision1->step2_higher 0-1 deaths stop Stop testing and classify decision1->stop Specific outcomes met observe2 Observe for mortality/morbidity step2_lower->observe2 step2_higher->observe2 decision2 Outcome? observe2->decision2 decision2->stop

References

Methodological & Application

Application Notes and Protocols for Fenethazine Hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of fenethazine hydrochloride in various in vitro assays. This compound is a first-generation antihistamine of the phenothiazine group, known for its antihistaminic and anticholinergic properties.[1][2] The protocols outlined below are designed to facilitate the investigation of its biological activities, including cytotoxicity, induction of apoptosis, and its effects on specific signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is provided in the table below.

PropertyValueReference
CAS Number 522-24-7[2]
Molecular Formula C₁₆H₁₈N₂S[2]
Molecular Weight 270.39 g/mol [2]
Appearance Solid-
Storage Store at -20°C for long-term stability.-

Preparation of Stock Solutions

For in vitro experiments, it is crucial to prepare a concentrated stock solution of this compound hydrochloride that can be further diluted to the desired working concentrations in cell culture media. Based on the solubility of structurally similar phenothiazine hydrochlorides, Dimethyl Sulfoxide (DMSO) is a recommended solvent.

Materials:

  • This compound hydrochloride powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Calculate the required amount: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 270.39 g/mol * Volume (L) For example, for 1 mL of a 10 mM stock solution, weigh out 2.70 mg of this compound hydrochloride.

  • Dissolution: Add the calculated mass of this compound hydrochloride to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the biological activity of this compound hydrochloride. These protocols are based on established methods for other phenothiazine derivatives and can be adapted for this compound hydrochloride.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., cancer cell lines, neuronal cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound hydrochloride working solutions (prepared by diluting the stock solution in complete medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound hydrochloride (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound hydrochloride working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound hydrochloride for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of this compound hydrochloride for a specific receptor, such as the histamine H1 receptor or dopamine D2 receptor. This protocol provides a general framework that needs to be adapted based on the specific receptor and radioligand used.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest

  • Radioligand specific for the receptor (e.g., [³H]-mepyramine for H1 receptors, [³H]-spiperone for D2 receptors)

  • This compound hydrochloride at various concentrations

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound hydrochloride or the unlabeled control.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation

The following table summarizes typical quantitative data that may be obtained from the described assays. The values are hypothetical and should be determined experimentally.

AssayParameterTypical Concentration RangeIncubation Time
Cell Viability (MTT) IC₅₀1 - 100 µM24 - 72 hours
Apoptosis (Annexin V) % Apoptotic Cells1 - 100 µM24 hours
Receptor Binding Kᵢ (H1 Receptor)1 - 100 nM1 - 2 hours
Receptor Binding Kᵢ (D2 Receptor)10 - 500 nM1 - 2 hours

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound hydrochloride and conducting in vitro assays.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound HCl Stock Solution in DMSO prep_working Prepare Working Solutions in Cell Culture Medium prep_stock->prep_working treatment Treat Cells with This compound HCl prep_working->treatment binding Receptor Binding Assay prep_working->binding cell_culture Cell Culture cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis data_analysis Analyze Data (IC50, % Apoptosis, Ki) viability->data_analysis apoptosis->data_analysis binding->data_analysis

Caption: General workflow for in vitro assays with this compound hydrochloride.

Proposed Signaling Pathway

This compound, as a histamine H1 receptor antagonist, is proposed to interfere with the canonical NF-κB signaling pathway.[3] This pathway is a key regulator of inflammation.

G This compound This compound HCl H1R Histamine H1 Receptor This compound->H1R Inhibits PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Gene_transcription Inflammatory Gene Transcription NFkB_nucleus->Gene_transcription Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound hydrochloride.

References

Application Notes and Protocols: The Use of Fenethazine in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of fenethazine and its parent compound, phenothiazine, as a potential neuroprotective agent in preclinical animal models of Parkinson's disease (PD). The following sections detail the proposed mechanism of action, experimental protocols, and key quantitative findings derived from relevant studies.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] Animal models that replicate key pathological features of PD are crucial for investigating disease mechanisms and evaluating novel therapeutic strategies.[1][3][4][5] Neurotoxin-based models, such as those using rotenone, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), or 6-hydroxydopamine (6-OHDA), are widely employed to induce dopaminergic neurodegeneration and motor deficits seen in PD.[2][3][5][6]

Phenothiazines, a class of tricyclic compounds, have demonstrated neuroprotective properties in various models of neurological disorders.[7][8] Unsubstituted phenothiazine (PTZ), the parent compound of this compound, is of particular interest as it readily crosses the blood-brain barrier and exhibits potent free radical scavenging and anti-inflammatory activities at nanomolar concentrations, without significant dopamine receptor-binding activity.[7] This profile makes it a promising candidate for a disease-modifying therapy in PD.

Mechanism of Action

The neuroprotective effects of phenothiazine in Parkinson's disease models are attributed to its multifactorial mechanism of action, primarily centered on mitigating mitochondrial dysfunction and its downstream consequences.

Key mechanistic actions include:

  • Preservation of Mitochondrial Integrity : Phenothiazine helps maintain normal mitochondrial function, which is often impaired in PD.[7]

  • Normalization of NADH/NAD+ Ratio : It aids in restoring the balance of this critical cellular redox state.[7]

  • Reduction of Oxidative Stress : As a potent antioxidant, phenothiazine scavenges free radicals and reduces oxidative damage to neurons, a key pathological feature of PD.[7][8]

  • Anti-inflammatory Activity : The compound attenuates the inflammatory response in the brain, which contributes to neuronal cell death.[7]

These actions collectively protect the nigrostriatal dopamine system from the deleterious effects of neurotoxins like rotenone.[7]

Proposed Signaling Pathway for Neuroprotection

The following diagram illustrates the proposed signaling cascade through which phenothiazine/fenethazine exerts its protective effects against neurotoxins in a dopaminergic neuron.

G cluster_1 Mitochondrion cluster_2 Cellular Stress Response Rotenone Rotenone ComplexI Mitochondrial Complex I Rotenone->ComplexI Inhibits MitoDys Mitochondrial Dysfunction ComplexI->MitoDys ROS ↑ Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress MitoDys->ROS ATP ↓ ATP Production MitoDys->ATP Inflammation Neuroinflammation OxidativeStress->Inflammation Apoptosis Apoptosis OxidativeStress->Apoptosis Inflammation->Apoptosis Neuroprotection Neuroprotection & Neuronal Survival This compound This compound (Phenothiazine) This compound->ROS Scavenges This compound->MitoDys Prevents This compound->Inflammation Inhibits

Caption: Proposed neuroprotective mechanism of this compound in a rotenone-induced PD model.

Experimental Protocols

This section provides detailed protocols for using phenothiazine in a rotenone-induced rat model of Parkinson's disease, based on published literature.[7]

Animal Model Induction: Chronic Rotenone Administration
  • Animal Species : Male Sprague-Dawley or Wistar rats are commonly used.[3][9]

  • Neurotoxin : Rotenone (dissolved in a suitable vehicle, e.g., sunflower oil).

  • Administration : Daily intraperitoneal (i.p.) or subcutaneous injections of rotenone. A typical dose to induce progressive nigrostriatal degeneration is 3 mg/kg for 6-10 days.[3]

  • Objective : To create a progressive model of PD characterized by dopaminergic neuron loss, α-synuclein aggregation, and motor deficits.[3][5]

This compound (Phenothiazine) Treatment Protocol
  • Compound : Unsubstituted phenothiazine (PTZ).

  • Dosage : Administer PTZ at a neuroprotective dose. Studies have shown efficacy with long-term treatment.

  • Route of Administration : Intraperitoneal (i.p.) injection.

  • Regimen : Co-administration with the neurotoxin (rotenone) or as a post-lesioning treatment to assess its protective or restorative effects.

  • Control Groups :

    • Vehicle control group (receiving only the vehicle for both rotenone and PTZ).

    • Rotenone-only group (receiving rotenone and the vehicle for PTZ).

Behavioral Assessments

Behavioral tests should be conducted to evaluate motor deficits and the therapeutic efficacy of this compound.

  • Cylinder Test (Forelimb Akinesia) :

    • Place the rat in a transparent glass cylinder.

    • Videotape the session for 3-5 minutes.

    • Count the number of independent wall contacts made with the left and right forepaws.

    • Calculate the percentage of contralateral forelimb use. A higher percentage indicates a motor deficit.

  • Rotarod Test (Motor Coordination and Balance) :

    • Place the rat on a rotating rod with accelerating speed.

    • Record the latency to fall from the rod.

    • Conduct multiple trials per session. An increased latency to fall suggests improved motor function.

  • Apomorphine-Induced Rotation Test (Unilateral Lesion Assessment) :

    • Administer apomorphine (a dopamine agonist) to rats with unilateral 6-OHDA lesions.

    • Count the number of full body turns contralateral to the lesion side.

    • A reduction in rotations in the treatment group compared to the lesion group indicates a therapeutic effect.

Post-Mortem Analyses

Following the completion of behavioral testing, animals are euthanized for neurochemical and histological analyses.

  • Immunohistochemistry :

    • Perfuse animals with saline followed by 4% paraformaldehyde.

    • Collect and section the brains (specifically the substantia nigra and striatum).

    • Stain for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.

    • Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

  • High-Performance Liquid Chromatography (HPLC) :

    • Dissect the striatum from fresh brain tissue.

    • Homogenize the tissue and process for HPLC analysis.

    • Measure the levels of dopamine (DA) and its metabolites (DOPAC and HVA).

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Post-Mortem Analysis cluster_3 Phase 4: Data Analysis start Acclimatize Rats grouping Randomly Assign to Groups (Control, Toxin, Toxin+Drug) start->grouping induction Induce PD Model (e.g., Rotenone i.p.) grouping->induction treatment Administer this compound or Vehicle induction->treatment Daily behavior Conduct Behavioral Tests (e.g., Cylinder, Rotarod) treatment->behavior During/After Treatment Period euthanasia Euthanize Animals & Collect Brain Tissue behavior->euthanasia histology Immunohistochemistry (TH Staining) euthanasia->histology biochem HPLC for Dopamine Levels euthanasia->biochem analysis Statistical Analysis of Behavioral & Neurochemical Data histology->analysis biochem->analysis end Conclusion on Neuroprotective Efficacy analysis->end

Caption: General experimental workflow for testing this compound in a rodent PD model.

Quantitative Data Summary

The following tables summarize the neuroprotective effects of long-term phenothiazine (PTZ) treatment in a rotenone (ROT)-induced rat model of Parkinson's disease, as reported in the literature.[7]

Table 1: Effects of Phenothiazine on Survival, Body Weight, and Behavior

ParameterControl GroupRotenone (ROT) GroupROT + PTZ Group
Survival Rate HighReducedImproved
Body Weight MaintainedDecreasedImproved
Behavioral Deficits NormalSignificant DeficitsAttenuated

Table 2: Neurochemical and Histological Outcomes

ParameterControl GroupRotenone (ROT) GroupROT + PTZ Group
Striatal Dopamine (DA) Content NormalSignificantly ReducedProtected
Striatal DA Fiber Density NormalSignificantly ReducedProtected
DA Neurons in Substantia Nigra NormalSignificant LossProtected
Mitochondrial Dysfunction LowIncreasedAttenuated
Oxidative Insult LowIncreasedAttenuated
Inflammatory Response LowIncreasedAttenuated

Conclusion

The available preclinical data strongly suggest that phenothiazine, the parent compound of this compound, confers significant neuroprotection in animal models of Parkinson's disease.[7][8] Its ability to mitigate mitochondrial dysfunction, oxidative stress, and neuroinflammation makes it a compelling candidate for further investigation as a disease-modifying therapy. The protocols and data presented herein provide a framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound and related compounds in the context of Parkinson's disease.

References

Application Note: A Robust HPLC-UV Method for the Quantification of Fenethazine

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenethazine is a phenothiazine derivative with antihistaminic and sedative properties. Accurate and reliable quantification of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and regulatory compliance. While specific validated HPLC methods for this compound are not widely published, this application note presents a proposed method developed by adapting established protocols for structurally similar phenothiazine compounds such as Promethazine and Fluphenazine.[1][2][3][4] This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a common and robust technique for the analysis of pharmaceutical compounds.[5][6] The described protocol is intended as a comprehensive starting point for method development and validation in a research or quality control setting.

Principle

The method is based on reversed-phase chromatography, where the separation of this compound from potential impurities or excipients is achieved on a non-polar stationary phase (C18 column). The mobile phase consists of a mixture of an aqueous buffer and an organic solvent.[7] Isocratic elution is employed for its simplicity and reproducibility. Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to that of a certified reference standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

  • System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[8]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 25mM Potassium Phosphate buffer (pH adjusted to 7.0 with phosphoric acid) in a 50:50 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.[4][9]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[1][10]

  • Detection Wavelength: 254 nm. This is a common wavelength for phenothiazine derivatives; however, it is recommended to determine the absorption maximum (λmax) by scanning a standard solution of this compound from 200-400 nm.[2][3][10][11]

2. Preparation of Solutions

  • Diluent: Mobile phase is used as the diluent for all standard and sample preparations.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.[12]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from approximately 1 µg/mL to 50 µg/mL for linearity studies.

3. Sample Preparation (for a Tablet Formulation)

  • Weighing: Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

  • Extraction: Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of diluent and sonicate for 15 minutes to facilitate the extraction of the active ingredient.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter to remove any undissolved excipients, discarding the first few milliliters of the filtrate.[13] The resulting solution has a theoretical concentration of 100 µg/mL.

  • Final Dilution: Further dilute the filtered solution with the diluent as needed to bring the concentration within the linear range of the calibration curve.

4. System Suitability

Before initiating the analysis, the chromatographic system's suitability must be verified. Inject the working standard solution (e.g., 10 µg/mL) six times. The system is deemed ready for analysis if the following criteria are met:

  • Tailing Factor: Not more than 2.0.

  • Theoretical Plates: Not less than 2000.

  • Relative Standard Deviation (%RSD) of Peak Areas: Not more than 2.0%.

5. Analytical Procedure

  • Construct a calibration curve by injecting each working standard solution in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Inject the prepared sample solution in triplicate.

  • Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.

Data Presentation

The following table summarizes the target validation parameters for this analytical method, based on typical performance characteristics outlined in ICH guidelines and observed for similar compounds.[8][10]

ParameterTarget SpecificationDescription
Linearity (R²) ≥ 0.999The coefficient of determination for the calibration curve over the specified concentration range.[9]
Accuracy (% Recovery) 98.0% - 102.0%The closeness of the measured value to the true value, assessed by spike recovery studies.
Precision (%RSD) ≤ 2.0%The degree of scatter between a series of measurements, assessed at intra-day and inter-day levels.[3]
Limit of Detection (LOD) ~0.1 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) ~0.4 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
Specificity No InterferenceThe ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., excipients, degradation products).

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard DissolveStd Dissolve in Diluent Standard->DissolveStd Sample Weigh & Powder Tablets ExtractSample Extract with Diluent & Sonicate Sample->ExtractSample DiluteStd Create Serial Dilutions DissolveStd->DiluteStd DiluteSample Dilute to Final Volume ExtractSample->DiluteSample SysSuit System Suitability Check InjectStd Inject Standards (Calibration Curve) DiluteStd->InjectStd Filter Filter Sample (0.45 µm) DiluteSample->Filter InjectSample Inject Prepared Sample Filter->InjectSample SysSuit->InjectSample Integration Peak Integration & Identification InjectStd->Integration InjectSample->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Final Report Quantification->Report

Caption: General workflow for the HPLC quantification of this compound.

Method_Validation Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness SystemSuit System Suitability Method->SystemSuit LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Key parameters for HPLC method validation according to ICH guidelines.

References

Application Notes and Protocols for Studying the Cellular Effects of Fenethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenethazine is a first-generation antihistamine belonging to the phenothiazine class of compounds.[1] Like other phenothiazines, it is characterized by a tricyclic structure and is structurally related to well-known drugs such as promethazine and chlorpromazine. While primarily known for its antihistaminic and anticholinergic properties, the broader phenothiazine class has been investigated for a range of other biological activities, including potential anti-cancer effects. These effects are often attributed to their interaction with various cellular targets and signaling pathways.

These application notes provide a comprehensive set of protocols for researchers interested in studying the cellular effects of this compound in a cell culture setting. Due to the limited availability of specific in vitro data for this compound, the following protocols have been adapted from established methods used for other closely related phenothiazine derivatives. Researchers are advised to optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation: Comparative Cytotoxicity of Phenothiazine Derivatives

Phenothiazine DerivativeCell LineAssayIC50 / Effective ConcentrationReference
ChlorpromazineV79 (Chinese Hamster Lung Fibroblasts)Apoptosis Induction10 µg/ml[2]
TrifluoperazineV79 (Chinese Hamster Lung Fibroblasts)Apoptosis Induction10 µg/ml[2]
ThioridazineB16 (Mouse Melanoma)Cell Viability~25-50 µM (induces apoptosis)[3]
PromethazineHT29, SW480 (Human Colorectal Carcinoma)Proliferation/ApoptosisDose-dependent effects[4]
PerphenazineHuman Normal Fibroblasts, Glioma CellsCytotoxicityMore cytotoxic than 19 other related compounds[5]
Phenazine (related core structure)HepG2 (Human Liver Cancer)Proliferation (BrdU)24h IC50: 11 µM; 48h IC50: 7.8 µM[6]
Phenazine (related core structure)T24 (Human Bladder Cancer)Proliferation (BrdU)24h IC50: 47 µM; 48h IC50: 17 µM[6]

Experimental Protocols

The following are detailed protocols for assessing the cellular effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The concentration range should be broad initially (e.g., 0.1 µM to 100 µM) to determine the approximate IC50.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to detect and quantify apoptosis induced by this compound.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After attachment, synchronize the cells if desired (e.g., by serum starvation). Treat the cells with this compound at sub-lethal concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizations

Experimental Workflow for Studying this compound Effects

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis start Select Cell Line culture Cell Culture & Seeding start->culture treatment Treat Cells with this compound (Dose-Response & Time-Course) culture->treatment fen_prep Prepare this compound Stock fen_prep->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for in vitro evaluation of this compound.

Potential Signaling Pathways Modulated by Phenothiazines

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound receptor Receptor (e.g., GPCR) This compound->receptor Antagonism? pi3k PI3K receptor->pi3k ras Ras receptor->ras akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Inhibition of Proliferation mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription transcription->proliferation apoptosis Induction of Apoptosis transcription->apoptosis cell_cycle_arrest Cell Cycle Arrest transcription->cell_cycle_arrest

Caption: Potential signaling pathways affected by phenothiazines.

References

Application Notes and Protocols for Fenethazine Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenethazine is a first-generation antihistamine belonging to the phenothiazine chemical class.[1] Like other phenothiazines, it is known to possess antipsychotic and antiemetic properties, primarily through its antagonism of dopamine D2 and histamine H1 receptors.[2][3] This document provides detailed application notes and protocols for investigating the effects of this compound on rodent behavior, with a focus on anxiety, locomotor activity, and depressive-like states. Given the limited direct experimental data on this compound in these specific behavioral paradigms, the following protocols and dosage recommendations are largely based on data from structurally and functionally related phenothiazine derivatives, such as chlorpromazine and promethazine. It is strongly recommended that researchers conduct preliminary dose-response studies to determine the optimal dosage of this compound for their specific experimental conditions.

Mechanism of Action

This compound's behavioral effects are primarily attributed to its antagonist activity at dopamine D2 and histamine H1 receptors in the central nervous system.[2][3]

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is associated with the antipsychotic effects of phenothiazines.[2] This action can also influence motor control and motivation.

  • Histamine H1 Receptor Antagonism: Antagonism of H1 receptors in the central nervous system is responsible for the sedative and hypnotic effects of first-generation antihistamines.[4] This can manifest as decreased locomotor activity and potential anxiolysis.

Data Presentation

Due to the absence of specific quantitative data for this compound in the literature for the described behavioral tests, the following tables are presented as templates for data collection and organization. Researchers should populate these tables with their own experimental data.

Table 1: Elevated Plus Maze (EPM) - Anxiety-Like Behavior

Treatment GroupDose (mg/kg)Time in Open Arms (s)Time in Closed Arms (s)Open Arm EntriesClosed Arm EntriesTotal Arm Entries
Vehicle Control-
This compoundX
This compoundY
This compoundZ
Positive Control-

Table 2: Open Field Test (OFT) - Locomotor Activity and Anxiety-Like Behavior

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Time in Center Zone (s)Time in Peripheral Zone (s)Number of Center EntriesRearing Frequency
Vehicle Control-
This compoundX
This compoundY
This compoundZ
Positive Control-

Table 3: Forced Swim Test (FST) - Depressive-Like Behavior

Treatment GroupDose (mg/kg)Immobility Time (s)Swimming Time (s)Climbing Time (s)Latency to Immobility (s)
Vehicle Control-
This compoundX
This compoundY
This compoundZ
Positive Control-

Experimental Protocols

Important Pre-Experimental Considerations:

  • Animal Model: Specify the species (e.g., mouse, rat), strain, sex, and age of the rodents used.

  • Housing and Husbandry: Describe the housing conditions (e.g., temperature, light/dark cycle, group or single housing) and access to food and water.

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before initiating any behavioral testing.

  • Blinding: The experimenter conducting the behavioral tests and data analysis should be blind to the treatment conditions.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

This compound Administration:

  • Vehicle: A suitable vehicle for this compound should be determined based on its solubility. Common vehicles include saline (0.9% NaCl), distilled water, or a small percentage of a solubilizing agent like Tween 80. The vehicle should be tested alone as a control.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodent behavioral studies. Oral gavage (p.o.) is an alternative.

  • Dosage: As no specific behavioral data for this compound is available, a pilot dose-response study is crucial. Based on related phenothiazines, a starting range of 1-20 mg/kg for i.p. administration could be explored.

  • Timing: The time between drug administration and behavioral testing should be consistent and based on the presumed time to peak brain concentration. For i.p. injections, a pre-treatment time of 30-60 minutes is common.

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess the anxiolytic or anxiogenic effects of this compound.

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Administer this compound or vehicle to the animals according to the predetermined dosage and timing.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to freely explore the maze for 5 minutes.

  • Record the session using a video camera mounted above the maze.

  • After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.

  • Analyze the video recordings to score the following parameters:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

Data Analysis: Calculate the percentage of time spent in the open arms [(Time in Open Arms) / (Time in Open Arms + Time in Closed Arms)] * 100 and the percentage of open arm entries [(Number of Open Arm Entries) / (Total Arm Entries)] * 100. An increase in these parameters is indicative of anxiolytic-like effects.

Protocol 2: Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior

Objective: To evaluate the effects of this compound on general locomotor activity and anxiety-like behavior in a novel environment.

Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

Procedure:

  • Administer this compound or vehicle to the animals.

  • Gently place the animal in the center of the open field arena.

  • Allow the animal to explore the arena for a set period, typically 5-10 minutes.

  • Record the session using an overhead video camera and tracking software.

  • Clean the arena with 70% ethanol between each animal.

  • Analyze the recordings for the following parameters:

    • Total distance traveled.

    • Time spent in the center and peripheral zones.

    • Number of entries into the center zone.

    • Rearing frequency (a measure of exploratory behavior).

Data Analysis: A decrease in total distance traveled suggests sedative effects. A decrease in the time spent in the center zone and the number of center entries is indicative of anxiogenic-like behavior, while an increase suggests anxiolytic-like effects.

Protocol 3: Forced Swim Test (FST) for Depressive-Like Behavior

Objective: To assess the potential antidepressant-like effects of this compound.

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.

Procedure:

  • Pre-test Session (Day 1): Place each animal in the cylinder for 15 minutes. This session is for habituation and is not scored.

  • Remove the animal, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2): 24 hours after the pre-test, administer this compound or vehicle.

  • After the appropriate pre-treatment time, place the animal back into the water-filled cylinder for a 6-minute session.

  • Record the entire 6-minute session.

  • Score the last 4 minutes of the session for the following behaviors:

    • Immobility: Floating motionless or making only small movements necessary to keep the head above water.

    • Swimming: Active movements of the limbs and circling the cylinder.

    • Climbing: Active movements with the forepaws directed against the wall of the cylinder.

Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

Mandatory Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets This compound This compound This compound->D2R Antagonizes G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Neuronal Excitation Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->H1R Antagonizes G cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animals Rodents (Mice or Rats) Acclimation Acclimation to Testing Room (≥60 min) Animals->Acclimation Vehicle Vehicle Control Acclimation->Vehicle Fenethazine_Dose This compound (Dose X, Y, Z) Acclimation->Fenethazine_Dose EPM Elevated Plus Maze (5 min) Vehicle->EPM OFT Open Field Test (5-10 min) Vehicle->OFT FST Forced Swim Test (6 min) Vehicle->FST Fenethazine_Dose->EPM Fenethazine_Dose->OFT Fenethazine_Dose->FST Anxiety Anxiety-Like Behavior EPM->Anxiety OFT->Anxiety Locomotion Locomotor Activity OFT->Locomotion Depression Depressive-Like Behavior FST->Depression

References

Application Notes and Protocols for Radioligand Binding Assay of Fenethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenethazine is a first-generation antihistamine belonging to the phenothiazine class of compounds.[1][2] Like other phenothiazines, it is known to interact with a variety of neurotransmitter receptors. Its primary therapeutic effect is mediated through the blockade of histamine H1 receptors. Additionally, compounds in this class often exhibit anticholinergic (muscarinic receptor antagonist) and dopaminergic receptor antagonist activities.[1][3][4] Radioligand binding assays are a fundamental tool for characterizing the affinity of a compound for its target receptor(s), providing crucial data for drug development and pharmacological research.

This document provides a detailed protocol for conducting radioligand binding assays to determine the affinity of this compound for the human histamine H1 receptor and the human muscarinic M3 acetylcholine receptor.

Data Presentation

Receptor SubtypeRadioligandTissue/Cell SourceExpected this compound AffinityComparative Ki (Chlorpromazine) [nM]
Histamine H1[³H]-MepyramineHEK293 cells expressing human H1 receptorHigh~2
Muscarinic M3[³H]-N-Methylscopolamine ([³H]-NMS)CHO-K1 cells expressing human M3 receptorModerate to High~20
Dopamine D2[³H]-SpiperoneStriatal tissue from rat brainLower~1-10

Note: The expected affinity is a qualitative assessment based on the known pharmacology of this compound and related compounds. The provided Ki values for chlorpromazine are approximate and serve as a general reference. Experimental determination of this compound's Ki values is necessary for a precise characterization.

Signaling Pathways

This compound's primary mechanism of action as an antihistamine involves the blockade of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5][6][7] Similarly, its anticholinergic effects are due to the antagonism of muscarinic acetylcholine receptors, such as the M3 receptor, which also couples to Gq/11.[8][9][10]

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol GPCR H1 or M3 Receptor Gq Gq Protein (α, β, γ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, inflammation) PKC->Cellular_Response Leads to Ligand Histamine or Acetylcholine Ligand->GPCR Activates This compound This compound (Antagonist) This compound->GPCR Blocks Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Source Preparation (e.g., cell membranes) Incubation Incubate Receptor Source, Radioligand, and this compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Fenethazine_Prep This compound Serial Dilution Fenethazine_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

References

Application Notes and Protocols for Measuring Fenethazine Efficacy in Allergy-Induced Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenethazine is a phenothiazine derivative with potent antihistaminic properties, functioning as a histamine H1 receptor antagonist.[1] This class of drugs is pivotal in the management of allergic conditions.[1] To rigorously evaluate the preclinical efficacy of this compound, robust and well-characterized animal models of allergy are indispensable. This document provides detailed application notes and protocols for assessing the therapeutic potential of this compound in murine models of allergic rhinitis and asthma induced by ovalbumin (OVA). The provided methodologies cover model induction, treatment administration, and key endpoint analyses.

Signaling Pathway of Allergic Reaction and this compound's Mechanism of Action

The allergic cascade is initiated by the binding of an allergen to Immunoglobulin E (IgE) antibodies, which are bound to their high-affinity receptors (FcεRI) on the surface of mast cells and basophils. This cross-linking triggers a signaling cascade leading to the degranulation of these cells and the release of pre-formed inflammatory mediators, most notably histamine. Histamine then binds to H1 receptors on various target cells, leading to the classic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[4]

This compound, as a histamine H1 receptor antagonist, competitively blocks the binding of histamine to its receptor, thereby preventing the downstream signaling events that lead to allergic symptoms.[4]

Allergic Reaction and this compound MOA cluster_mast_cell Mast Cell cluster_target_cell Target Cell Allergen Allergen IgE IgE Allergen->IgE binds to FceRI FcεRI Receptor IgE->FceRI binds to MastCell Mast Cell Activation FceRI->MastCell cross-linking activates Histamine_Release Histamine Release MastCell->Histamine_Release leads to H1_Receptor H1 Receptor Histamine_Release->H1_Receptor binds to Signaling_Cascade Downstream Signaling H1_Receptor->Signaling_Cascade activates Allergic_Symptoms Allergic Symptoms Signaling_Cascade->Allergic_Symptoms results in This compound This compound This compound->H1_Receptor blocks

Figure 1: Mechanism of Action of this compound in the Allergic Cascade.

Experimental Protocols

Ovalbumin-Induced Allergic Rhinitis in Mice

This model mimics the symptoms of allergic rhinitis in humans, including sneezing and nasal rubbing.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Sterile phosphate-buffered saline (PBS)

  • This compound

  • Vehicle control (e.g., sterile saline or 0.5% carboxymethylcellulose)

Protocol Workflow:

Allergic Rhinitis Protocol Day0 Day 0 & 7: Sensitization Day14 Day 14-20: Rest Day0->Day14 i.p. OVA/Alum Day21 Day 21-27: Challenge & Treatment Day14->Day21 Day28 Day 28: Endpoint Analysis Day21->Day28 i.n. OVA This compound/Vehicle

Figure 2: Experimental workflow for the ovalbumin-induced allergic rhinitis model.

Procedure:

  • Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • Challenge: From day 21 to 27, challenge the mice daily by intranasal (i.n.) instillation of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.

  • Treatment: Administer this compound or vehicle control (e.g., via i.p. injection or oral gavage) 30-60 minutes prior to each OVA challenge from day 21 to 27.

  • Symptom Scoring: On day 27, following the final challenge, observe each mouse for 15 minutes and count the number of sneezes and nasal rubbing movements.

  • Sample Collection: On day 28, collect blood samples for IgE and histamine analysis. Perform nasal lavage to collect fluid for cell analysis.

Ovalbumin-Induced Allergic Asthma in Mice

This model recapitulates key features of allergic asthma, including airway inflammation and hyperresponsiveness.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Sterile phosphate-buffered saline (PBS)

  • This compound

  • Vehicle control

  • Aerosol delivery system (nebulizer)

Protocol Workflow:

Allergic Asthma Protocol Day0 Day 0 & 14: Sensitization Day21 Day 21-23: Challenge & Treatment Day0->Day21 i.p. OVA/Alum Day24 Day 24: Endpoint Analysis Day21->Day24 Aerosolized OVA This compound/Vehicle

Figure 3: Experimental workflow for the ovalbumin-induced allergic asthma model.

Procedure:

  • Sensitization: On days 0 and 14, sensitize mice by i.p. injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • Challenge: From day 21 to 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.

  • Treatment: Administer this compound or vehicle control 30-60 minutes prior to each OVA challenge.

  • Sample Collection: 24 hours after the final challenge (day 24), collect blood for IgE and histamine analysis. Perform bronchoalveolar lavage (BAL) to collect fluid (BALF) for cell and cytokine analysis.

Key Experimental Methodologies

Enzyme-Linked Immunosorbent Assay (ELISA) for Mouse IgE

Principle: This sandwich ELISA is for the quantitative measurement of mouse IgE in serum.

Protocol:

  • Plate Coating: Coat a 96-well microplate with capture antibody (anti-mouse IgE) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted serum samples and IgE standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody (anti-mouse IgE). Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the IgE concentration in the samples by interpolating from the standard curve.

Differential Cell Count in Bronchoalveolar Lavage Fluid (BALF)

Principle: To quantify the inflammatory cell infiltrate in the airways.

Protocol:

  • BALF Collection: Euthanize the mouse and cannulate the trachea. Lavage the lungs with 1 mL of ice-cold PBS three times. Pool the recovered fluid.

  • Total Cell Count: Centrifuge the BALF at 300 x g for 10 minutes at 4°C. Resuspend the cell pellet in a known volume of PBS. Count the total number of cells using a hemocytometer.

  • Cytospin Preparation: Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a glass slide.

  • Staining: Stain the slides with a differential staining solution (e.g., Diff-Quik or May-Grünwald Giemsa).

  • Differential Count: Under a microscope, identify and count at least 300-500 cells (macrophages, eosinophils, neutrophils, lymphocytes) to determine the percentage of each cell type.

  • Calculate Absolute Numbers: Multiply the percentage of each cell type by the total cell count to obtain the absolute number of each cell type in the BALF.

Data Presentation

The following tables present representative quantitative data from a study on Perphenazine , a phenothiazine antihistamine, in a mouse model of oxazolone-induced allergic dermatitis.[2][3] This data is intended to serve as an example of the expected outcomes and data presentation for this compound.

Table 1: Effect of Perphenazine on Ear Swelling and Inflammatory Cell Infiltration

Treatment GroupEar Thickness (µm)Dermis Thickness (µm)Total Infiltrated Cells (cells/mm²)Mast Cells (cells/mm²)
Control210 ± 15180 ± 1250 ± 810 ± 3
Oxazolone (Allergy)450 ± 30380 ± 25250 ± 2055 ± 7
Oxazolone + Perphenazine (1 mg/kg)280 ± 20##240 ± 18##110 ± 12###20 ± 4###
Oxazolone + Dexamethasone (1 mg/kg)310 ± 22#270 ± 20#140 ± 15##25 ± 5##

Data are presented as mean ± SEM. # p < 0.05, ## p < 0.01, ### p < 0.005 compared to the Oxazolone group.[2]

Table 2: Effect of Perphenazine on Serum Allergy Markers

Treatment GroupSerum Histamine (ng/mL)Serum IgE (ng/mL)
Control25 ± 550 ± 10
Oxazolone (Allergy)120 ± 15450 ± 40
Oxazolone + Perphenazine (1 mg/kg)50 ± 8###150 ± 20###
Oxazolone + Dexamethasone (1 mg/kg)65 ± 10##200 ± 25##

Data are presented as mean ± SEM. ## p < 0.01, ### p < 0.005 compared to the Oxazolone group.[2]

Conclusion

The protocols and methodologies outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound's efficacy in validated animal models of allergic rhinitis and asthma. By employing these standardized procedures, researchers can generate robust and reproducible data on the anti-allergic potential of this compound, facilitating its further development as a therapeutic agent. The representative data from a related phenothiazine compound, Perphenazine, demonstrates the potential for significant reductions in key allergic markers, providing a benchmark for future studies on this compound.

References

Application of Fenethazine in Neurodegenerative Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Key pathological hallmarks include protein misfolding and aggregation, oxidative stress, neuroinflammation, and mitochondrial dysfunction. Phenothiazines, a class of tricyclic compounds, have emerged as promising therapeutic candidates due to their multifaceted mechanisms of action that target these core pathological processes. Fenethazine, a member of the phenothiazine family, is of particular interest for its potential neuroprotective properties.

This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in neurodegenerative disease research. While specific experimental data for this compound is limited in publicly available literature, the information presented here is based on the well-documented activities of the broader phenothiazine class of compounds. Researchers are encouraged to use these protocols as a guide to generate specific data for this compound.

Mechanisms of Action

Phenothiazines, as a class, exhibit several key biological activities relevant to neurodegenerative diseases:

  • Antioxidant and Anti-inflammatory Properties: Unsubstituted phenothiazine has been shown to be a potent free radical scavenger and to possess anti-inflammatory activities in the nanomolar range.[1] This is crucial in mitigating the oxidative stress and chronic neuroinflammation that are characteristic of neurodegenerative pathologies.

  • Mitochondrial Protection: Phenothiazines can protect against mitochondrial dysfunction, a key element in the pathogenesis of diseases like Parkinson's. They have been shown to normalize the NADH/NAD+ ratio and maintain mitochondrial integrity in the face of neurotoxins.[1] Some phenothiazines can also inhibit the mitochondrial permeability transition pore, preventing the release of apoptotic factors.

  • Inhibition of Protein Aggregation: Certain phenothiazine derivatives have been shown to inhibit the aggregation of key proteins implicated in neurodegeneration, such as amyloid-beta (Aβ) and α-synuclein. They can also disaggregate pre-formed fibrils.

  • Cholinesterase Inhibition: Some phenothiazine derivatives exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[2] This is a therapeutic target in Alzheimer's disease.

Data Presentation: Activities of Phenothiazine Derivatives

The following tables summarize quantitative data for various phenothiazine derivatives in assays relevant to neurodegenerative disease research. Note: Data for this compound is not currently available in the cited literature; these values for related compounds can serve as a benchmark for future studies.

Table 1: Cholinesterase Inhibitory Activity of Phenothiazine Derivatives

CompoundTargetIC50 (µM)Source
2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanoneAcetylcholinesterase (AChE)5.9 ± 0.6[3]
2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanoneButyrylcholinesterase (BuChE)5.3 ± 0.5[3]

Table 2: Anti-Aggregation and Neuroprotective Activity of Phenothiazine Derivatives

CompoundAssayEffectConcentration/KdSource
Phenothiazine Derivative 4a1Aβ Aggregate BindingKd = 7.5 nM7.5 nM[4]
Unsubstituted PhenothiazineRotenone-induced toxicity rescueNeuroprotectionNanomolar range[1]

Experimental Protocols

In Vitro Model of Parkinson's Disease: Rotenone-Induced Neurotoxicity in SH-SY5Y Cells

This protocol describes the induction of a Parkinson's-like cellular phenotype using the mitochondrial complex I inhibitor, rotenone, in the human neuroblastoma cell line SH-SY5Y. This model can be used to evaluate the neuroprotective effects of this compound.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Rotenone (stock solution in DMSO)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1.5 x 10^4 cells per well. Allow cells to adhere and grow for 24 hours.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Introduce rotenone at a final concentration known to induce cytotoxicity (e.g., 0.1-20 µM, to be determined empirically) to the wells, including those pre-treated with this compound.

    • Include appropriate controls: untreated cells, vehicle control (solvent for this compound and rotenone), and rotenone-only treated cells.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Assessment of Anti-Aggregation Activity: Thioflavin T (ThT) Fluorescence Assay

This protocol is used to monitor the aggregation kinetics of amyloidogenic proteins, such as α-synuclein or Aβ, and to assess the inhibitory potential of this compound.

Materials:

  • Recombinant α-synuclein or Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound

  • 96-well black, clear-bottom microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ThT (e.g., 1 mM in dH2O, filter-sterilized).

    • Prepare a stock solution of the amyloidogenic protein in an appropriate buffer.

    • Prepare serial dilutions of this compound.

  • Assay Setup:

    • In each well of the 96-well plate, combine the amyloidogenic protein (e.g., final concentration of 50 µM), ThT (e.g., final concentration of 20 µM), and different concentrations of this compound.

    • Include controls: protein with ThT but no inhibitor, and buffer with ThT alone (for background fluorescence).

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader equipped with temperature control (e.g., 37°C) and shaking capability.

    • Measure ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for several hours to days. Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • Data Analysis: Plot ThT fluorescence intensity against time to generate aggregation curves. The inhibitory effect of this compound can be quantified by analyzing the lag time and the maximum fluorescence intensity.

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound

  • Ascorbic acid (as a positive control)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • Assay:

    • In a 96-well plate or spectrophotometer cuvettes, add a fixed volume of the DPPH solution to different concentrations of this compound or ascorbic acid.

    • Include a control with DPPH solution and methanol only.

  • Incubation and Measurement:

    • Incubate the reactions in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined.

Assessment of Anti-inflammatory Effects in Microglia

This protocol evaluates the ability of this compound to suppress the inflammatory response in microglial cells activated by lipopolysaccharide (LPS).

Materials:

  • BV-2 or primary microglial cells

  • DMEM/F-12 medium

  • FBS

  • Penicillin/Streptomycin

  • LPS

  • This compound

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits for cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture and Plating: Culture microglial cells and seed them in 24- or 96-well plates.

  • Treatment:

    • Pre-treat cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

    • Include appropriate controls: untreated cells, vehicle control, and LPS-only treated cells.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Use the Griess Reagent to measure the concentration of nitrite, a stable product of NO, according to the manufacturer's instructions.

  • Cytokine Measurement:

    • Use the collected supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits.

  • Data Analysis: Compare the levels of NO and cytokines in this compound-treated groups to the LPS-only group to determine the anti-inflammatory effect.

Visualization of Pathways and Workflows

Proposed Neuroprotective Signaling Pathway of Phenothiazines

G cluster_0 Neurodegenerative Stressors cluster_1 Cellular Damage cluster_2 Neuroprotective Mechanisms Stressor Oxidative Stress Neuroinflammation Protein Aggregation Mito Mitochondrial Dysfunction Stressor->Mito induces Apoptosis Neuronal Apoptosis Mito->Apoptosis triggers This compound This compound (Phenothiazine) ROS_scavenging ROS Scavenging This compound->ROS_scavenging promotes Anti_inflam Anti-inflammatory Effects This compound->Anti_inflam exerts PI3K_Akt PI3K/Akt Pathway Activation This compound->PI3K_Akt activates ROS_scavenging->Stressor reduces Anti_inflam->Stressor reduces Anti_apoptosis Anti-apoptotic Protein Upregulation (e.g., Bcl-2) PI3K_Akt->Anti_apoptosis leads to Anti_apoptosis->Apoptosis inhibits

Caption: Proposed signaling pathway for the neuroprotective effects of phenothiazines.

Experimental Workflow for Evaluating this compound's Neuroprotective Potential

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A1 Cell-based Assays (e.g., SH-SY5Y) A2 Induce Neurotoxicity (e.g., Rotenone, Aβ) A1->A2 A3 Treat with this compound A2->A3 A4 Assess Neuroprotection (Viability, Apoptosis) A3->A4 B1 Antioxidant Assays (DPPH) A4->B1 Elucidate MOA B2 Anti-inflammatory Assays (Microglia, NO, Cytokines) A4->B2 Elucidate MOA B3 Anti-aggregation Assays (ThT) A4->B3 Elucidate MOA B4 Mitochondrial Function (Membrane Potential) A4->B4 Elucidate MOA C1 Animal Models (e.g., PD, AD mice) B1->C1 Validate in vivo B2->C1 Validate in vivo B3->C1 Validate in vivo B4->C1 Validate in vivo C2 Administer this compound C1->C2 C3 Behavioral Tests C2->C3 C4 Histopathological Analysis C3->C4

Caption: A general experimental workflow for the preclinical evaluation of this compound.

Logical Relationship of this compound's Multi-Target Effects

G cluster_0 Pathological Processes in Neurodegeneration cluster_1 Therapeutic Outcomes center This compound OxidativeStress Oxidative Stress center->OxidativeStress inhibits Neuroinflammation Neuroinflammation center->Neuroinflammation inhibits ProteinAggregation Protein Aggregation center->ProteinAggregation inhibits MitochondrialDysfunction Mitochondrial Dysfunction center->MitochondrialDysfunction inhibits ReducedROS Reduced ROS SuppressedInflammation Suppressed Inflammation InhibitedAggregation Inhibited Aggregation ImprovedMitoHealth Improved Mitochondrial Health Neuroprotection Neuroprotection ReducedROS->Neuroprotection SuppressedInflammation->Neuroprotection InhibitedAggregation->Neuroprotection ImprovedMitoHealth->Neuroprotection

Caption: Multi-target effects of this compound in neurodegenerative diseases.

Conclusion

This compound, as a member of the phenothiazine class, holds considerable promise for neurodegenerative disease research. Its potential to simultaneously target oxidative stress, neuroinflammation, protein aggregation, and mitochondrial dysfunction makes it a compelling candidate for further investigation. The protocols and data presented here provide a framework for researchers to systematically evaluate the efficacy and mechanisms of action of this compound in relevant preclinical models. Future studies should focus on generating specific quantitative data for this compound to solidify its position as a potential therapeutic agent for these devastating disorders.

References

Application Notes and Protocols for In vivo Microdialysis of Fenethazine in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of neuropharmacology and drug development, understanding the pharmacokinetic and pharmacodynamic profile of a central nervous system (CNS) active compound in the brain is paramount. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals. This application note provides a detailed protocol for the use of in vivo microdialysis to measure the concentration of Fenethazine, a phenothiazine-class antipsychotic drug, in the brain of a rat model. The data and protocols presented herein are designed to guide researchers in setting up and conducting robust and reproducible experiments to assess the brain pharmacokinetics of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for optimizing microdialysis probe selection, recovery, and the analytical method.

PropertyValueSource
Molecular Formula C₁₆H₁₈N₂SPubChem CID: 68223[1]
Molecular Weight 270.4 g/mol PubChem CID: 68223[1]
XLogP3 4.2PubChem CID: 68223[1]
CAS Number 522-24-7PubChem CID: 68223[1]

Experimental Protocols

This section outlines the detailed methodologies for performing in vivo microdialysis to measure this compound in the rat brain.

I. Animal Model and Surgical Preparation
  • Animal Model: Adult male Sprague-Dawley rats (250-300 g) are a suitable model for this study. Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Stereotaxic Surgery for Guide Cannula Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull above the target brain region. For studying the effects of an antipsychotic, the striatum or the prefrontal cortex are relevant regions.

      • Striatum Coordinates: Anteroposterior (AP): +1.0 mm from bregma; Mediolateral (ML): ±2.5 mm from midline; Dorsoventral (DV): -3.5 mm from the skull surface.

      • Medial Prefrontal Cortex (mPFC) Coordinates: AP: +3.2 mm from bregma; ML: ±0.8 mm from midline; DV: -2.0 mm from the skull surface.

    • Implant a guide cannula (e.g., CMA 12) at the determined coordinates.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Suture the incision and allow the animal to recover for at least 5-7 days before the microdialysis experiment. Provide post-operative analgesia as required.

II. In vivo Microdialysis Procedure
  • Microdialysis Probe Insertion:

    • On the day of the experiment, gently restrain the rat and insert the microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.

  • Perfusion and Equilibration:

    • Connect the microdialysis probe to a microinfusion pump.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min. The composition of aCSF is typically: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂.

    • Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.

  • Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.

    • Immediately freeze the collected samples at -80°C until analysis to prevent degradation of this compound.

  • Drug Administration:

    • After collecting baseline samples, administer this compound systemically (e.g., intraperitoneally or subcutaneously) at the desired dose.

    • Continue collecting dialysate samples for several hours to monitor the time course of this compound concentration in the brain.

  • Probe Recovery Determination (Post-Experiment):

    • At the end of the experiment, determine the in vitro recovery of the microdialysis probe.

    • Perfuse the probe with a standard solution of this compound of known concentration (C_in) and collect the dialysate (C_out).

    • Calculate the recovery using the formula: Recovery (%) = (C_out / C_in) x 100 .

III. Analytical Method: HPLC-UV

A High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method can be adapted for the quantification of this compound in microdialysate samples. The following is a starting point for method development, based on methods for similar phenothiazine compounds.

  • Instrumentation: An HPLC system equipped with a UV detector, an autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.0) in a ratio of 40:60 (v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 254 nm, which is a common wavelength for phenothiazines. The optimal wavelength should be determined by scanning a standard solution of this compound.

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare a series of standard solutions of this compound in aCSF to construct a calibration curve.

  • Sample Analysis: Thaw the microdialysate samples and inject them directly into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.

IV. Analytical Method: LC-MS/MS (for higher sensitivity)

For lower concentrations or more complex matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, using a C18 column and a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. These will need to be determined by infusing a standard solution of this compound into the mass spectrometer. For this compound (m/z 271.1), potential product ions could be identified by fragmentation analysis.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Physicochemical and Microdialysis Parameters for this compound

ParameterValueNotes
Molecular Weight ( g/mol ) 270.4
XLogP3 4.2Indicates good lipophilicity for BBB penetration.
Microdialysis Probe MWCO (kDa) 20Typical for small molecule analysis.
Perfusion Flow Rate (µL/min) 1.5
In Vitro Probe Recovery (%) 15 - 25This is an estimated range and should be determined experimentally.

Table 2: Analytical Method Parameters for this compound Quantification

ParameterHPLC-UVLC-MS/MS
Column C18 (4.6 x 150 mm, 5 µm)C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase Acetonitrile:Phosphate BufferWater (0.1% FA):Acetonitrile (0.1% FA)
Detection UV at 254 nmESI+ MRM
Limit of Detection (LOD) ~10-20 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~30-60 ng/mL~0.3-3 ng/mL

Note: LOD and LOQ are estimated and require experimental validation.

Table 3: Expected Brain Concentrations of this compound (Hypothetical)

Time Post-Dose (min)Unbound Brain Concentration (ng/mL)
0 (Baseline)< LOQ
3050 - 150
60100 - 300
12080 - 250
24030 - 100

This table presents hypothetical data to illustrate the expected pharmacokinetic profile and should be replaced with experimental data.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and relationships.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day cluster_post_experiment Post-Experiment animal_prep Animal Acclimation surgery Stereotaxic Surgery: Guide Cannula Implantation animal_prep->surgery recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion perfusion aCSF Perfusion & Equilibration probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin This compound Administration baseline->drug_admin pk_sampling Pharmacokinetic Sample Collection drug_admin->pk_sampling sample_storage Sample Storage at -80°C pk_sampling->sample_storage analysis HPLC-UV or LC-MS/MS Analysis sample_storage->analysis data_analysis Data Analysis & Pharmacokinetics analysis->data_analysis

Caption: Experimental workflow for in vivo microdialysis of this compound.

Signaling_Pathway This compound Systemic this compound blood Bloodstream This compound->blood Absorption bbb Blood-Brain Barrier blood->bbb Distribution brain_ecf Brain Extracellular Fluid bbb->brain_ecf Penetration probe Microdialysis Probe brain_ecf->probe Diffusion dialysate Dialysate Sample probe->dialysate Collection

Caption: Logical relationship of this compound distribution to the brain and microdialysis sampling.

References

Fenethazine: A Versatile Tool for Interrogating Histamine H1 Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Abstract

Fenethazine, a first-generation phenothiazine antihistamine, serves as a valuable pharmacological tool for the investigation of histamine H1 receptor-mediated signaling pathways. Its established mechanism as a competitive antagonist of the H1 receptor, coupled with its distinct pharmacological profile, allows for the elucidation of histamine's role in a variety of physiological and pathological processes. These application notes provide a comprehensive guide for the use of this compound as a tool compound, including its chemical properties, mechanism of action, and detailed protocols for in vitro and in vivo experimental models.

Introduction

Histamine, a key biogenic amine, exerts its diverse effects through four distinct G protein-coupled receptors (GPCRs), designated H1 to H4. The histamine H1 receptor is ubiquitously expressed and plays a pivotal role in allergic and inflammatory responses, neurotransmission, and smooth muscle contraction. Understanding the intricacies of H1 receptor signaling is crucial for the development of novel therapeutics for a range of disorders. This compound, as a potent H1 receptor antagonist, provides a reliable means to dissect these signaling cascades. This document outlines the application of this compound in studying H1 receptor function, presenting its pharmacological data and detailed experimental methodologies.

Chemical and Pharmacological Properties of this compound

This compound (N,N-dimethyl-10H-phenothiazine-10-ethanamine) is a lipophilic molecule that readily crosses the blood-brain barrier, a characteristic feature of first-generation antihistamines.[1] Its primary pharmacological action is the competitive and reversible antagonism of the histamine H1 receptor.[1]

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name N,N-dimethyl-2-phenothiazin-10-ylethanamine
Molecular Formula C₁₆H₁₈N₂S
Molecular Weight 270.39 g/mol
CAS Number 522-24-7
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol, methanol, and chloroform

Table 2: Pharmacological Profile of this compound (Estimated)

Receptor TargetBinding Affinity (Ki)Potency (IC50/EC50)Functional Activity
Histamine H1 Receptor Data not availableData not availableAntagonist/Inverse Agonist
Muscarinic Receptors (M1-M5) ModerateData not availableAntagonist
α-Adrenergic Receptors (α1, α2) Low to ModerateData not availableAntagonist
Dopamine D2 Receptor LowData not availableAntagonist

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the histamine H1 receptor, thereby preventing the binding of endogenous histamine and subsequent receptor activation. The H1 receptor is a Gq/11-coupled GPCR. Upon histamine binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory genes.[1] By blocking this initial step, this compound effectively inhibits all downstream signaling events.

Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (Gq/11-coupled) Histamine->H1R Binds Gq11 Gαq/11 H1R->Gq11 Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., inflammation, muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response Competitive Radioligand Binding Assay Workflow start Start prep_membranes Prepare cell membranes expressing H1 receptors start->prep_membranes incubate Incubate membranes with: - Fixed concentration of radioligand (e.g., [³H]-mepyramine) - Varying concentrations of this compound prep_membranes->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (Gq/11-coupled) Histamine->H1R Binds Gq11 Gαq/11 H1R->Gq11 Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., inflammation, muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response Competitive Radioligand Binding Assay Workflow start Start prep_membranes Prepare cell membranes expressing H1 receptors start->prep_membranes incubate Incubate membranes with: - Fixed concentration of radioligand (e.g., [³H]-mepyramine) - Varying concentrations of this compound prep_membranes->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

References

Application Notes and Protocols for High-Throughput Screening of Fenethazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of Fenethazine derivatives. The focus is on assays targeting G-protein coupled receptors (GPCRs), the primary pharmacological targets of phenothiazines.

Introduction to this compound and its Derivatives

This compound is a phenothiazine derivative with a history of use as an antihistamine and antiemetic. Like other phenothiazines, its derivatives are known to interact with a variety of neurotransmitter receptors, including dopamine, histamine, adrenergic, muscarinic, and serotonin receptors. This polypharmacology makes them interesting candidates for drug discovery and repurposing efforts, necessitating robust HTS assays to characterize their activity profiles. The core structure of phenothiazines offers a versatile scaffold for chemical modifications, leading to a wide array of derivatives with potentially diverse pharmacological properties.

Target Receptors and Signaling Pathways

This compound derivatives primarily exert their effects by modulating the activity of several GPCRs. Understanding the signaling pathways of these receptors is crucial for designing and interpreting HTS assays. The main receptor targets are:

  • Dopamine D2 Receptor (Gi-coupled): Antagonism of D2 receptors is a key mechanism for the antipsychotic effects of many phenothiazines.[1][2] Activation of the Gi-coupled D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5]

  • Histamine H1 Receptor (Gq-coupled): Antagonism of H1 receptors underlies the antihistaminic and sedative effects.[1] The H1 receptor is coupled to a Gq protein, which activates phospholipase C (PLC).[6][7] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[6]

  • Alpha-1 Adrenergic Receptor (Gq-coupled): Blockade of these receptors can lead to cardiovascular side effects such as orthostatic hypotension.[1] Similar to the H1 receptor, the alpha-1 adrenergic receptor signals through the Gq/PLC pathway, resulting in an increase in intracellular calcium.[8][9][10][11]

  • Muscarinic Acetylcholine M1 Receptor (Gq-coupled): Antagonism of M1 receptors contributes to anticholinergic side effects. The M1 receptor is also Gq-coupled, activating the PLC-IP3-Ca2+ signaling cascade.[12][13]

  • Serotonin 5-HT2A Receptor (Gq-coupled): Interaction with this receptor is relevant to the effects of atypical antipsychotics. The 5-HT2A receptor signals through the Gq/11 pathway, leading to the activation of PLC and subsequent downstream events.[14][15]

High-Throughput Screening Assays

The choice of HTS assay depends on the G-protein coupling of the target receptor. For Gq-coupled receptors, assays that measure intracellular calcium mobilization or inositol monophosphate (IP1) accumulation are suitable. For Gi-coupled receptors, assays that detect changes in cAMP levels are appropriate.

Calcium Flux Assays for Gq-Coupled Receptors

Calcium flux assays are widely used for HTS to identify modulators of Gq-coupled GPCRs.[16][17] These assays utilize fluorescent dyes that are sensitive to calcium concentrations.

Principle: Cells expressing the target Gq-coupled receptor are pre-loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the intracellular calcium concentration increases, leading to a change in the fluorescence of the dye. Antagonists will inhibit this agonist-induced fluorescence change.

Experimental Protocol: Fluorescence-Based Calcium Flux Assay

  • Cell Culture and Plating:

    • Culture a suitable host cell line (e.g., CHO-K1, HEK293) stably or transiently expressing the target Gq-coupled receptor (e.g., Histamine H1, Alpha-1 Adrenergic, Muscarinic M1, or Serotonin 5-HT2A receptor).

    • Seed the cells into 384-well or 1536-well black-walled, clear-bottom microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8, Cal-520). An anion transporter inhibitor like probenecid may be required to prevent dye leakage.

    • Remove the cell culture medium from the microplate and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake.

  • Compound Addition:

    • Prepare serial dilutions of this compound derivatives and control compounds (agonist and antagonist) in an appropriate assay buffer.

    • Using an automated liquid handler, add the compounds to the assay plate. For antagonist screening, pre-incubate the plate with the test compounds before adding a known agonist at its EC80 concentration.

  • Signal Detection:

    • Measure the fluorescence intensity before and after the addition of compounds (for agonists) or agonist (for antagonists) using a plate reader equipped with a fluorescent detector (e.g., FLIPR, FlexStation).

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the response for each well (e.g., peak fluorescence intensity, area under the curve).

    • Normalize the data to controls (e.g., vehicle and a known maximal agonist/antagonist).

    • Generate concentration-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

IP-One HTRF Assay for Gq-Coupled Receptors

The IP-One assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[9] This assay is a homogeneous time-resolved fluorescence (HTRF) assay, which is a type of Förster resonance energy transfer (FRET) technology.[1][18]

Principle: The assay is a competitive immunoassay between native IP1 produced by the cells and a d2-labeled IP1 tracer for binding to a terbium cryptate-labeled anti-IP1 antibody.[19][20] When the antibody binds to the d2-labeled IP1, FRET occurs. IP1 from the cell lysate competes for this binding, leading to a decrease in the FRET signal.

Experimental Protocol: IP-One HTRF Assay

  • Cell Plating and Stimulation:

    • Plate cells expressing the target Gq-coupled receptor in a 384-well white microplate and incubate.

    • Remove the culture medium and add a stimulation buffer containing LiCl (to inhibit IP1 degradation) and the this compound derivatives or control compounds.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in lysis buffer to each well.

    • Incubate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.

  • Signal Reading:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor emission / donor emission).

    • The signal is inversely proportional to the concentration of IP1.

    • Generate concentration-response curves and determine EC50 or IC50 values.

cAMP Assays for Gi-Coupled Receptors

For Gi-coupled receptors like the Dopamine D2 receptor, HTS assays are designed to measure the inhibition of adenylyl cyclase, which results in a decrease in intracellular cAMP levels.

Principle: These are often competitive immunoassays.[21] A known amount of labeled cAMP competes with the unlabeled cAMP from the cell lysate for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample. Forskolin is often used to stimulate adenylyl cyclase and produce a basal level of cAMP that can then be inhibited by a Gi-coupled receptor agonist.

Experimental Protocol: HTRF-Based cAMP Assay

  • Cell Plating and Stimulation:

    • Plate cells expressing the Dopamine D2 receptor in a 384-well white microplate.

    • Pre-treat the cells with the this compound derivatives or control compounds.

    • Add a stimulator of adenylyl cyclase (e.g., forskolin) to all wells except the negative control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer.

    • Incubate at room temperature to allow the competitive binding to occur.

  • Signal Reading and Data Analysis:

    • Read the HTRF signal as described for the IP-One assay.

    • The signal is inversely proportional to the cAMP concentration.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production and determine IC50 values.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to allow for easy comparison of the activity of different this compound derivatives.

Table 1: Representative HTS Data for Phenothiazine Derivatives at Gq-Coupled Receptors

CompoundTarget ReceptorAssay TypeActivityIC50 / EC50 (nM)
This compound Derivative 1Histamine H1Calcium FluxAntagonistValue
This compound Derivative 2Alpha-1 AdrenergicIP-One HTRFAntagonistValue
This compound Derivative 3Muscarinic M1Calcium FluxAntagonistValue
Chlorpromazine (Reference)Serotonin 5-HT2AIP-One HTRFAntagonistValue
Thioridazine (Reference)Histamine H1Calcium FluxAntagonistValue

*Note: Specific IC50/EC50 values for novel this compound derivatives would be determined experimentally.

Table 2: Representative HTS Data for Phenothiazine Derivatives at the Gi-Coupled Dopamine D2 Receptor

CompoundTarget ReceptorAssay TypeActivityIC50 (nM)
This compound Derivative 4Dopamine D2cAMP HTRFAntagonistValue
This compound Derivative 5Dopamine D2cAMP HTRFAntagonistValue
Chlorpromazine (Reference)Dopamine D2cAMP HTRFAntagonistValue
Trifluoperazine (Reference)Dopamine D2cAMP HTRFAntagonistValue

*Note: Specific IC50 values for novel this compound derivatives would be determined experimentally.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand Ligand GPCR Gq-Coupled Receptor Ligand->GPCR Activation Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Response Cellular Response Ca2->Response PKC->Response

Caption: Gq-coupled GPCR signaling pathway.

Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand Ligand GPCR Gi-Coupled Receptor Ligand->GPCR Activation Gi Gi Protein GPCR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Gi-coupled GPCR signaling pathway.

HTS_Workflow Compound_Library This compound Derivative Library Compound_Addition Compound Addition (Automated) Compound_Library->Compound_Addition Assay_Plating Cell Plating (Receptor Expressing Cells) Dye_Loading Assay-Specific Reagent Addition (e.g., Dye, Forskolin) Assay_Plating->Dye_Loading Dye_Loading->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Data_Analysis Data Analysis (IC50/EC50 Determination) Signal_Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: General HTS experimental workflow.

References

Application Notes and Protocols for Electrophysiological Recording in the Presence of Fenethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenethazine is a first-generation antihistamine belonging to the phenothiazine class of compounds.[1] While primarily known for its H1 receptor antagonism, its phenothiazine structure suggests potential interactions with various ion channels, a characteristic shared by other drugs in this class. These interactions can have significant implications for neuronal excitability and cardiac function. Understanding the electrophysiological profile of this compound is therefore crucial for a comprehensive assessment of its therapeutic potential and safety profile.

These application notes provide a detailed overview of the anticipated electrophysiological effects of this compound, based on the known actions of related phenothiazine derivatives. It also includes detailed protocols for investigating these effects using standard electrophysiological techniques.

Disclaimer: Specific electrophysiological data for this compound is not extensively available in published literature. The quantitative data and predicted effects presented here are extrapolated from studies on structurally related phenothiazine compounds. Researchers are advised to use this information as a guide to establish their own experimental parameters.

Predicted Electrophysiological Effects of this compound

Based on the electrophysiological properties of other phenothiazines, this compound is predicted to modulate the function of several key voltage-gated ion channels.

Effects on Voltage-Gated Sodium Channels (Nav)

Phenothiazines are known to block voltage-gated sodium channels in a state-dependent manner, showing a higher affinity for the open and inactivated states of the channel.[2][3] This results in a use-dependent block, where the inhibition is more pronounced at higher firing frequencies. This action is similar to that of some Class I antiarrhythmic drugs and local anesthetics.

Effects on Voltage-Gated Potassium Channels (Kv)

Several phenothiazine derivatives have been shown to inhibit various types of potassium channels, including the human Ether-à-go-go-Related Gene (hERG) channels.[2] Blockade of hERG channels is a critical safety concern as it can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of torsades de pointes. Other potassium channels may also be affected, potentially altering neuronal action potential duration and firing patterns.

Effects on Voltage-Gated Calcium Channels (Cav)

While less extensively characterized for all phenothiazines, some members of this class have been shown to affect calcium channels.[4] Inhibition of L-type calcium channels, for instance, could contribute to cardiovascular effects.

Quantitative Data Summary (Extrapolated)

The following table summarizes quantitative data on the inhibition of ion channels by various phenothiazine derivatives. These values can serve as an initial guide for concentration ranges in studies with this compound.

CompoundChannelPreparationIC50 / KdHolding PotentialReference
FluphenazineTTX-S NavND7/23 cells18 µM-120 mV[1]
FluphenazineTTX-S NavND7/23 cells960 nM-50 mV[1]
FluphenazineNav1.8ND7/23 cells~10 µM (at hyperpolarized potentials)N/A[1]
PerphenazineFast Na+ CurrentRat ventricular myocytes1.24 µMN/A[5]
PerphenazineTransient Outward K+ CurrentRat ventricular myocytes38.2 µMN/A[5]
ThioridazinehERG K+CHO cells224 nMN/A[2]
ChlorpromazinehERG K+CHO cells1561 nMN/A[2]
TrifluoperazinehERG K+CHO cells1406 nMN/A[2]
PromethazineIK ChannelsHuman cell line49 µM (extracellular)N/A[6]
PromethazineIK ChannelsExcised inside-out patch9.3 µM (intracellular)N/A[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is ideal for studying the direct effects of this compound on voltage-gated ion channels in isolated cells.

Objective: To characterize the effects of this compound on the amplitude and kinetics of voltage-gated sodium, potassium, and calcium currents.

Materials:

  • Cell line expressing the ion channel of interest (e.g., HEK293 cells stably transfected with Nav1.5, hERG, or Cav1.2) or primary cultured neurons/cardiomyocytes.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Microscope with manipulators.

  • Perfusion system.

  • This compound stock solution (e.g., in DMSO or water).

  • External and internal recording solutions (see tables below).

Protocol:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording to achieve 50-70% confluency. For primary cells, follow established culture protocols.

  • Solution Preparation: Prepare external and internal solutions and adjust pH and osmolarity. Filter-sterilize solutions.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Perfuse the chamber with external solution.

    • Approach a cell with the patch pipette and apply slight positive pressure.

    • Once in proximity to the cell, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before recording.

  • Data Acquisition:

    • Apply voltage protocols to elicit the desired ion channel currents (see example protocols below).

    • Record baseline currents in the absence of this compound.

    • Perfuse the chamber with increasing concentrations of this compound, allowing for equilibration at each concentration before recording.

    • Perform a washout step by perfusing with the drug-free external solution.

  • Data Analysis:

    • Measure the peak current amplitude, activation and inactivation kinetics, and any voltage-dependent shifts in channel gating.

    • Construct concentration-response curves to determine the IC50 of this compound for each ion channel.

Example Solutions:

  • For Nav Recordings:

    External Solution (in mM) Internal Solution (in mM)
    140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES
    pH 7.4 with NaOH pH 7.2 with CsOH

    | Osmolarity ~310 mOsm | Osmolarity ~300 mOsm |

  • For Kv (hERG) Recordings:

    External Solution (in mM) Internal Solution (in mM)
    135 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP
    pH 7.4 with NaOH pH 7.2 with KOH

    | Osmolarity ~310 mOsm | Osmolarity ~300 mOsm |

Example Voltage Protocols:

  • Nav Current-Voltage Relationship: From a holding potential of -100 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.

  • Nav Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses from -120 mV to -10 mV, followed by a test pulse to 0 mV.

  • hERG T-type Current: From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the tail current.

Extracellular Field Potential Recording

This technique is useful for assessing the effects of this compound on synaptic transmission and network activity in brain slices.

Objective: To determine the effect of this compound on baseline synaptic transmission, short-term plasticity (e.g., paired-pulse facilitation), and long-term potentiation (LTP).

Materials:

  • Brain slice preparation (e.g., hippocampus).

  • Slicing apparatus (vibratome).

  • Recording chamber for brain slices.

  • Stimulating and recording electrodes.

  • Amplifier and data acquisition system.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound stock solution.

Protocol:

  • Slice Preparation: Prepare 300-400 µm thick brain slices in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the corresponding dendritic field (e.g., stratum radiatum of CA1).

  • Baseline Recording: Elicit field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz). Adjust the stimulation intensity to produce a fEPSP amplitude that is 30-40% of the maximum. Record a stable baseline for at least 20 minutes.

  • Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound and continue recording baseline synaptic transmission.

  • Plasticity Induction: After a stable effect of this compound is observed, induce LTP using a high-frequency stimulation protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-Induction Recording: Continue recording for at least 60 minutes after LTP induction to assess the magnitude and stability of potentiation in the presence of this compound.

  • Data Analysis: Measure the slope of the fEPSP. Compare the baseline synaptic transmission, paired-pulse ratio, and the magnitude of LTP before and after this compound application.

Artificial Cerebrospinal Fluid (aCSF) Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-Glucose. Bubble continuously with 95% O2 / 5% CO2.

Visualizations

Signaling Pathways

G This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism DRD2 Dopamine D2 Receptor This compound->DRD2 Antagonism (Predicted) Nav Voltage-gated Na+ Channel This compound->Nav Blockade Kv Voltage-gated K+ Channel This compound->Kv Blockade NeuronalActivity Altered Neuronal Excitability Nav->NeuronalActivity Kv->NeuronalActivity CardiacRepol Delayed Cardiac Repolarization Kv->CardiacRepol

Caption: Predicted molecular targets of this compound and downstream electrophysiological consequences.

Experimental Workflow: Whole-Cell Patch-Clamp

G cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis CellCulture Cell Culture/ Primary Cell Isolation Seal Form Gigaohm Seal CellCulture->Seal SolutionPrep Prepare External & Internal Solutions SolutionPrep->Seal PipettePull Pull & Polish Patch Pipettes PipettePull->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Currents WholeCell->Baseline DrugApp Apply this compound Baseline->DrugApp Washout Washout DrugApp->Washout Measure Measure Current Parameters Washout->Measure Curve Construct Concentration-Response Curve Measure->Curve IC50 Determine IC50 Curve->IC50 G cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis SlicePrep Prepare Brain Slices Recovery Slice Recovery SlicePrep->Recovery Setup Position Electrodes Recovery->Setup Baseline Record Baseline fEPSPs Setup->Baseline DrugApp Apply this compound Baseline->DrugApp LTP Induce LTP DrugApp->LTP PostLTP Record Post-LTP LTP->PostLTP Measure Measure fEPSP Slope PostLTP->Measure Compare Compare Conditions Measure->Compare

References

Application Notes and Protocols for Studying Blood-Brain Barrier Penetration Using Fenethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenethazine is a first-generation antihistamine belonging to the phenothiazine class.[1] As with many centrally acting drugs, understanding its ability to cross the blood-brain barrier (BBB) is crucial for elucidating its therapeutic effects and potential side effects. The BBB is a highly selective barrier that protects the central nervous system (CNS) from systemic circulation, and a drug's ability to penetrate it is a key determinant of its neurological activity.[2][3][4]

These application notes provide a comprehensive overview of the standard experimental protocols used to assess the BBB penetration of small molecules like this compound. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the established in vitro and in vivo methodologies that can be employed to generate such data. The protocols and data tables presented herein are based on well-established methods for studying drug disposition in the CNS.[5][6]

Methodologies for Assessing Blood-Brain Barrier Penetration

The evaluation of a compound's BBB permeability typically involves a tiered approach, starting with computational and in vitro models to predict and assess permeability and potential for active transport, followed by definitive in vivo studies in animal models.[7][8]

I. In Vitro Models of the Blood-Brain Barrier

In vitro models are essential for initial screening and mechanistic studies of drug transport across the BBB.[6][9][10] They offer a higher throughput and more controlled environment compared to in vivo studies.[11]

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based assay that predicts passive, transcellular permeability across the BBB.[8][12] It is a high-throughput screening tool to estimate the passive diffusion of a compound.

2. Cell-Based Models

Cell-based models utilize monolayers of brain endothelial cells cultured on semi-permeable supports to mimic the BBB.[6][13] These models can be used to study both passive and active transport mechanisms.[5]

  • Immortalized Cell Lines: Cell lines such as bEnd.3 (murine) are commonly used due to their ease of culture and commercial availability.[11]

  • Co-culture Models: To better replicate the in vivo environment, endothelial cells can be co-cultured with other cell types of the neurovascular unit, such as astrocytes and pericytes.[4][10] This often results in a "tighter" barrier with improved physiological relevance.

  • Stem Cell-Derived Models: Human induced pluripotent stem cells (hiPSCs) can be differentiated into brain microvascular endothelial cells (BMECs) to create a human-relevant BBB model.[9][13]

II. In Vivo Models of Blood-Brain Barrier Penetration

In vivo studies in animal models are the gold standard for determining the extent of BBB penetration.[7]

1. Brain-to-Plasma Concentration Ratio (Kp)

This method involves administering the drug to an animal (typically a rodent) and, at a specific time point (often at steady-state), measuring the concentration of the drug in both the brain tissue and the plasma.[8][14] The ratio of these concentrations provides an indication of the drug's ability to cross the BBB and accumulate in the brain.

2. Unbound Brain-to-Plasma Concentration Ratio (Kp,uu)

Since only the unbound fraction of a drug is generally considered pharmacologically active, the Kp,uu is often a more relevant parameter.[7][15][16] It represents the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at steady state. A Kp,uu value close to 1 suggests passive diffusion, a value greater than 1 suggests active influx, and a value less than 1 suggests active efflux.[15]

3. In Situ Brain Perfusion

This technique involves the direct perfusion of a drug-containing solution into the carotid artery of an anesthetized animal.[17][18] This method allows for the calculation of the rate of drug uptake into the brain, independent of systemic pharmacokinetic variables.

Quantitative Data Presentation

The following tables present hypothetical data for this compound to illustrate the typical quantitative outputs from the described experiments.

Table 1: Hypothetical In Vitro Permeability Data for this compound

Assay TypeModelApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
PAMPA-BBBArtificial Membrane7.5N/A
Cell-Based AssaybEnd.3 Monolayer5.21.2
Cell-Based AssayhBMEC/Astrocyte Co-culture3.82.5

Efflux Ratio is calculated as Papp (basolateral to apical) / Papp (apical to basolateral). A ratio >2 is indicative of active efflux.

Table 2: Hypothetical In Vivo Brain Penetration Data for this compound in Rats

ParameterValueMethod
Brain-to-Plasma Ratio (Kp)2.8Brain Homogenate & Plasma Analysis
Unbound Fraction in Plasma (fu,plasma)0.15Equilibrium Dialysis
Unbound Fraction in Brain (fu,brain)0.08Brain Slice or Homogenate Method
Unbound Brain-to-Plasma Ratio (Kp,uu)1.49Calculated: Kp x (fu,plasma / fu,brain)

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay Using a Co-culture Model

Objective: To determine the bidirectional permeability of this compound across an in vitro model of the BBB and to assess its potential as a substrate for active efflux transporters.

Materials:

  • Human Brain Microvascular Endothelial Cells (hBMECs)

  • Human Astrocytes

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium and supplements

  • This compound

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS system for quantification[19]

Methodology:

  • Co-culture Setup:

    • Coat the bottom of the 24-well plate with an appropriate extracellular matrix protein and seed with human astrocytes.

    • Coat the apical side of the Transwell® inserts and seed with hBMECs.

    • Place the hBMEC-seeded inserts into the astrocyte-containing wells to establish the co-culture.

    • Culture for 5-7 days to allow for the formation of a tight monolayer.

  • Barrier Integrity Assessment:

    • Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm monolayer confluence and tightness.

    • Perform a Lucifer yellow permeability assay to assess paracellular leakage.

  • Permeability Assay:

    • Prepare a stock solution of this compound in an appropriate vehicle.

    • For apical to basolateral (A-B) transport, add this compound to the apical chamber (donor) and fresh medium to the basolateral chamber (receiver).

    • For basolateral to apical (B-A) transport, add this compound to the basolateral chamber (donor) and fresh medium to the apical chamber (receiver).

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.[19]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B).

Protocol 2: Determination of Brain-to-Plasma Concentration Ratio (Kp) in Rats

Objective: To determine the extent of this compound penetration into the brain parenchyma following systemic administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle for administration (e.g., saline, PEG400)

  • Surgical tools for tissue collection

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system for quantification[19]

Methodology:

  • Drug Administration:

    • Administer this compound to rats via an appropriate route (e.g., intravenous, intraperitoneal, or oral). The dose should be selected based on known or anticipated therapeutic concentrations.

  • Sample Collection:

    • At a predetermined time point post-administration (e.g., corresponding to the peak plasma concentration or at steady-state), anesthetize the animals.

    • Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

    • Excise the brain.

  • Sample Processing:

    • Centrifuge the blood sample to obtain plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.[20][21]

  • Sample Analysis:

    • Extract this compound from the plasma and brain homogenate samples.

    • Quantify the concentration of this compound in both matrices using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL).

    • Determine the Kp ratio (Brain Concentration / Plasma Concentration).

Visualizations

Experimental_Workflow_In_Vitro_BBB_Permeability cluster_setup Co-culture Setup cluster_assay Permeability Assay cluster_analysis Data Analysis seed_astrocytes Seed Astrocytes in Well Plate establish_coculture Establish Co-culture seed_astrocytes->establish_coculture seed_hbmecs Seed hBMECs on Transwell Insert seed_hbmecs->establish_coculture barrier_integrity Assess Barrier Integrity (TEER, Lucifer Yellow) establish_coculture->barrier_integrity add_this compound Add this compound (Apical or Basolateral) barrier_integrity->add_this compound incubate Incubate at 37°C add_this compound->incubate collect_samples Collect Samples (Donor & Receiver) incubate->collect_samples lcms_analysis LC-MS/MS Quantification collect_samples->lcms_analysis calculate_papp Calculate Papp lcms_analysis->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

Caption: Workflow for the in vitro BBB permeability assay.

Experimental_Workflow_In_Vivo_Kp_Determination cluster_animal_phase Animal Phase cluster_processing Sample Processing cluster_analysis Analysis drug_admin Administer this compound to Rats sample_collection Anesthetize & Collect Blood and Brain drug_admin->sample_collection process_blood Process Blood to Obtain Plasma sample_collection->process_blood process_brain Homogenize Brain Tissue sample_collection->process_brain lcms_analysis_plasma LC-MS/MS of Plasma process_blood->lcms_analysis_plasma lcms_analysis_brain LC-MS/MS of Brain Homogenate process_brain->lcms_analysis_brain calculate_kp Calculate Kp Ratio lcms_analysis_plasma->calculate_kp lcms_analysis_brain->calculate_kp

References

Application Notes and Protocols for Immunohistochemical Analysis of Fenethazine's Downstream Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of potential downstream targets of Fenethazine. This compound, a first-generation antihistamine of the phenothiazine class, is known for its antihistaminic and potential anticholinergic activities. Its therapeutic effects are mediated through the modulation of various signaling pathways. Understanding the impact of this compound on the protein expression of its downstream targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Introduction to this compound and its Putative Downstream Targets

This compound is a phenothiazine derivative that primarily acts as a histamine H1 receptor antagonist.[1] Structurally related compounds, such as promethazine, also exhibit activity at dopamine and alpha-adrenergic receptors.[2] Therefore, the key downstream targets for investigating the effects of this compound include:

  • Histamine H1 Receptor (H1R): As a primary target, assessing changes in H1R expression can provide insights into the direct effects and potential feedback mechanisms induced by this compound.

  • Dopamine D2 Receptor (D2R): Modulation of the dopaminergic system is a known characteristic of some phenothiazines, making D2R a critical downstream target to investigate potential off-target effects or a broader mechanism of action.[3]

  • Alpha-1 Adrenergic Receptor (α1-AR): Given the alpha-adrenergic inhibitory effects of related compounds, examining α1-AR expression can help to understand the cardiovascular and other systemic effects of this compound.[2]

Immunohistochemistry is a powerful technique to visualize the localization and quantify the expression levels of these protein targets within tissue samples, providing valuable information on the cellular and tissue-specific effects of this compound treatment.

Quantitative Analysis of Target Protein Expression

The following table summarizes hypothetical quantitative data from a representative IHC study investigating the effect of this compound on the expression of its downstream targets in a relevant tissue model (e.g., brain tissue for D2R, vascular smooth muscle for α1-AR, and bronchial tissue for H1R). This data is for illustrative purposes to guide experimental design and data presentation.

Target ProteinTreatment GroupMean Staining Intensity (Arbitrary Units)Percentage of Positively Stained Cells (%)
Histamine H1 Receptor Vehicle Control150.5 ± 12.365.2 ± 5.8
This compound (10 mg/kg)112.8 ± 9.748.9 ± 4.2
Dopamine D2 Receptor Vehicle Control210.2 ± 18.575.8 ± 6.1
This compound (10 mg/kg)195.6 ± 15.170.1 ± 5.5
Alpha-1 Adrenergic Receptor Vehicle Control180.9 ± 14.680.4 ± 7.3
This compound (10 mg/kg)155.1 ± 11.968.7 ± 6.4

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Signaling Pathways of this compound's Downstream Targets

The following diagrams illustrate the putative signaling pathways associated with this compound's downstream targets.

Fenethazine_Signaling cluster_H1R Histamine H1 Receptor Pathway cluster_D2R Dopamine D2 Receptor Pathway cluster_alpha1AR Alpha-1 Adrenergic Receptor Pathway Fenethazine_H1R This compound H1R Histamine H1 Receptor Fenethazine_H1R->H1R Antagonism PLC Phospholipase C H1R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response_H1R Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_H1R PKC->Cellular_Response_H1R Fenethazine_D2R This compound D2R Dopamine D2 Receptor Fenethazine_D2R->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activates Cellular_Response_D2R Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response_D2R Fenethazine_a1AR This compound alpha1AR Alpha-1 Adrenergic Receptor Fenethazine_a1AR->alpha1AR Antagonism PLC_a1 Phospholipase C alpha1AR->PLC_a1 Activates IP3_a1 IP3 PLC_a1->IP3_a1 DAG_a1 DAG PLC_a1->DAG_a1 Ca_release_a1 Ca2+ Release IP3_a1->Ca_release_a1 PKC_a1 PKC Activation DAG_a1->PKC_a1 Cellular_Response_a1AR Cellular Response (e.g., Vasoconstriction) Ca_release_a1->Cellular_Response_a1AR PKC_a1->Cellular_Response_a1AR

Caption: Putative signaling pathways modulated by this compound.

Detailed Experimental Protocol: Immunohistochemistry

This protocol provides a generalized procedure for the immunohistochemical staining of this compound's downstream targets in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 0.01M Sodium Citrate buffer, pH 6.0)

  • Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)

  • Blocking solution (e.g., 5% normal goat serum in TBS-T)

  • Primary antibodies (see table below)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Recommended Primary Antibodies:

Target ProteinHost SpeciesRecommended DilutionSupplier (Example)
Histamine H1 ReceptorRabbit Polyclonal1:200 - 1:500Thermo Fisher Scientific
Dopamine D2 ReceptorRabbit Polyclonal1:400Thermo Fisher Scientific[4]
Alpha-1 Adrenergic ReceptorRabbit Polyclonal1:50 - 1:200Thermo Fisher Scientific[5]

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in 3 changes of xylene for 5 minutes each.[6]

    • Rehydrate through graded ethanol series: 2 changes of 100% ethanol for 3 minutes each, 2 changes of 95% ethanol for 3 minutes each, and 1 change of 80% ethanol for 3 minutes.[6]

    • Rinse with gentle running deionized water for 5 minutes.[6]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0) at 95-100°C for 20 minutes.[4]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.[7]

    • Rinse slides in wash buffer (TBS-T) for 1 minute.[7]

  • Immunostaining:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-20 minutes.[4]

    • Rinse with wash buffer.

    • Apply a universal protein block or 5% normal serum from the secondary antibody host species for 20-30 minutes at room temperature to block non-specific binding.[6]

    • Drain the blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[4][8]

    • Rinse slides 3 times with wash buffer for 5 minutes each.

    • Apply the biotinylated secondary antibody and incubate for 30-45 minutes at room temperature.[6]

    • Rinse slides 3 times with wash buffer for 5 minutes each.

    • Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[6]

    • Rinse slides 3 times with wash buffer for 5 minutes each.

  • Visualization and Counterstaining:

    • Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.

    • Rinse slides with deionized water to stop the reaction.[7]

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the hematoxylin by rinsing in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the tissue through a graded ethanol series (80%, 95%, 100%) and clear in xylene.[7]

    • Apply a coverslip using a permanent mounting medium.[7]

Experimental Workflow

The following diagram outlines the key steps in the immunohistochemistry protocol.

IHC_Workflow start Start: FFPE Tissue Sections deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Streptavidin-HRP) secondary_ab->detection visualization Visualization (DAB Substrate) detection->visualization counterstain Counterstaining (Hematoxylin) visualization->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting end End: Microscopic Analysis dehydration_mounting->end

Caption: Immunohistochemistry experimental workflow.

Citing these Application Notes

When referencing this document, please cite it as an application note for the immunohistochemical analysis of this compound's downstream targets. For specific protocol steps, please refer to the original research articles cited. Note that the specificity of some commercial antibodies for alpha-1-adrenergic receptor subtypes has been questioned, and thorough validation is recommended.[9]

References

Troubleshooting & Optimization

Overcoming Fenethazine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fenethazine Solubility

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies for overcoming solubility challenges with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in standard aqueous buffers like PBS (pH 7.4)?

A1: this compound's poor aqueous solubility stems from its chemical structure. It is a lipophilic (fat-soluble) molecule, indicated by a high calculated LogP of approximately 4.29.[1] Furthermore, it is a weak base. At neutral or alkaline pH, it exists predominantly in its non-ionized, free base form, which has very low solubility in water.[2]

Q2: What is the most direct method to improve this compound's solubility in an aqueous solution?

A2: The most direct method is to adjust the pH of the solvent. As a weak base, this compound becomes protonated and forms a more soluble salt at an acidic pH (typically pH < 6).[3] Therefore, dissolving this compound in a slightly acidic buffer is the recommended starting point. If you have the hydrochloride salt form of this compound, it will inherently have better solubility in aqueous solutions compared to the free base.[4][5]

Q3: I have to work at a physiological pH (pH 7.4). What are my options?

A3: Working at neutral pH is challenging but possible. The primary strategy involves first creating a concentrated stock solution in an organic co-solvent and then diluting it into your aqueous buffer. Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG).[6][7] It is crucial to be aware of potential precipitation upon dilution and the final concentration of the co-solvent, which might affect your experimental system.

Q4: My this compound precipitates when I dilute my organic stock solution into my aqueous buffer. What can I do?

A4: This is a common issue known as "fall-out" or precipitation, which occurs when the co-solvent concentration drops below the level required to keep the drug dissolved.[6] To resolve this, you can:

  • Decrease the stock solution concentration: A more dilute stock solution requires a smaller dilution factor, maintaining a higher final co-solvent percentage.

  • Increase the final co-solvent percentage: If your experimental model can tolerate it, increase the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO).

  • Use solubility enhancers: Incorporating surfactants or cyclodextrins in the final buffer can help maintain solubility.[8][9]

Q5: Are there alternatives to using co-solvents for enhancing solubility?

A5: Yes. Other techniques can be employed, especially in formulation development:

  • Complexation: Using cyclodextrins to form inclusion complexes can significantly enhance aqueous solubility.[8]

  • Micellar Solubilization: Surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate this compound, increasing its solubility.[9][10]

  • Solid Dispersions: For solid dosage forms, creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate and solubility.[7][11]

Data Presentation

For effective experimental design, understanding the physicochemical properties of this compound and its parent compound, phenothiazine, is crucial.

Table 1: Physicochemical Properties of this compound

Property Value Significance Source
Molecular Formula C₁₆H₁₈N₂S - [4]
Molecular Weight 270.39 g/mol For calculating molar concentrations. [1]
Chemical Nature Weakly Basic Solubility is highly pH-dependent. [2][3]

| cLogP | 4.29 | Indicates high lipophilicity and poor water solubility. |[1] |

Table 2: Experimental Solubility of Phenothiazine (Parent Compound) at 298.2 K (25°C) This data for the parent compound, phenothiazine, illustrates the dramatic effect of solvent choice.

Solvent Molar Solubility (mol/L) Significance Source
Water 8.63 x 10⁻⁶ Extremely low solubility in pure aqueous systems. [12]

| Ethanol | 0.146 | Over 16,000-fold higher solubility than in water. |[12] |

Table 3: Comparison of Common Solubilization Strategies

Strategy Mechanism Pros Cons
pH Adjustment Converts the weak base to its more soluble protonated salt form. Simple, effective, avoids organic solvents. Limited to pH-tolerant experiments; may not be suitable for physiological pH.
Co-solvents Alters solvent polarity to increase solubility.[7] Highly effective for creating concentrated stocks; simple to implement. Can precipitate on dilution; solvent may have biological/toxic effects.[6]
Surfactants Form micelles that encapsulate the drug.[9] Effective at low concentrations; can improve stability. Can interfere with certain biological assays; requires careful selection.

| Cyclodextrins | Form non-covalent inclusion complexes.[8] | High solubilizing efficiency; low toxicity. | Can be expensive; may alter drug availability in some assays. |

Troubleshooting Guide & Visual Workflows

Use the following diagrams to guide your troubleshooting and experimental design process.

G start Start: Dissolving this compound in Aqueous Buffer is_dissolved Does it dissolve completely? start->is_dissolved success Success! Proceed with experiment. is_dissolved->success Yes strategy Select a Solubilization Strategy is_dissolved->strategy No ph_adjust Strategy 1: Use Acidic Buffer (pH < 6) or this compound HCl strategy->ph_adjust cosolvent Strategy 2: Prepare Stock in DMSO or Ethanol strategy->cosolvent ph_adjust->is_dissolved dilute Dilute stock into aqueous buffer cosolvent->dilute precipitates Does it precipitate? dilute->precipitates precipitates->success No troubleshoot Troubleshoot Precipitation precipitates->troubleshoot Yes lower_stock Lower stock concentration and re-dilute troubleshoot->lower_stock alt_strategy Consider Alternative: Cyclodextrins or Surfactants troubleshoot->alt_strategy lower_stock->dilute G Conceptual pH-Solubility Profile for a Weak Base Y-axis origin Y-axis->origin X-axis Solubility origin->X-axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 high_sol High Solubility (Protonated Form) low_sol Low Solubility (Free Base Form) pka_region pKa pka_line pka_region->pka_line

References

Troubleshooting inconsistent results in Fenethazine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fenethazine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a first-generation antihistamine belonging to the phenothiazine group.[1] Its primary mechanisms of action include:

  • Histamine H1-Receptor Antagonism: It competitively blocks H1 receptors, mitigating the effects of histamine.[2]

  • Dopamine Receptor Blockade: It acts on postsynaptic dopaminergic receptors in the brain, which contributes to its antiemetic properties.[2]

  • Anticholinergic Effects: this compound exhibits significant anticholinergic properties.[2]

  • Alpha-Adrenergic Inhibition: It has a strong alpha-adrenergic inhibitory effect, which can contribute to sedative properties.[2]

Q2: What are the common research applications of this compound?

This compound is primarily studied for its antihistaminic effects.[3][4] Additionally, as a phenothiazine derivative, it is part of a class of compounds investigated for other potential therapeutic uses, including antiviral and anti-neoplastic properties.[5][6]

Q3: How should this compound be stored to ensure stability?

For optimal stability, this compound should be stored at room temperature in the continental US, though storage conditions may vary elsewhere.[3] It is crucial to refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[3]

Q4: What factors can influence the surface activity of this compound in solution?

The surface activity of phenothiazine derivatives like this compound can be significantly influenced by:

  • pH: Raising the pH generally increases surface activity.[7]

  • Electrolyte Concentration: The presence and concentration of different buffers (e.g., phthalate, citrate, succinate, acetate) can either increase or decrease surface activity.[7]

Troubleshooting Guides

Issue 1: High Variability in Bioassay Results

You are observing significant well-to-well or day-to-day variability in your cell-based or biochemical assays.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Inconsistent Solubilization This compound's solubility is pH-dependent. Ensure complete and consistent solubilization before each experiment.Protocol for this compound Stock Solution: 1. Use a hydrochloride salt of this compound for better aqueous solubility.[8] 2. Prepare stock solutions in an appropriate solvent (e.g., DMSO or ethanol) at a high concentration. 3. For working solutions, dilute the stock in your assay buffer, ensuring the final solvent concentration is low and consistent across all experiments. 4. Vortex thoroughly and visually inspect for any precipitation before use.
pH Sensitivity The activity of this compound can be altered by minor shifts in the pH of the assay buffer.pH Monitoring Protocol: 1. Prepare fresh assay buffer for each experiment. 2. Measure and record the pH of the buffer before adding this compound. 3. Verify that the pH of the final working solution containing this compound is within the desired range. 4. Use a stable buffer system suitable for your specific assay.
Compound Adsorption Phenothiazines can be "sticky" and adsorb to plasticware, leading to lower effective concentrations.Low-Adsorption Protocol: 1. Use low-binding microplates and pipette tips. 2. Pre-incubate plates with a blocking agent (e.g., BSA) if compatible with your assay. 3. Minimize the time the compound spends in plasticware before being added to the assay.
Metabolic Auto-induction (In Vivo/Cell Culture) Repeated exposure to some phenothiazines can induce their own metabolism, leading to decreased effective concentrations over time.[9]Metabolism Assessment: 1. In longer-term cell culture experiments, consider time-course studies to check for diminishing effects. 2. For in vivo studies, monitor pharmacokinetic profiles after single and multiple doses to check for changes in clearance.[9]
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects

You are observing higher-than-expected cell death or other effects not related to the primary target of your experiment.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Off-Target Pharmacological Activity This compound and other phenothiazines have a broad range of biological activities, including dopamine receptor blockade and anticholinergic effects, which can cause off-target effects in certain cell types.[2][5][6]Target Specificity Assessment: 1. Include appropriate positive and negative controls in your assay (e.g., other phenothiazines with different receptor profiles). 2. If possible, use a rescue experiment by co-administering an antagonist for the suspected off-target receptor. 3. Perform counter-screening against known off-targets of phenothiazines.
Photosensitivity Phenothiazines can be photosensitive, and light exposure can lead to the formation of cytotoxic photoproducts.Light Protection Protocol: 1. Prepare this compound solutions in amber vials or tubes. 2. Minimize the exposure of your experimental setup (e.g., cell culture plates) to direct light. 3. Conduct experiments under subdued lighting conditions where possible.
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells.Solvent Control Protocol: 1. Run a vehicle control with the same final concentration of the solvent used to dissolve this compound. 2. Ensure the final solvent concentration is kept to a minimum (typically <0.5%).

Visualizing Experimental Workflows and Pathways

To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.

G cluster_prep Solution Preparation cluster_assay Assay Protocol Fenethazine_HCl This compound HCl Powder Stock_Solution High Concentration Stock Solution Fenethazine_HCl->Stock_Solution Solvent DMSO / Ethanol Solvent->Stock_Solution Working_Solution Final Working Solution Stock_Solution->Working_Solution Assay_Buffer Assay Buffer Assay_Buffer->Working_Solution Vortex Vortex & Visually Inspect Working_Solution->Vortex Low_Binding_Plates Use Low-Binding Plates & Tips Vortex->Low_Binding_Plates Light_Protection Protect from Light pH_Check Verify Final pH Vehicle_Control Include Vehicle Control Positive_Control Include Positive Control Data_Analysis Data Analysis Low_Binding_Plates->Data_Analysis Light_Protection->Data_Analysis pH_Check->Data_Analysis Vehicle_Control->Data_Analysis Positive_Control->Data_Analysis

Caption: Standard experimental workflow for preparing and using this compound solutions.

G cluster_troubleshooting Troubleshooting Logic for High Variability Start Inconsistent Results Observed Check_Solubility Is the compound fully dissolved in the final buffer? Start->Check_Solubility Check_pH Is the buffer pH consistent and correct? Check_Solubility->Check_pH Yes Sol_Protocol Action: Review Solubilization Protocol Check_Solubility->Sol_Protocol No Check_Adsorption Are you using low-binding plastics? Check_pH->Check_Adsorption Yes pH_Protocol Action: Standardize and Monitor Buffer pH Check_pH->pH_Protocol No Check_Metabolism Could auto-induction of metabolism be a factor (long-term studies)? Check_Adsorption->Check_Metabolism Yes Adsorption_Protocol Action: Switch to Low-Binding Plastics Check_Adsorption->Adsorption_Protocol No Metabolism_Protocol Action: Conduct Time-Course or PK Studies Check_Metabolism->Metabolism_Protocol Yes End Re-run Experiment Check_Metabolism->End No Sol_Protocol->End pH_Protocol->End Adsorption_Protocol->End Metabolism_Protocol->End

Caption: A decision tree for troubleshooting inconsistent experimental results.

G cluster_pathways Primary Signaling Pathways Affected by this compound This compound This compound H1_Receptor H1 Receptor This compound->H1_Receptor Blocks D2_Receptor D2 Receptor This compound->D2_Receptor Blocks Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor Blocks Alpha_Adrenergic_Receptor Alpha-Adrenergic Receptor This compound->Alpha_Adrenergic_Receptor Inhibits Histamine Histamine Histamine->H1_Receptor Dopamine Dopamine Dopamine->D2_Receptor Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Norepinephrine Norepinephrine Norepinephrine->Alpha_Adrenergic_Receptor

Caption: Main signaling pathways modulated by this compound.

References

Minimizing off-target effects of Fenethazine in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Fenethazine in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary on-target effects?

This compound is a first-generation antihistamine belonging to the phenothiazine class of drugs.[1][2] Its primary therapeutic effect is the antagonism of the histamine H1 receptor, which helps alleviate allergic reactions.[3]

Q2: What are the known and potential off-target effects of this compound in vivo?

As a first-generation phenothiazine antihistamine, this compound can cross the blood-brain barrier and interact with various other receptors, leading to several off-target effects. The most common include:

  • Sedation and Cognitive Impairment: Due to its action on histamine H1 receptors in the central nervous system.

  • Anticholinergic Effects: Resulting from the blockade of muscarinic acetylcholine receptors, which can cause dry mouth, blurred vision, urinary retention, and constipation.[4]

  • Antidopaminergic Effects: Interaction with dopamine receptors, a characteristic of the phenothiazine class, can lead to extrapyramidal symptoms with chronic use.[4]

  • Alpha-Adrenergic Blockade: Can cause orthostatic hypotension (a drop in blood pressure upon standing).

Q3: How can I minimize the sedative effects of this compound in my animal models?

Minimizing sedation is crucial for behavioral studies. Consider the following strategies:

  • Dose Optimization: Conduct a dose-response study to identify the lowest effective dose of this compound that achieves the desired antihistaminic effect with minimal sedation.

  • Route of Administration: Explore local or targeted delivery methods if applicable to your research question, to reduce systemic exposure.

  • Alternative Compounds: If sedation remains a significant confounding factor, consider using a second-generation antihistamine with lower central nervous system penetration as a control.

Q4: What are the first steps in troubleshooting unexpected behavioral changes in animals treated with this compound?

If you observe unexpected behaviors such as motor impairment or altered exploratory activity, it is essential to systematically determine the cause.

  • Confirm Dosing Accuracy: Verify the concentration of your dosing solution and the accuracy of the administered volume.

  • Assess for Sedation: Use standardized behavioral tests like the rotarod or open field test to quantify the level of sedation and motor coordination impairment.

  • Evaluate Anticholinergic Effects: Measure physiological parameters such as salivary flow to assess the anticholinergic burden.

  • Literature Review: Consult literature on other phenothiazine antihistamines to understand the potential spectrum of behavioral effects.

Troubleshooting Guides

Issue 1: Excessive Sedation and Motor Impairment in Rodent Models

Symptoms:

  • Reduced locomotor activity in the open field test.

  • Decreased latency to fall in the rotarod test.

  • General lethargy and reduced interaction with the environment.

Possible Causes:

  • The administered dose of this compound is too high, leading to significant CNS depression.

  • The animal strain is particularly sensitive to the sedative effects of first-generation antihistamines.

  • Interaction with other administered compounds is potentiating the sedative effect.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a range of this compound doses to identify a therapeutic window that separates the desired antihistaminic effect from excessive sedation.

  • Characterize Baseline Motor Function: Ensure that baseline motor coordination and activity are consistent across all experimental groups before drug administration.

  • Consider a Different Vehicle: The vehicle used for drug delivery could have its own effects on behavior. Test the vehicle alone as a control group.

  • Acclimatize Animals Thoroughly: Ensure animals are properly habituated to the testing apparatus to minimize stress-induced behavioral changes.

Issue 2: Signs of Anticholinergic Activity (e.g., Dry Mouth)

Symptoms:

  • Reduced grooming behavior.

  • Increased water consumption.

  • Decreased salivation as measured by sialometry.

Possible Causes:

  • This compound is potently blocking muscarinic acetylcholine receptors at the administered dose.

  • The experimental model is sensitive to anticholinergic effects.

Troubleshooting Steps:

  • Quantify Salivary Flow: Use the sialometry protocol outlined below to objectively measure the extent of hyposalivation.

  • Dose Reduction: Determine if a lower dose of this compound can maintain efficacy while reducing anticholinergic side effects.

  • Local Application: If the therapeutic target is peripheral, consider local administration to minimize systemic anticholinergic effects.

  • Use of a Muscarinic Agonist: As a positive control or for mechanistic studies, co-administration with a muscarinic agonist like pilocarpine can be considered, though this may complicate the interpretation of the primary experimental outcomes.

Quantitative Data

The following table summarizes the in vitro binding affinities (Ki values in nM) of several phenothiazine drugs for histamine H1 and muscarinic cholinergic receptors. While specific data for this compound is limited, these values for structurally related compounds provide an estimate of its potential off-target binding profile. A lower Ki value indicates a higher binding affinity.

CompoundHistamine H1 Receptor (Ki, nM)Muscarinic Cholinergic Receptor (Ki, nM)
ChlorpromazineData not available5-30 times higher affinity than fluphenazine/perphenazine
FluphenazineLeast potent of the groupLower affinity
LevomepromazineMost potent of the group5-30 times higher affinity than fluphenazine/perphenazine
PerphenazineData not availableLower affinity

Data is inferred from a study on phenothiazine drug metabolites.[5] The study indicates that chlorpromazine and levomepromazine and their metabolites have significantly higher affinity for muscarinic receptors than fluphenazine and perphenazine and their metabolites.[5]

Experimental Protocols

In Vivo Receptor Occupancy Assessment

This protocol provides a general framework for determining the extent to which this compound binds to its target (H1 receptor) and potential off-targets (e.g., muscarinic receptors) in the brain or peripheral tissues of a living animal.

Principle: A radiolabeled ligand with known affinity for the receptor of interest is administered to an animal pre-treated with this compound. The degree to which this compound displaces the radioligand from the receptor is a measure of its receptor occupancy.

Methodology:

  • Animal Preparation: Acclimatize animals to the housing and experimental conditions.

  • This compound Administration: Administer this compound at the desired dose and route. The timing of administration should be based on the pharmacokinetic profile of the drug to coincide with peak tissue concentrations.

  • Radioligand Injection: At the appropriate time point after this compound administration, inject a specific radioligand (e.g., [3H]-pyrilamine for H1 receptors, [3H]-QNB for muscarinic receptors) intravenously.

  • Tissue Collection: At a predetermined time after radioligand injection (allowing for sufficient receptor binding but minimal metabolism of the tracer), euthanize the animal and rapidly dissect the tissues of interest (e.g., brain regions, lung, etc.).

  • Radioactivity Measurement: Homogenize the tissues and measure the amount of radioactivity using liquid scintillation counting.

  • Data Analysis: Compare the radioactivity in the tissues of this compound-treated animals to that in vehicle-treated control animals. The percentage reduction in specific binding of the radioligand represents the receptor occupancy of this compound.

Assessment of Sedation and Motor Coordination (Rotarod Test)

Principle: The rotarod test assesses motor coordination and balance by measuring the ability of a rodent to remain on a rotating rod. Sedative effects of a drug will typically decrease the latency to fall.

Methodology:

  • Apparatus: A rotarod apparatus with a rotating rod of a specified diameter.

  • Acclimation and Training:

    • Habituate the mice to the testing room for at least 30 minutes before the experiment.[2]

    • Train the mice on the rotarod for 2-3 consecutive days prior to the experiment. Each training session should consist of 3-5 trials at a constant, low speed (e.g., 4-5 rpm) for a fixed duration (e.g., 60-120 seconds).[3]

  • Test Procedure:

    • Administer this compound or vehicle control at the desired dose and time point.

    • Place the mouse on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[3]

    • Record the latency to fall from the rod. A fall is defined as the point at which the mouse falls onto the platform below or clings to the rod and makes one complete revolution without attempting to walk.

    • Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.[2]

  • Data Analysis: Compare the average latency to fall between the this compound-treated and control groups.

Assessment of Locomotor Activity (Open Field Test)

Principle: The open field test is used to assess general locomotor activity and exploratory behavior. A sedative drug will typically reduce the total distance traveled and the frequency of rearing.

Methodology:

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with an automated tracking system (video camera and software) or infrared beams to monitor movement.[6]

  • Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the test.[7]

  • Test Procedure:

    • Administer this compound or vehicle control at the desired dose and time point.

    • Gently place the mouse in the center of the open field arena.[6]

    • Allow the mouse to explore the arena for a predetermined period (e.g., 10-20 minutes).[6]

    • The tracking system will record various parameters, including total distance traveled, time spent in different zones (center vs. periphery), and number of rearing events.

  • Data Analysis: Compare the key parameters (total distance, rearing frequency) between the this compound-treated and control groups.

Assessment of Anticholinergic Effects (Sialometry)

Principle: Sialometry is the measurement of salivary flow rate. Anticholinergic drugs decrease saliva production.

Methodology:

  • Animal Preparation: Anesthetize the rodent and ensure a clear airway.

  • Saliva Collection:

    • Pre-weigh small cotton balls or absorbent swabs.[8]

    • Carefully place a cotton ball in the animal's mouth for a precise period (e.g., 2 minutes).

  • Saliva Stimulation (Optional but Recommended): To measure stimulated salivary flow, administer a subcutaneous injection of a sialogogue such as pilocarpine (a muscarinic agonist) prior to placing the cotton ball.

  • Measurement:

    • Remove the cotton ball and immediately weigh it.

    • The difference in weight represents the amount of saliva collected.

  • Data Analysis: Calculate the salivary flow rate (e.g., in mg/minute) and compare the rates between this compound-treated and control animals.

Visualizations

Signaling_Pathway_On_Target cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound H1R Histamine H1 Receptor This compound->H1R Blocks Histamine Histamine Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Cellular Response (Allergic Reaction) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: On-target signaling pathway of this compound at the Histamine H1 receptor.

Signaling_Pathway_Off_Target cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Muscarinic_Receptor Muscarinic Receptor (M1, M3) This compound->Muscarinic_Receptor Blocks Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Activates Gq_11 Gq/11 Protein Muscarinic_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Anticholinergic_Effect Physiological Effect (e.g., Decreased Salivation) IP3_DAG->Anticholinergic_Effect

Caption: Off-target signaling pathway of this compound at muscarinic receptors.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis dose_selection Dose-Response Study Design drug_admin This compound/Vehicle Administration dose_selection->drug_admin behavioral_paradigm Selection of Behavioral Assays (e.g., Rotarod, Open Field) behavioral_testing Behavioral Testing behavioral_paradigm->behavioral_testing drug_admin->behavioral_testing physiological_measurement Physiological Measurement (e.g., Sialometry) drug_admin->physiological_measurement data_quantification Quantification of Behavioral & Physiological Data behavioral_testing->data_quantification physiological_measurement->data_quantification statistical_analysis Statistical Comparison (Treated vs. Control) data_quantification->statistical_analysis interpretation Interpretation of On-Target vs. Off-Target Effects statistical_analysis->interpretation

References

Preventing Fenethazine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenethazine. Our goal is to help you prevent common issues, such as precipitation in stock solutions, and to provide clear protocols and background information to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-generation antihistamine belonging to the phenothiazine class of compounds.[1] Its primary mechanism of action is the antagonism of the histamine H1 receptor.[2][3] By blocking the action of histamine at these receptors, this compound can alleviate allergic reactions.[2][4]

Q2: What are the common forms of this compound available for research?

A2: this compound is available as a free base and as a hydrochloride (HCl) salt.[5][6] The hydrochloride salt generally exhibits greater solubility in aqueous solutions.

Q3: How should this compound be stored?

A3: For long-term storage, this compound hydrochloride should be kept at -20°C for months to years. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[5]

Troubleshooting Guide: Preventing this compound Precipitation

Q4: My this compound stock solution, prepared in an organic solvent, precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is lower. Here are several strategies to troubleshoot this problem:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution to a level below its solubility limit in that specific medium.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can help maintain the solubility of this compound. Solvents like ethanol or propylene glycol can be effective. However, it is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system and does not introduce artifacts.

  • pH adjustment: The solubility of ionizable compounds like this compound can be highly dependent on the pH of the solution. Experiment with adjusting the pH of your aqueous buffer to see if it improves solubility. For basic compounds like this compound, a slightly acidic pH may increase solubility.

  • Use the hydrochloride salt: If you are using the free base form of this compound, switching to the hydrochloride salt is recommended as it generally has better aqueous solubility.[5]

  • Prepare a fresh, lower-concentration stock: Instead of preparing a highly concentrated stock in 100% organic solvent, consider making a lower-concentration stock in a mixture of organic solvent and your aqueous buffer.

Q5: I am observing precipitation in my concentrated this compound stock solution stored at -20°C. What could be the cause?

A5: Precipitation in a frozen stock solution can occur due to several factors:

  • Solvent choice: While DMSO is a common solvent for stock solutions, some compounds can precipitate out at low temperatures.

  • Concentration exceeds solubility at low temperature: The solubility of a compound can decrease significantly at lower temperatures. Your stock solution might be supersaturated at -20°C.

  • Freeze-thaw cycles: Repeatedly freezing and thawing your stock solution can promote precipitation. It is always recommended to aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

To resolve this, you can try gently warming the stock solution and vortexing to redissolve the precipitate before use. If the issue persists, consider preparing a new stock solution at a lower concentration or in a different solvent system.

Data Presentation

Table 1: Solubility and Stability of this compound and Related Phenothiazines

CompoundSolventSolubilityStorage Conditions (Stock Solution)Reference(s)
This compound HCl Not specifiedData not available0-4°C (short-term), -20°C (long-term)[5]
Fluphenazine HCl DMSO~10 mg/mL-20°C[7]
Ethanol~1 mg/mL-20°C[7]
Aqueous solutionsSparingly solubleNot recommended for more than one day[7]
Promethazine HCl WaterVery solubleNot specified
Ethanol (96%)Freely solubleNot specified
Methylene chlorideFreely solubleNot specified
Phenothiazine DMSO100 mg/mL (requires sonication)-80°C (2 years), -20°C (1 year)
WaterVery slightly solubleNot specified
EthanolSolubleNot specified

Note: Specific quantitative solubility data for this compound is limited. The data for related phenothiazine compounds is provided for reference and may be used to guide solvent selection.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound hydrochloride. It is recommended to perform a small-scale solubility test first.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term storage.

Mandatory Visualizations

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Use weigh Weigh this compound HCl add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate add_dmso->dissolve inspect Visually Inspect dissolve->inspect inspect->dissolve Precipitate Observed aliquot Aliquot into Single-Use Tubes inspect->aliquot Clear Solution store Store at -20°C aliquot->store dilute Dilute in Aqueous Buffer store->dilute For Experiment

Caption: Experimental workflow for preparing a stable this compound stock solution.

Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R Binds & Activates Gq Gαq H1R->Gq Activates This compound This compound (Antagonist) This compound->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, vasodilation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.

References

Technical Support Center: Addressing Fenethazine-Induced Cytotoxicity in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating fenethazine-induced cytotoxicity in primary neuronal cultures.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound and primary neurons.

1. High Variability in Neuronal Viability Assays

  • Question: My MTT/LDH assay results show high variability between wells treated with the same concentration of this compound. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Uneven Plating of Neurons: Ensure a homogenous single-cell suspension of primary neurons before plating. Pipette gently to avoid cell clumping.

    • Inconsistent this compound Concentration: Prepare a fresh stock solution of this compound for each experiment and ensure thorough mixing when diluting to final concentrations.

    • Edge Effects in Multi-well Plates: The outer wells of a culture plate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental conditions or maintain high humidity in the incubator.

    • Timing of Assay: Ensure that the incubation time with the viability reagent is consistent across all wells.

2. Unexpected Neuroprotective Effects Observed

  • Question: I expected to see significant cytotoxicity with this compound, but at certain concentrations, I'm observing a protective effect against other stressors. Is this a known phenomenon?

  • Answer: Yes, this is a plausible, though complex, observation. Some phenothiazine derivatives have been reported to exhibit neuroprotective properties under specific conditions. This can be attributed to:

    • Inhibition of Mitochondrial Permeability Transition (MPT): At certain concentrations, some phenothiazines can inhibit the MPT pore, a key event in some forms of cell death. For instance, trifluoperazine has been shown to inhibit or delay glutamate-induced mitochondrial depolarization in cultured forebrain neurons[1].

    • Antioxidant Properties: Some phenothiazines may possess antioxidant capabilities, which could counteract oxidative stress-induced cell death[2][3].

    • Dose-Dependent Biphasic Response: It is possible that this compound exhibits a biphasic dose-response, where low concentrations are protective and higher concentrations are cytotoxic. It is crucial to perform a wide-range dose-response analysis to characterize this.

3. Difficulty in Detecting Early Apoptotic Markers

  • Question: I am trying to detect caspase-3 activation after this compound treatment but am getting inconsistent or negative results, even though I see cell death at later time points. What could be the issue?

  • Answer: The timing of your analysis is critical when assessing early apoptotic events.

    • Transient Activation: Caspase-3 activation can be a transient event. It's recommended to perform a time-course experiment to identify the peak of caspase activation.

    • Upstream Caspases: Consider investigating upstream initiator caspases, such as caspase-9 (for the intrinsic pathway), as their activation precedes that of executioner caspases like caspase-3.

    • Alternative Cell Death Pathways: this compound might be inducing cell death through pathways that are not dependent on caspase-3. Consider assays for other forms of cell death, such as necroptosis or autophagy.

Frequently Asked Questions (FAQs)

General

  • What is the likely mechanism of this compound-induced cytotoxicity in primary neurons?

    • While specific data on this compound is limited, based on related phenothiazine compounds, cytotoxicity in primary neurons is likely mediated through a combination of mitochondrial dysfunction, induction of apoptosis, and the generation of reactive oxygen species (ROS)[4][5].

Experimental Design

  • What is a recommended starting concentration range for this compound in primary neuron cytotoxicity studies?

    • Based on studies with similar phenothiazines like trifluoperazine, which showed effects in the 10-20 µM range for mitochondrial depolarization[1][6], a starting range of 1 µM to 100 µM is advisable for initial dose-response experiments.

  • What is a suitable time course for assessing this compound's effects?

    • For cytotoxicity assays (MTT, LDH), a 24-48 hour exposure is a common starting point. For mechanistic studies, earlier time points are recommended. For example, ROS production can be detected within a few hours, while caspase activation may peak between 6-12 hours.

Mechanism-Specific

  • How does this compound affect mitochondrial function in primary neurons?

    • This compound, like other phenothiazines, is likely to disrupt mitochondrial function. This can manifest as:

      • Decreased Mitochondrial Membrane Potential (ΔΨm): This is an early indicator of mitochondrial dysfunction.

      • Inhibition of the Electron Transport Chain: This can lead to decreased ATP production and increased ROS generation.

      • Induction of the Mitochondrial Permeability Transition (MPT): This can lead to the release of pro-apoptotic factors like cytochrome c[2][4].

  • Is caspase-3 activation a key event in this compound-induced neuronal death?

    • Yes, it is highly probable. The activation of caspase-3 is a central event in the execution phase of apoptosis[7]. Phenothiazines have been shown to induce apoptosis, which involves the activation of caspases[8][9][10].

  • Does this compound induce the production of Reactive Oxygen Species (ROS) in neurons?

    • Given that many neurotoxic compounds and other phenothiazines induce oxidative stress, it is very likely that this compound treatment leads to an increase in ROS in primary neurons[5][11][12][13]. This can be a consequence of mitochondrial dysfunction.

Data Summary Tables

Table 1: Expected Dose-Dependent Effects of Phenothiazine Analogs on Primary Neurons

Concentration RangeExpected Primary EffectKey Cellular Events
Low (sub-µM to low µM) Potential Neuroprotection / No EffectInhibition of MPT pore, potential antioxidant effects.
Medium (10-50 µM) Onset of CytotoxicityDecreased mitochondrial membrane potential, increased ROS production, initial caspase activation.
High (>50 µM) Widespread Neuronal DeathSignificant apoptosis and/or necrosis, substantial mitochondrial dysfunction, high levels of ROS.

Table 2: Time-Course of Key Events in Phenothiazine-Induced Cytotoxicity

Time Post-TreatmentExpected EventRecommended Assay
1-6 hours Increased Reactive Oxygen Species (ROS)DCFDA or similar fluorescent probe
4-12 hours Decreased Mitochondrial Membrane Potential (ΔΨm)JC-1 or TMRM staining
6-18 hours Caspase-3/7 ActivationFluorometric or colorimetric caspase activity assay
12-24 hours Cytochrome c ReleaseWestern blot of cytosolic fractions
24-48 hours Loss of Cell Viability / Membrane IntegrityMTT, CellTiter-Glo, LDH release assay

Experimental Protocols

1. Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

  • Principle: JC-1 is a ratiometric dye that accumulates in mitochondria. In healthy neurons with a high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon mitochondrial depolarization, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is an indicator of ΔΨm.

  • Protocol:

    • Plate primary neurons in a 96-well black, clear-bottom plate and allow them to adhere and mature.

    • Treat neurons with desired concentrations of this compound for the specified duration. Include a positive control for depolarization (e.g., FCCP or CCCP).

    • Prepare a 5 µg/mL JC-1 staining solution in pre-warmed culture medium.

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C in the dark.

    • Wash the cells twice with warm phosphate-buffered saline (PBS).

    • Add fresh culture medium or PBS to each well.

    • Immediately measure the fluorescence using a plate reader. Read green fluorescence at ~485 nm excitation and ~530 nm emission, and red fluorescence at ~560 nm excitation and ~595 nm emission.

    • Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

2. Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Plate and treat neurons with this compound as described above. Include a positive control for ROS production (e.g., H₂O₂).

    • Prepare a 10 µM H2DCFDA staining solution in pre-warmed culture medium.

    • Remove the treatment medium and incubate the cells with the H2DCFDA staining solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with warm PBS.

    • Add fresh culture medium or PBS to each well.

    • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

    • An increase in fluorescence intensity corresponds to an increase in intracellular ROS.

3. Caspase-3/7 Activity Assay

  • Principle: This assay utilizes a proluminescent caspase-3/7 substrate in a buffered solution. The substrate is cleaved by active caspase-3/7, releasing a substrate for luciferase, which generates a luminescent signal proportional to caspase activity.

  • Protocol:

    • Plate neurons in a 96-well white-walled plate.

    • Treat with this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine).

    • Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add the caspase-glo 3/7 reagent to each well in a 1:1 ratio with the culture medium.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours in the dark.

    • Measure luminescence using a plate reader.

    • An increase in luminescence indicates an increase in caspase-3/7 activity.

Visualizations

Fenethazine_Cytotoxicity_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Dysfunction ROS ROS Mitochondria->ROS Generation CytochromeC Cytochrome c Mitochondria->CytochromeC Release ROS->Mitochondria Damage Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution CytochromeC->Caspase9 Activation Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays Plating Plate Primary Neurons Treatment Treat with this compound (Dose-Response & Time-Course) Plating->Treatment Viability Viability Assay (MTT / LDH) Treatment->Viability Mito Mitochondrial Health (JC-1 / TMRM) Treatment->Mito ROS ROS Assay (DCFDA) Treatment->ROS Caspase Caspase Assay (Caspase-Glo 3/7) Treatment->Caspase Troubleshooting_Logic Start Inconsistent Results? CheckPlating Check Plating Density and Homogeneity Start->CheckPlating CheckReagents Verify Reagent Preparation and Storage Start->CheckReagents CheckTiming Ensure Consistent Incubation Times Start->CheckTiming EdgeEffect Consider Plate Edge Effects Start->EdgeEffect Unexpected Unexpected Neuroprotection? Start->Unexpected DoseResponse Perform Wide Dose-Response Unexpected->DoseResponse MPT Investigate Mitochondrial Permeability Transition Unexpected->MPT Antioxidant Assess Antioxidant Properties Unexpected->Antioxidant

References

Adjusting Fenethazine concentration for optimal receptor saturation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Fenethazine in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental design for achieving optimal receptor saturation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-generation antihistamine belonging to the phenothiazine class.[1][2] Its primary mechanism of action is the antagonism of the histamine H1 receptor.[3][4] Like other phenothiazines, it may also exhibit effects at other receptors, including muscarinic and dopamine receptors, and possesses anticholinergic properties.[3][5]

Q2: What is the expected receptor binding profile for this compound?

Data Presentation: Estimated Binding Affinities of Phenothiazines Related to this compound

CompoundReceptorKi (nM)Reference Species
PromethazineHistamine H10.8Human
PromethazineDopamine D23.6Rat
PromethazineMuscarinic M12.4Human
ChlorpromazineHistamine H10.3Human
ChlorpromazineDopamine D21.3Rat
ChlorpromazineMuscarinic M114Human
FluphenazineHistamine H11.2Human
FluphenazineDopamine D20.4Rat
FluphenazineMuscarinic M1180Human

Note: This data is for related compounds and should be used as a guideline for estimating the potential binding profile of this compound. Experimental determination of this compound's binding affinities is highly recommended.

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration will depend on the specific receptor you are targeting and the desired level of saturation. To determine this, it is essential to perform a receptor binding assay to calculate the inhibition constant (Ki) of this compound for the receptor of interest. A saturation binding experiment using a radiolabeled ligand for the target receptor is first necessary to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. Following this, a competitive binding assay with a range of this compound concentrations should be conducted to determine its IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Troubleshooting Guides

Issue 1: High non-specific binding in my radioligand assay.

  • Question: I am observing high background signal in my binding assay, even in the presence of a high concentration of unlabeled competitor. What could be the cause and how can I reduce it?

  • Answer: High non-specific binding can obscure your specific binding signal. Potential causes and solutions include:

    • Radioligand concentration is too high: Use a concentration of radioligand at or below its Kd value.

    • Insufficient blocking: Ensure your assay buffer contains a blocking agent like bovine serum albumin (BSA) to prevent the radioligand from binding to non-receptor components.

    • Inadequate washing: Increase the number or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is cold to slow dissociation from the receptor.

    • Lipophilicity of the compound: this compound, as a phenothiazine, is lipophilic and may stick to plasticware or filters. Consider using low-binding plates and pre-treating filters with a blocking agent.

Issue 2: Low or no specific binding detected.

  • Question: I am not seeing a clear signal for specific binding. What are the possible reasons for this?

  • Answer: A lack of specific binding can be due to several factors:

    • Inactive receptor preparation: Ensure your cell membranes or tissue homogenates have been prepared and stored correctly to maintain receptor integrity. Perform a positive control with a known ligand to verify receptor activity.

    • Incorrect radioligand concentration: Using a radioligand concentration far below its Kd may result in a signal that is too low to detect.

    • Suboptimal assay conditions: Factors such as incubation time, temperature, and pH can significantly impact binding. Optimize these parameters for your specific receptor. An initial time course experiment is recommended to determine when equilibrium is reached.

    • Degradation of this compound or radioligand: Confirm the stability of your compounds in the assay buffer and under the experimental conditions.

Issue 3: High variability between replicate wells.

  • Question: My data points show a lot of scatter, making it difficult to fit a curve. What can I do to improve the consistency of my results?

  • Answer: High variability can arise from technical inconsistencies. Here are some tips to improve reproducibility:

    • Pipetting accuracy: Ensure your pipettes are calibrated and use careful, consistent pipetting techniques.

    • Homogeneous membrane preparation: Vortex your membrane suspension before each pipetting step to ensure a uniform distribution of receptors.

    • Consistent incubation times: Stagger the addition of reagents to and harvesting of samples from the plate to ensure consistent incubation times for all wells.

    • Proper mixing: Gently mix the assay plate after adding all reagents to ensure a homogeneous reaction mixture.

Experimental Protocols

Protocol 1: Determination of this compound Ki at the Histamine H1 Receptor via Competitive Radioligand Binding Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental system.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA.

  • Radioligand: [³H]-Pyrilamine (a known H1 receptor antagonist).

  • Unlabeled competitor for non-specific binding: Mepyramine.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well low-binding assay plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Membrane Preparation: a. Harvest HEK293-H1R cells and centrifuge. b. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize. c. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. d. Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. e. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competitive Binding Assay: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add in the following order:

    • Assay buffer
    • A fixed concentration of [³H]-Pyrilamine (at its approximate Kd).
    • Either this compound solution (for competition curve), assay buffer (for total binding), or a high concentration of Mepyramine (e.g., 10 µM, for non-specific binding).
    • Membrane preparation (e.g., 20-50 µg of protein per well). c. Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), with gentle shaking.

  • Harvesting and Detection: a. Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer. c. Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. d. Count the radioactivity in a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding (counts in the presence of Mepyramine) from the total binding (counts in the absence of competitor) and from the counts in the presence of this compound. b. Plot the specific binding as a function of the log concentration of this compound. c. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. d. Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Mandatory Visualizations

Fenethazine_Signaling_Pathway cluster_inhibition Inhibition by this compound This compound This compound H1R Histamine H1 Receptor (GPCR) This compound->H1R Antagonist Gq_alpha Gqα H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Allergic Reaction Blocked) Ca_release->Cellular_Response PKC_activation->Cellular_Response Experimental_Workflow start Start prep_membranes Prepare H1R-expressing Cell Membranes start->prep_membranes setup_assay Set up 96-well plate: - Radioligand ([³H]-Pyrilamine) - this compound dilutions - Controls (Total & Non-specific) prep_membranes->setup_assay add_membranes Add Membrane Preparation to all wells setup_assay->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate harvest Harvest onto filters & Wash incubate->harvest count Scintillation Counting harvest->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end Troubleshooting_Tree start Problem with Binding Assay high_nsb High Non-Specific Binding? start->high_nsb Start Here low_specific Low Specific Binding? high_nsb->low_specific No solution_nsb1 Reduce Radioligand Concentration high_nsb->solution_nsb1 Yes high_variability High Variability? low_specific->high_variability No solution_specific1 Check Receptor Activity (Positive Control) low_specific->solution_specific1 Yes solution_variability1 Check Pipetting Technique & Calibration high_variability->solution_variability1 Yes ok Data OK high_variability->ok No solution_nsb2 Increase Washing Steps / Use Blocking Agents solution_nsb1->solution_nsb2 solution_specific2 Optimize Assay Conditions (Time, Temp, pH) solution_specific1->solution_specific2 solution_variability2 Ensure Homogeneous Reagent Suspension solution_variability1->solution_variability2

References

Technical Support Center: Controlling for Fenethazine's Sedative Effects in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the sedative effects of fenethazine in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause sedation?

This compound is a phenothiazine derivative that also functions as a first-generation H1 receptor antagonist. Its sedative properties primarily stem from its ability to cross the blood-brain barrier and block histamine H1 receptors in the central nervous system (CNS). Histamine in the CNS is crucial for maintaining wakefulness and arousal. By antagonizing H1 receptors, this compound suppresses neuronal activity, leading to drowsiness and sedation. Additionally, as a phenothiazine, it may also exhibit antagonist activity at dopamine, muscarinic, and alpha-adrenergic receptors, which can contribute to its overall sedative and motor-impairing effects.

Q2: How can I distinguish between this compound's sedative effects and its effects on the specific behavior I am studying?

To dissect the sedative effects from the targeted behavioral outcomes, a robust experimental design is crucial. Key strategies include:

  • Dose-Response Analysis: Conduct a thorough dose-response study to identify a therapeutic window where the desired behavioral effect is present with minimal sedation.

  • Multiple Behavioral Readouts: Employ a battery of behavioral tests. For example, if you are studying learning and memory, also include tests that specifically measure locomotor activity and motor coordination. This allows you to correlate any cognitive changes with potential motor impairments.

  • Appropriate Control Groups: Include a vehicle control, a positive control (a known sedative), and a negative control (a non-sedating analog if available) to properly contextualize this compound's effects.

Q3: What are suitable positive and negative controls when studying this compound's sedative effects?

  • Positive Controls: A well-characterized sedative agent can be used to confirm that your behavioral assays are sensitive to sedation.

    • Diazepam: A benzodiazepine that enhances GABAergic inhibition, leading to sedation and anxiolysis.

    • Diphenhydramine: Another first-generation antihistamine with known sedative properties.[1][2][3][4]

  • Negative Controls: A non-sedating antihistamine that does not readily cross the blood-brain barrier is an ideal negative control to account for peripheral H1 receptor antagonism without the confounding sedative effects.

    • Fexofenadine: A second-generation antihistamine with very low brain H1 receptor occupancy, making it virtually non-sedating.[5][6][7][8]

    • Loratadine: Another widely used non-sedating antihistamine.[9][10][11][12]

Q4: Can tolerance develop to the sedative effects of this compound?

Yes, tolerance to the sedative effects of first-generation antihistamines can develop with repeated administration. This is an important consideration for the design of chronic dosing studies. If your experimental paradigm involves long-term treatment with this compound, it is advisable to conduct initial studies to characterize the time course of tolerance development to its sedative effects in your specific model.

Troubleshooting Guides

Issue 1: Observed decrease in performance in a cognitive task after this compound administration.

Possible Cause: The observed deficit may be a secondary consequence of sedation and impaired motor function rather than a direct effect on cognition.

Troubleshooting Steps:

  • Assess Locomotor Activity: Use an Open Field Test to quantify the animal's spontaneous movement. A significant decrease in distance traveled, and rearing frequency after this compound administration would suggest a sedative effect.

  • Evaluate Motor Coordination: Employ the Rotarod Test to assess motor coordination and balance. A reduced latency to fall from the rotating rod indicates motor impairment.

  • Dose-Response Characterization: Test a range of this compound doses in both the cognitive task and the motor function tests. This will help identify if there is a dose that affects cognition without significantly impairing motor function.

  • Utilize a Non-Sedating Control: Administer a non-sedating antihistamine, such as fexofenadine, at a dose that achieves comparable peripheral H1 receptor blockade. If the cognitive deficit is not observed with the non-sedating control, it is likely that the effect seen with this compound is due to its central sedative properties.

Issue 2: High variability in behavioral data across animals treated with this compound.

Possible Cause: Individual differences in sensitivity to the sedative effects of this compound.

Troubleshooting Steps:

  • Acclimatization and Habituation: Ensure all animals are properly acclimated to the testing environment and habituated to the experimental procedures to minimize stress-induced variability.

  • Baseline Screening: Conduct baseline testing for all animals in the relevant behavioral assays before drug administration. This allows for the identification of outliers and can be used to counterbalance groups based on baseline performance.

  • Within-Subject Design: If the experimental question allows, a within-subject crossover design can help to control for individual differences in drug sensitivity. Ensure a sufficient washout period between treatments.

Experimental Protocols

Open Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and exploratory behavior as an index of sedation.

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm for mice)

  • Video tracking software

  • This compound, vehicle, and control drugs

  • Test animals (e.g., C57BL/6 mice)

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer this compound (or vehicle/control) via the desired route (e.g., intraperitoneal injection). The timing of the test should correspond to the peak plasma concentration of the drug.

  • Test Initiation: Gently place the animal in the center or a corner of the open field arena.

  • Data Collection: Record the animal's activity using video tracking software for a set duration (e.g., 10-30 minutes).

  • Parameters Measured:

    • Total distance traveled

    • Time spent in the center versus peripheral zones

    • Rearing frequency (vertical activity)

  • Data Analysis: Compare the parameters between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in total distance traveled and rearing is indicative of sedation.

Rotarod Test for Motor Coordination

Objective: To evaluate motor coordination, balance, and motor learning.

Materials:

  • Rotarod apparatus

  • This compound, vehicle, and control drugs

  • Test animals (e.g., Wistar rats)

Procedure:

  • Training: Acclimate the animals to the rotarod apparatus for 2-3 days prior to the test day. This involves placing the animals on the rod at a low, constant speed (e.g., 4 rpm) for a set duration.

  • Baseline Measurement: On the test day, conduct a baseline trial before drug administration.

  • Drug Administration: Administer this compound (or vehicle/control).

  • Testing: At the time of peak drug effect, place the animal on the rotarod. The test can be run in two modes:

    • Fixed Speed: The rod rotates at a constant, challenging speed.

    • Accelerating Speed: The speed of the rod gradually increases (e.g., from 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod for each animal. A maximum trial duration should be set (e.g., 300 seconds).

  • Data Analysis: Compare the latency to fall between the different treatment groups. A shorter latency to fall in the this compound group compared to the vehicle group suggests impaired motor coordination.

Quantitative Data Summary

Table 1: Effect of Chlorpromazine on Locomotor Activity in Mice

Dose (mg/kg, i.p.)Locomotor Activity (relative to control)Reference
0.4Dose-dependent decrease[13]
1.2Dose-dependent decrease[13]
3.0Significant decrease[14]
3.6Dose-dependent decrease[13]
10.0Significant decrease[15]

Table 2: Effect of Diphenhydramine on Locomotor Activity in Mice

Dose (mg/kg, i.m.)Locomotor Activity (relative to control)Reference
1.0Decreased 5-minute open field activity[1]
2.0Decreased 5-minute open field activity[1]

Visualizations

Signaling Pathway of H1 Receptor-Mediated Sedation

G cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (CNS) Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled) Histamine->H1R Activates PLC Phospholipase C H1R->PLC Activates K_channel Leakage K⁺ Channel (Reduced Activity) H1R->K_channel Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Depolarization Neuronal Depolarization & Increased Excitability K_channel->Depolarization Leads to Arousal Wakefulness & Arousal Depolarization->Arousal This compound This compound This compound->H1R Blocks

Caption: this compound blocks histamine H1 receptors in the CNS, preventing histamine-induced neuronal depolarization and promoting sedation.

Experimental Workflow for Assessing Sedative Effects

G cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animals Acclimatize & Baseline Test Animals Groups Randomize into Treatment Groups: - Vehicle - this compound (Multiple Doses) - Positive Control (e.g., Diazepam) - Negative Control (e.g., Fexofenadine) Animals->Groups DrugAdmin Administer Treatment Groups->DrugAdmin CognitiveTest Primary Behavioral Assay (e.g., Fear Conditioning, Morris Water Maze) DrugAdmin->CognitiveTest SedationTest1 Open Field Test (Assess Locomotor Activity) DrugAdmin->SedationTest1 SedationTest2 Rotarod Test (Assess Motor Coordination) DrugAdmin->SedationTest2 DataCollection Collect & Quantify Behavioral Data CognitiveTest->DataCollection SedationTest1->DataCollection SedationTest2->DataCollection Stats Statistical Analysis (e.g., ANOVA) DataCollection->Stats Interpretation Interpret Results: Distinguish cognitive effects from sedation Stats->Interpretation

Caption: A workflow for dissecting this compound's sedative effects from its impact on a primary behavioral measure.

References

Best practices for handling and storing Fenethazine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the handling, storage, and use of Fenethazine hydrochloride in a research setting. It includes frequently asked questions (FAQs), troubleshooting advice, and summarized data to ensure the integrity of your experiments and the safety of laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound hydrochloride powder?

A1: this compound hydrochloride should be stored in a tightly sealed container, protected from light and moisture. It is recommended to store it in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's instructions, but typically, refrigeration at 2-8°C is advised.

Q2: How should I prepare a stock solution of this compound hydrochloride?

A2: To prepare a stock solution, it is advisable to use a suitable solvent in which this compound hydrochloride is freely soluble. While solubility specifics may vary, phenothiazine hydrochlorides are generally soluble in water and ethanol. For aqueous solutions, the use of deionized or distilled water is recommended. Prepare the solution fresh whenever possible. If storage is necessary, store in a tightly sealed, light-protected container at 2-8°C for a short period.

Q3: Is this compound hydrochloride sensitive to light?

A3: Yes, like many phenothiazine derivatives, this compound hydrochloride is light-sensitive. Exposure to light can lead to degradation of the compound, which may affect experimental results. Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect from light.

Q4: What are the primary degradation pathways for this compound hydrochloride?

A4: Based on studies of related phenothiazine compounds, the primary degradation pathways for this compound hydrochloride are likely oxidation and hydrolysis.[1] Degradation is often accelerated by exposure to light, elevated temperatures, and basic pH conditions.

Handling and Safety

Q5: What personal protective equipment (PPE) should I use when handling this compound hydrochloride?

A5: When handling this compound hydrochloride, it is essential to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, a lab coat, and safety glasses with side shields. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Q6: What should I do in case of accidental skin or eye contact?

A6: In case of skin contact, immediately wash the affected area with plenty of soap and water. If eye contact occurs, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention in both cases.

Q7: How should I dispose of this compound hydrochloride waste?

A7: Dispose of this compound hydrochloride waste in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous chemical waste. Avoid disposing of it down the drain. Contaminated labware should be decontaminated or disposed of as hazardous waste.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound hydrochloride stock solution.Prepare fresh stock solutions for each experiment. If storing solutions, protect them from light and store at 2-8°C for a limited time. Perform a quality control check of the solution if degradation is suspected.
Contamination of the compound.Ensure proper handling procedures are followed to avoid cross-contamination. Use clean spatulas and glassware.
Precipitate forms in the stock solution upon storage. Limited solubility at lower temperatures or solvent evaporation.Allow the solution to warm to room temperature before use. If the precipitate does not redissolve, gentle warming or sonication may be attempted. If the issue persists, prepare a fresh solution. Consider using a different solvent if solubility is a persistent problem.
Color change observed in the solid compound or solution. Degradation due to light exposure or oxidation.Discard the discolored compound or solution as it may be degraded. Store the compound and its solutions protected from light.

Stability and Degradation Data

The following table summarizes the likely stability of this compound hydrochloride under various stress conditions, inferred from studies on structurally related phenothiazine compounds like Fluphenazine and Promethazine.

Condition Stress Agent Expected Stability Potential Degradation Products
Acidic 0.1 N HClGenerally stableMinimal degradation expected
Basic 0.1 N NaOHProne to degradationHydrolysis products
Oxidative 3-10% H₂O₂Highly susceptible to degradation[1]Oxidized derivatives (e.g., sulfoxides)
Thermal Elevated temperature (e.g., 60°C)Degradation may occur over timeThermally induced degradation products
Photolytic UV or fluorescent light exposureProne to degradationPhotodegradation products

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

  • Materials: this compound hydrochloride powder, deionized water, a calibrated balance, a volumetric flask, and a magnetic stirrer.

  • Procedure:

    • Calculate the required mass of this compound hydrochloride for the desired volume and concentration (Molar Mass: 306.86 g/mol ).

    • Weigh the calculated amount of this compound hydrochloride powder accurately using a calibrated balance.

    • Transfer the powder to a volumetric flask of the appropriate size.

    • Add a portion of deionized water to the flask (approximately half of the final volume).

    • Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely.

    • Once dissolved, add deionized water to the flask up to the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Transfer the solution to an amber glass vial or a clear vial wrapped in aluminum foil for storage.

    • Label the vial with the compound name, concentration, date of preparation, and your initials.

    • Store the solution at 2-8°C.

Visualizations

G This compound Hydrochloride Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve store_solution Store Solution (Protected from Light) dissolve->store_solution fume_hood Work in Fume Hood store_solution->fume_hood For Experimentation ppe Wear Appropriate PPE ppe->fume_hood fume_hood->weigh collect_waste Collect Waste in Labeled Container fume_hood->collect_waste dispose_hazardous Dispose as Hazardous Waste collect_waste->dispose_hazardous end End dispose_hazardous->end start Start start->ppe

Caption: Workflow for the safe handling of this compound hydrochloride.

G Troubleshooting Experimental Inconsistencies cluster_solution_ok Solution Appears OK cluster_solution_bad Solution is Old, Discolored, or has Precipitate issue Inconsistent Results check_solution Check Stock Solution Age and Storage issue->check_solution check_contamination Investigate Potential Contamination check_solution->check_contamination Recent & Properly Stored prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Old or Improperly Stored check_protocol Review Experimental Protocol check_contamination->check_protocol rerun_experiment Re-run Experiment prepare_fresh->rerun_experiment

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Fenethazine-Related Gene Expression Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with fenethazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments aimed at understanding and mitigating this compound-induced changes in gene expression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

A1: this compound is a first-generation antihistamine belonging to the phenothiazine class of compounds.[1][2] Phenothiazines are known to interact with various cellular pathways. While specific data on this compound is limited, the broader class of phenothiazines has been shown to possess antioxidant properties and can modulate signaling pathways such as the Nrf2 and MAPK pathways.[3][4] They may also influence epigenetic mechanisms, including histone acetylation.

Q2: What are the potential off-target effects of this compound on gene expression?

A2: Based on the known effects of the phenothiazine class, this compound may induce changes in genes related to oxidative stress response, cell signaling, and inflammation. For instance, activation of the Nrf2 pathway can upregulate a suite of antioxidant and detoxification genes.[5] Conversely, interactions with the MAPK pathway could alter the expression of genes involved in cell proliferation, differentiation, and apoptosis.[4]

Q3: How can I begin to investigate this compound-induced gene expression changes in my experimental model?

A3: A typical workflow would involve treating your cells or animal model with this compound and a vehicle control, followed by RNA extraction and gene expression analysis using techniques like quantitative PCR (qPCR), microarray analysis, or RNA-sequencing.[6][7][8][9]

Q4: Are there any general strategies to mitigate off-target gene expression changes caused by small molecules like this compound?

A4: Yes, several strategies can be explored, including:

  • Antioxidant Co-treatment: To counteract potential oxidative stress.[3]

  • Nrf2 Pathway Modulation: Using activators or inhibitors to stabilize the Nrf2 response.[5][10][11]

  • Pharmacological Chaperones: To stabilize target proteins and potentially reduce downstream signaling alterations.

  • Gene Silencing (RNAi): To block specific pathways that may be activated by this compound.[12][13][14]

  • CRISPR-Cas9 Gene Editing: To create knockout models to study the involvement of specific genes in the drug's effects.[15][16][17][18][19]

  • HDAC Inhibitors: To modulate epigenetic changes.[20][21][22][23][24]

Troubleshooting Guides

Problem 1: Significant and unexpected changes in gene expression observed after this compound treatment.

Possible Cause: Off-target effects of this compound on cellular signaling pathways. Phenothiazines are known to interact with multiple receptors and signaling cascades.

Suggested Solutions:

  • Pathway Analysis: Utilize bioinformatics tools to analyze your gene expression data and identify the primary signaling pathways affected. The MAPK and Nrf2 pathways are potential candidates based on literature for the phenothiazine class.

  • Antioxidant Co-treatment: this compound, like other phenothiazines, may induce oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E may mitigate these effects.

  • Dose-Response and Time-Course Experiments: Determine the lowest effective dose of this compound and the optimal time point to minimize widespread gene expression changes while still observing the desired effect.

Problem 2: Up-regulation of antioxidant response element (ARE) genes, suggesting Nrf2 pathway activation.

Possible Cause: this compound may be directly or indirectly activating the Nrf2 transcription factor, a common effect of phenothiazines.

Suggested Solutions:

  • Nrf2 Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate Nrf2 expression. This will help confirm if the observed gene expression changes are Nrf2-dependent.

  • Co-treatment with Nrf2 Inhibitors: While Nrf2 activation is often protective, in some experimental contexts, you may want to block this effect.

Problem 3: Altered expression of genes regulated by the MAPK signaling pathway.

Possible Cause: this compound may be modulating the activity of kinases within the MAPK cascade (e.g., ERK, JNK, p38).

Suggested Solutions:

  • Pathway-Specific Gene Silencing: Use siRNAs targeting key components of the MAPK pathway (e.g., MEK1/2, JNK1) to dissect which branch is affected by this compound.

  • Pharmacological Inhibitors: Utilize well-characterized inhibitors of specific MAPK pathway components in combination with this compound treatment.

Experimental Protocols

Protocol 1: Gene Expression Analysis of this compound-Treated Cells

Objective: To quantify changes in the expression of target genes after this compound treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle control for a specified duration.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for your genes of interest and a housekeeping gene for normalization.[6]

Data Presentation:

Table 1: Relative Gene Expression in this compound-Treated Cells

Gene Treatment Group Fold Change (vs. Control) p-value
Gene X This compound (1 µM)
Gene Y This compound (1 µM)
Gene Z This compound (1 µM)
Gene X This compound (10 µM)
Gene Y This compound (10 µM)

| Gene Z | this compound (10 µM) | | |

Protocol 2: Co-treatment with an Antioxidant

Objective: To determine if antioxidant co-treatment can mitigate this compound-induced gene expression changes.

Methodology:

  • Pre-treatment (Optional): Pre-incubate cells with the antioxidant (e.g., 5 mM NAC) for 1-2 hours before adding this compound.

  • Co-treatment: Treat cells with this compound in the presence of the antioxidant.

  • Gene Expression Analysis: Follow the steps outlined in Protocol 1.

Data Presentation:

Table 2: Effect of Antioxidant Co-treatment on this compound-Induced Gene Expression

Gene Treatment Group Fold Change (vs. Control) p-value
Gene A This compound
Gene A This compound + Antioxidant
Gene B This compound

| Gene B | this compound + Antioxidant | | |

Protocol 3: Nrf2 Knockdown using siRNA

Objective: To investigate the role of the Nrf2 pathway in this compound's effects.

Methodology:

  • siRNA Transfection: Transfect cells with Nrf2-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.

  • This compound Treatment: 24-48 hours post-transfection, treat the cells with this compound.

  • Western Blot and qPCR: Confirm Nrf2 protein knockdown by Western blot and analyze the expression of Nrf2 target genes by qPCR.

Data Presentation:

Table 3: Gene Expression in Nrf2 Knockdown Cells Treated with this compound

Gene siRNA This compound Fold Change (vs. Control siRNA + Vehicle) p-value
Nrf2 Target 1 Control -
Nrf2 Target 1 Control +
Nrf2 Target 1 Nrf2 -

| Nrf2 Target 1 | Nrf2 | + | | |

Visualizations

Fenethazine_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Receptor This compound->Receptor ROS ROS Receptor->ROS Induces MAPKKK MAPKKK Receptor->MAPKKK Activates Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates MAPK_n MAPK MAPK->MAPK_n Translocates ARE ARE Nrf2_n->ARE Binds Target_Genes Target_Genes MAPK_n->Target_Genes Regulates Gene_Expression Gene_Expression ARE->Gene_Expression Upregulates Antioxidant Genes Target_Genes->Gene_Expression Alters Gene Expression (Proliferation, Apoptosis)

Caption: Potential signaling pathways affected by this compound.

Experimental_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Treatment Treat with this compound ± Mitigating Agent Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Gene_Expression_Analysis qPCR / Microarray / RNA-seq RNA_Extraction->Gene_Expression_Analysis Data_Analysis Analyze Gene Expression Data Gene_Expression_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for studying this compound's effects.

Troubleshooting_Logic Observe_Unexpected_GE_Changes Unexpected Gene Expression Changes Pathway_Analysis Perform Pathway Analysis Observe_Unexpected_GE_Changes->Pathway_Analysis Nrf2_Pathway_Altered Nrf2 Pathway Altered? Pathway_Analysis->Nrf2_Pathway_Altered MAPK_Pathway_Altered MAPK Pathway Altered? Pathway_Analysis->MAPK_Pathway_Altered Nrf2_Pathway_Altered->MAPK_Pathway_Altered No Nrf2_Intervention Nrf2 Knockdown/ Inhibitor Studies Nrf2_Pathway_Altered->Nrf2_Intervention Yes Other_Pathway Investigate Other Pathways MAPK_Pathway_Altered->Other_Pathway No MAPK_Intervention MAPK Gene Silencing/ Inhibitor Studies MAPK_Pathway_Altered->MAPK_Intervention Yes

Caption: Troubleshooting logic for unexpected gene expression changes.

References

Technical Support Center: Ensuring Consistent Delivery of Fenethazine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable delivery of Fenethazine in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the common routes of administration for this compound in animal models?

A1: The most common routes for administering compounds like this compound in rodent models are intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage. The choice of administration route depends on the experimental goals, the required speed of onset, and the desired systemic exposure profile.

Q2: How can I improve the solubility of this compound for my experiments?

A2: The solubility of phenothiazine derivatives can be pH-dependent. If you are encountering solubility issues, consider the following:

  • Vehicle Selection: Test a range of biocompatible vehicles. Common options include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like cyclodextrins or a small percentage of DMSO, ethanol, or PEG.

  • pH Adjustment: Gently adjust the pH of your formulation. Many drugs are more soluble in slightly acidic or basic solutions. However, ensure the final pH is within a physiologically tolerable range (typically 4.5-8.0 for injections) to avoid irritation at the injection site.[1]

  • Salt Forms: If you are not using a salt form of this compound, consider if one is available, as they often exhibit improved aqueous solubility.

Q3: What are the potential stability issues with this compound solutions?

A3: Phenothiazines can be susceptible to oxidation, which can be influenced by the formulation and storage conditions. It is crucial to protect solutions from light and to consider the use of antioxidants if stability is a concern. During sample preparation for analysis, the choice of extraction method can also influence the extent of oxidation.

Q4: Are there known species differences in the metabolism and excretion of this compound?

A4: While specific data for this compound is limited, studies on related phenothiazine compounds show marked species differences in metabolism and excretion. For example, the excretion of phenazopyridine varies significantly between rats, mice, and humans.[2] Similarly, the precursor, phenothiazine, is metabolized differently in sheep, horses, rabbits, and pigs.[3] Therefore, it is essential to perform pilot pharmacokinetic studies in your chosen animal model to understand how this compound is handled.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
Potential Cause Troubleshooting Step
Inconsistent Drug Administration Review your injection technique. For IV injections, ensure proper needle placement in the vein and a consistent injection speed. For IP injections, inject into the lower abdominal quadrant to avoid organs.[4] For oral gavage, ensure the gavage needle is correctly placed in the stomach.
Incorrect Formulation Preparation Standardize your formulation preparation protocol. Ensure the compound is fully dissolved and the final concentration is accurate. Prepare fresh solutions for each experiment if stability is a concern.
Animal Stress Handle animals gently and consistently. Acclimatize them to the experimental procedures to minimize stress, which can impact physiological parameters and drug metabolism.
Inaccurate Dosing Ensure accurate body weight measurement for each animal before dosing to calculate the correct volume for injection.
Vehicle Effects The vehicle itself may have biological effects. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle.
Issue 2: Poor Drug Absorption or Low Bioavailability
Potential Cause Troubleshooting Step
Low Solubility of this compound See FAQ Q2 for strategies to improve solubility. A poorly dissolved compound will not be effectively absorbed.
Precipitation at Injection Site If the formulation precipitates upon injection (e.g., due to a change in pH or temperature), this can lead to poor absorption. Consider reformulating with different excipients or adjusting the concentration.
First-Pass Metabolism (for oral administration) If administering orally, the drug may be extensively metabolized in the liver before reaching systemic circulation. Consider a parenteral route (IV, IP, SC) to bypass first-pass metabolism.
Incorrect Administration Technique For subcutaneous injections, ensure the needle is in the subcutaneous space and not intradermal. For intraperitoneal injections, avoid injecting into the fat pads, which can slow absorption.

Experimental Protocols

General Protocol for Intravenous (IV) Tail Vein Injection in Mice
  • Animal Restraint: Place the mouse in a suitable restraint device to safely secure it and expose the tail.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.

  • Preparation: Clean the tail with 70% ethanol. Load the syringe with the this compound formulation, ensuring there are no air bubbles.

  • Injection: With the bevel of the needle facing up, insert a 27-30 gauge needle parallel to the vein. You should see a small flash of blood in the hub of the needle upon successful entry.

  • Administration: Slowly inject the solution. If you observe swelling or blebbing, the needle is likely not in the vein. In this case, withdraw the needle and re-attempt at a more proximal site.

  • Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the animal for any adverse reactions.

Quantitative Data

Table 1: Example Pharmacokinetic Parameters of a CNS-Active Drug (Darifenacin) in Rodents (for illustrative purposes)

ParameterMouseRat
Administration Route IntravenousIntravenous
Dose (mg/kg) 2.52.5
Half-life (T½) (h) < 2< 2
Plasma Clearance HighHigh
Volume of Distribution (Vd) > Total Body Water> Total Body Water

Source: Adapted from literature on Darifenacin pharmacokinetics.[5] Note: These are not this compound-specific data and should be used as a general reference only. Researchers must determine the pharmacokinetic profile of this compound in their specific model.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Administration A Formulation Preparation (Solubilization & Sterilization) C This compound Administration (e.g., IV, IP, SC) A->C B Animal Acclimatization & Baseline Measurements B->C D Behavioral/Physiological Assessment C->D E Biological Sample Collection (Blood, Tissue) C->E G Data Analysis & Interpretation D->G F Sample Analysis (e.g., HPLC-MS/MS) E->F F->G

Caption: A generalized workflow for in vivo experiments involving this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Outcomes Start Inconsistent Results Q1 Is the formulation consistent? Start->Q1 Sol1 Review and standardize formulation protocol. Check solubility and stability. Q1->Sol1 No Q2 Is the administration technique consistent? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Review and standardize injection procedures. Provide additional training. Q2->Sol2 No Q3 Are there other confounding factors? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Investigate animal stress, diet, or other environmental factors. Include appropriate control groups. Q3->Sol3 Yes A3_Yes Yes

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Promethazine's Neuroprotective Efficacy in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of in vivo research exists for the neuroprotective effects of Fenethazine. However, extensive investigation into the structurally analogous phenothiazine derivative, Promethazine (PMZ), has revealed significant neuroprotective potential in various preclinical models of neurodegenerative diseases. This guide provides a comparative overview of the in vivo neuroprotective effects of Promethazine, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive understanding of its therapeutic promise.

Promethazine, an FDA-approved antihistamine, has been identified as a potent neuroprotective agent.[1][2] Its ability to mitigate neuronal damage has been demonstrated in in vivo models mimicking Parkinson's disease and Huntington's disease, primarily through mechanisms involving the preservation of mitochondrial function.[1][2]

Comparative Efficacy of Promethazine in Neurotoxicity Models

The neuroprotective effects of Promethazine have been quantified in rodent models of neurodegeneration, demonstrating its ability to reduce lesion volumes, prevent neuronal loss, and decrease apoptosis. Below is a summary of key quantitative data from these studies.

Neurotoxicity Model Animal Model Treatment Key Outcome Measure Result Reference
MPTP Model of Parkinson's Disease MicePromethazineNumber of Dopaminergic Neurons in SNpcSignificant attenuation of MPTP-induced neuronal loss[1]
3-Nitropropionic Acid (3-NP) Model of Huntington's Disease Lewis RatsChronic PromethazineStriatal Lesion VolumeSignificantly reduced[2]
3-Nitropropionic Acid (3-NP) Model of Huntington's Disease Lewis RatsChronic PromethazineNumber of GABAergic NeuronsSignificantly reduced loss[2]
3-Nitropropionic Acid (3-NP) Model of Huntington's Disease Lewis RatsChronic PromethazineNumber of Apoptotic Cells in StriatumSignificantly reduced[2]

Deciphering the Neuroprotective Mechanisms of Promethazine

Promethazine's neuroprotective actions are linked to its ability to modulate mitochondrial function. In vitro and in vivo studies suggest that Promethazine accumulates in brain mitochondria and inhibits the mitochondrial permeability transition pore (PTP), a key event in some forms of cell death.[1] It has been shown to prevent and reverse MPP+-induced depolarization of the mitochondrial membrane, a critical step in the neurotoxic cascade initiated by MPTP.[1] Furthermore, Promethazine's antioxidant properties, including the regulation of the SLC7A11-GPX4 antioxidant system, contribute to its ability to protect hippocampal neurons from oxidative stress.[3]

A proposed signaling pathway for Promethazine's neuroprotective effect against oxidative stress is illustrated below.

Caption: Promethazine's antioxidant mechanism.

Experimental Protocols

To facilitate the replication and further investigation of Promethazine's neuroprotective effects, detailed methodologies for the key in vivo experiments are provided below.

MPTP Model of Parkinson's Disease
  • Animal Model: Male C57BL/6 mice.

  • Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce a significant loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

  • Promethazine Treatment: Promethazine is administered to the mice. The specific dosage and timing of administration relative to MPTP injection are critical variables.

  • Assessment of Neuroprotection:

    • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the SNpc is counted to quantify neuronal loss.

    • Biochemical Analysis: Striatal levels of MPP+, the active metabolite of MPTP, and the inhibition of mitochondrial complex I are measured to assess the direct effects of the toxin and the protective mechanism of Promethazine.

The experimental workflow for the MPTP model is outlined in the following diagram.

G Experimental Workflow: MPTP Model Start Start Animal_Grouping Group Animals (Control, MPTP, MPTP+PMZ) Start->Animal_Grouping Treatment Administer Promethazine (PMZ) or Vehicle Animal_Grouping->Treatment Toxin_Induction Induce Neurotoxicity with MPTP Treatment->Toxin_Induction Behavioral_Testing Behavioral Assessments (e.g., rotarod, open field) Toxin_Induction->Behavioral_Testing Sacrifice Sacrifice Animals Behavioral_Testing->Sacrifice Tissue_Processing Brain Tissue Collection and Processing Sacrifice->Tissue_Processing Analysis Immunohistochemistry (TH staining) Biochemical Assays (MPP+, Complex I) Tissue_Processing->Analysis End End Analysis->End

Caption: Workflow for MPTP neuroprotection study.

3-Nitropropionic Acid (3-NP) Model of Huntington's Disease
  • Animal Model: Lewis rats.

  • Neurotoxin Administration: 3-nitropropionic acid (3-NP), an inhibitor of succinate dehydrogenase (mitochondrial complex II), is administered via chronic subcutaneous infusion to induce striatal lesions.

  • Promethazine Treatment: Promethazine is administered chronically throughout the 3-NP infusion period.

  • Assessment of Neuroprotection:

    • Histology: Striatal lesion volume is measured using standard histological staining techniques.

    • Immunohistochemistry: Staining for markers of GABAergic neurons (e.g., GAD67) and apoptotic cells (e.g., TUNEL staining) is performed to quantify neuronal loss and apoptosis in the striatum.

The experimental design for the 3-NP model is depicted below.

G Experimental Design: 3-NP Model Start Start Animal_Preparation Surgical Implantation of Subcutaneous Pumps Start->Animal_Preparation Grouping Divide into Groups (Control, 3-NP, 3-NP+PMZ) Animal_Preparation->Grouping Infusion Chronic Infusion of 3-NP and Co-treatment with PMZ Grouping->Infusion Monitoring Monitor for Behavioral and Physiological Changes Infusion->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Tissue_Collection Perfuse and Collect Brain Tissue Endpoint->Tissue_Collection Histological_Analysis Lesion Volume Measurement Immunohistochemistry (GABA, Apoptosis) Tissue_Collection->Histological_Analysis Data_Analysis Statistical Analysis of Results Histological_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for 3-NP neuroprotection study.

References

Fenethazine vs. Promethazine: A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological potency of fenethazine and promethazine, two first-generation antihistamines of the phenothiazine class. While both compounds are recognized for their antihistaminic properties, a significant disparity exists in the available quantitative data for their receptor interactions, with promethazine being extensively characterized while this compound lacks specific binding affinity data in publicly available literature.

Introduction

This compound holds a notable position in medicinal chemistry as the parent compound from which promethazine, and subsequently the antipsychotic chlorpromazine, were derived.[1] Both this compound and promethazine are classified as first-generation antihistamines, known for their ability to cross the blood-brain barrier, leading to sedative effects.[2] Their clinical applications have historically centered on the management of allergic conditions. Promethazine, however, has a broader therapeutic profile, also being utilized for its antiemetic and sedative properties.[3] This comparative analysis aims to collate the available experimental data to provide a clear overview of their relative potencies.

Quantitative Potency Comparison

A comprehensive literature search reveals a significant lack of quantitative binding affinity or functional potency data for this compound across various receptors. In contrast, promethazine has been extensively studied, and its receptor binding profile is well-documented.

Receptor TargetParameterThis compoundPromethazine
Histamine H1 ReceptorKᵢ (nM)No data available1.4[3]
Dopamine D2 ReceptorAffinityNo data availableWeak to moderate antagonist[3]
Muscarinic Receptors (mACh)AffinityDescribed as having anticholinergic effects[4]Moderate antagonist[3]
Serotonin 5-HT₂ₐ ReceptorAffinityNo data availableWeak to moderate antagonist[3]
Serotonin 5-HT₂꜀ ReceptorAffinityNo data availableWeak to moderate antagonist[3]
α₁-Adrenergic ReceptorAffinityNo data availableWeak to moderate antagonist[3]

Note: The absence of quantitative data for this compound significantly limits a direct potency comparison. It is described qualitatively as an "effective antihistamine."[4]

Signaling Pathways and Experimental Workflow

To understand the pharmacological context of these compounds, the following diagrams illustrate a key signaling pathway they modulate and a typical experimental workflow for determining receptor binding affinity.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq_alpha Gq/11 α-subunit H1R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC_activation->Cellular_Response Fenethazine_Promethazine This compound / Promethazine Fenethazine_Promethazine->H1R Antagonizes

Caption: Antagonism of the H1 receptor by this compound and promethazine.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation of Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]-mepyramine for H1R) Radioligand->Incubation Test_Compound Test Compound (this compound or Promethazine) Test_Compound->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (to determine IC₅₀ and Kᵢ values) Scintillation->Data_Analysis

Caption: Workflow for determining receptor binding affinity.

Experimental Protocols

Detailed experimental methodologies are crucial for interpreting and replicating scientific findings. Below is a generalized protocol for a radioligand binding assay, a common method used to determine the binding affinity of a compound for a specific receptor.

Radioligand Binding Assay for Histamine H1 Receptor

  • Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., promethazine) for the histamine H1 receptor.

  • Materials:

    • Cell membranes expressing the histamine H1 receptor (e.g., from CHO-K1 cells stably expressing the human H1 receptor).

    • Radioligand: [³H]-mepyramine (a selective H1 antagonist).

    • Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 1 µM mianserin).

    • Test compound (promethazine) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and vials.

    • Scintillation counter.

  • Procedure:

    • Incubation: In a series of tubes, combine the cell membranes, [³H]-mepyramine at a concentration near its Kₔ, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control instead of the test compound.

    • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

    • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Discussion and Conclusion

The available data clearly establishes promethazine as a potent histamine H1 receptor antagonist with a Kᵢ value of 1.4 nM.[3] Its activity at other receptors, including muscarinic, dopaminergic, serotonergic, and adrenergic receptors, contributes to its diverse pharmacological profile, including its sedative and antiemetic effects.[3]

For this compound, while it is known to be an effective antihistamine, the lack of publicly available quantitative binding data prevents a direct and robust comparison of its potency with promethazine.[4] As the parent compound, it is plausible that this compound possesses a similar receptor-binding profile, but this remains speculative without direct experimental evidence. The structural difference between this compound and promethazine lies in the side chain attached to the phenothiazine nucleus, which is known to influence receptor affinity and selectivity.

For researchers and drug development professionals, this analysis highlights a significant gap in the pharmacological understanding of this compound. Further in vitro studies, such as radioligand binding assays and functional assays, are necessary to quantify the potency of this compound at the histamine H1 receptor and other relevant off-target receptors. Such data would not only allow for a direct comparison with promethazine but also provide a more complete understanding of the structure-activity relationships within this class of phenothiazine antihistamines. Until such data becomes available, promethazine remains the better-characterized compound in terms of its potency and receptor interaction profile.

References

A Comparative Study of H1 Antagonists on Cytokine Release: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the H1 antagonist Fenethazine and other H1 receptor antagonists concerning their effects on cytokine release. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive overview for drug development and research.

While H1 antagonists are primarily known for their role in blocking the histamine H1 receptor to alleviate allergic symptoms, emerging evidence suggests that many of these drugs also possess anti-inflammatory properties, partly through the modulation of cytokine release. This guide focuses on comparing these immunomodulatory effects across different H1 antagonists.

It is important to note that while a significant body of research exists for many second-generation H1 antagonists, and some first-generation compounds, there is a notable scarcity of publicly available experimental data specifically detailing the effects of this compound on cytokine release. This compound is a first-generation antihistamine belonging to the phenothiazine class, from which drugs like promethazine and chlorpromazine were derived[1]. While some studies have explored the anti-inflammatory effects of related phenothiazine derivatives, direct quantitative data on this compound's cytokine modulation is limited.

Comparative Analysis of H1 Antagonists on Cytokine Release

The following tables summarize the inhibitory effects of various H1 antagonists on the release of key pro-inflammatory and immunomodulatory cytokines from different cell types. The data is compiled from a range of in vitro and in vivo studies.

Table 1: Effects of Second-Generation H1 Antagonists on Cytokine Release

H1 AntagonistCell TypeStimulusCytokine(s) InhibitedQuantitative DataReference(s)
Rupatadine Human Mast Cells (HMC-1, LAD2), Human Cord Blood-Derived Mast CellsIL-1, Substance P, IgE/anti-IgEIL-6, IL-8, IL-10, IL-13, TNF-α, VEGFUp to 80% inhibition of IL-6 and IL-8 at 50 µM[2][3]
Fexofenadine Human Nasal Epithelial Cells, T-cellsEosinophils, AllergenIL-6, IL-8, TNF-α, GM-CSFSignificant inhibition of IL-6 and TNF-α[4][5][6]
Cetirizine Human Airway Epithelial Cells (A549), Peripheral Blood Mononuclear Cells (PBMCs), Human KeratinocytesIL-1β, House Dust Mite AllergenIL-4, IL-8, GM-CSF, MIFSignificant decrease of IL-4 and IL-8[7][8]
Loratadine Human Leukemic Mast (HMC-1) and Basophilic (KU812) cellsPhorbol Myristate Acetate (PMA) + Calcium Ionophore A23187TNF-α, IL-6, IL-8Dose-dependent inhibition of TNF-α with maximal effect at 10⁻⁹ M[9][10][11]
Desloratadine Human BasophilsAnti-IgEIL-4, IL-136-7 times more potent in inhibiting IL-4 and IL-13 than histamine release[12]
Bilastine In vivo (Chronic Spontaneous Urticaria patients)N/AIL-6, IL-17Significant reduction in serum IL-6 and IL-17 levels after 3 months of treatment[13][14]

Table 2: Effects of First-Generation H1 Antagonists on Cytokine Release

H1 AntagonistCell TypeStimulusCytokine(s) AffectedQuantitative DataReference(s)
Diphenhydramine In vivo (rat model of acute pancreatitis)TaurocholateUpregulation of TNF-α and IL-8, downregulation of IL-10Not specified[1]
Chlorpheniramine Human Nasal Epithelial CellsHistamineAttenuates histamine-mediated effects, including NF-κB activationReverses histamine-induced changes[13]
Promethazine Human Polymorphonuclear LeukocytesPhagocytosisInhibits phagocytosis-induced metabolic changes (indirectly related to cytokine release)0.033 mg/ml showed pronounced effects[15]
Mepyramine In vivo (mouse asthma model)OvalbuminReduced in vitro synthesis of IFN-γ and IL-17 from lymph node cellsNot specified[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are outlines of common protocols used to assess the impact of H1 antagonists on cytokine release.

Human Mast Cell Culture and Stimulation

This protocol describes the general procedure for culturing human mast cells and stimulating them to release cytokines, followed by treatment with H1 antagonists.

Materials:

  • Human mast cell line (e.g., HMC-1 or LAD2) or primary human mast cells derived from cord blood or other tissues.

  • Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium for HMC-1) supplemented with fetal bovine serum (FBS), penicillin, streptomycin, and other necessary growth factors (e.g., Stem Cell Factor - SCF).

  • Stimulating agents (e.g., Interleukin-1 (IL-1), Substance P, IgE/anti-IgE).

  • H1 antagonists (e.g., this compound, Rupatadine, etc.) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • Incubator (37°C, 5% CO₂).

Procedure:

  • Cell Culture: Culture human mast cells according to standard protocols for the specific cell type.

  • Seeding: Seed the mast cells into 96-well plates at a predetermined density (e.g., 1 x 10⁵ cells/well).

  • Pre-treatment: Add various concentrations of the H1 antagonists to the wells. Include a vehicle control (solvent only). Incubate for a specified period (e.g., 1-24 hours).

  • Stimulation: Add the stimulating agent to the wells to induce cytokine release.

  • Incubation: Incubate the plates for a period sufficient for cytokine production and release (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant for cytokine analysis.

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying the concentration of a specific cytokine in a sample.

Materials:

  • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay diluent (e.g., PBS with 1% BSA).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Coating: Coat a 96-well plate with the capture antibody and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with wash buffer.

  • Blocking: Block the plate with assay diluent for 1-2 hours at room temperature.

  • Sample Incubation: Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate.

  • Streptavidin-HRP: Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate.

  • Substrate Development: Add the substrate solution and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution.

  • Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Cytokine Profiling using Multiplex Bead Array (Luminex) Assay

This technology allows for the simultaneous measurement of multiple cytokines in a single small-volume sample.

Materials:

  • Multiplex cytokine assay kit (containing cytokine-specific capture antibody-coupled beads, detection antibodies, and standards).

  • Luminex instrument.

  • Assay and wash buffers provided with the kit.

Procedure:

  • Plate Preparation: Add the antibody-coupled beads to the wells of a 96-well filter plate.

  • Washing: Wash the beads using a vacuum manifold.

  • Sample and Standard Incubation: Add cell culture supernatants and standards to the wells and incubate on a shaker.

  • Washing: Wash the beads.

  • Detection Antibody Incubation: Add the biotinylated detection antibody cocktail and incubate.

  • Washing: Wash the beads.

  • Streptavidin-PE Incubation: Add streptavidin-phycoerythrin (SAPE) and incubate.

  • Washing and Resuspension: Wash the beads and resuspend in sheath fluid.

  • Data Acquisition: Acquire data on a Luminex instrument, which will measure the fluorescence intensity of each bead and the reporter dye.

  • Analysis: Analyze the data using the instrument's software to determine the concentration of each cytokine.

Signaling Pathways and Experimental Workflows

The inhibitory effects of H1 antagonists on cytokine release are mediated through various intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a general experimental workflow.

G cluster_0 H1 Receptor Signaling & Cytokine Gene Expression cluster_1 MAPK Pathway cluster_2 NF-κB Pathway H1R H1 Receptor Gq Gq Protein H1R->Gq Histamine PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ca->PKC Ras Ras PKC->Ras IKK IKK PKC->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates IkB IκB IKK->IkB phosphorylates, leading to degradation NFkB NF-κB NFkB->Nucleus translocates Cytokine_Gene Cytokine Gene Transcription Nucleus->Cytokine_Gene

Caption: H1 receptor signaling pathways leading to cytokine gene expression.

G cluster_0 Experimental Workflow for Comparing H1 Antagonists Cell_Culture 1. Cell Culture (e.g., Mast Cells, Basophils) Pretreatment 2. Pre-treatment with H1 Antagonists (this compound, Cetirizine, etc.) Cell_Culture->Pretreatment Stimulation 3. Stimulation (e.g., Allergen, Substance P) Pretreatment->Stimulation Incubation 4. Incubation (Allow for cytokine release) Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection Cytokine_Analysis 6. Cytokine Analysis (ELISA or Multiplex Assay) Supernatant_Collection->Cytokine_Analysis Data_Analysis 7. Data Analysis and Comparison Cytokine_Analysis->Data_Analysis

References

A Comparative Guide to HPLC-UV and Alternative Methods for the Analysis of Fenethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and other analytical techniques for the quantitative analysis of Fenethazine. While specific validated HPLC-UV methods for this compound are not abundantly available in peer-reviewed literature, this guide presents a representative HPLC-UV method based on established protocols for structurally similar phenothiazine derivatives. The performance of this method is compared with alternative techniques, supported by experimental data from published studies on related compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Detailed Examination

HPLC-UV stands as a robust and widely adopted technique for the quality control and quantitative analysis of pharmaceuticals, including phenothiazine derivatives. Its high resolving power, sensitivity, and specificity make it a preferred method.

Experimental Protocol: A Representative HPLC-UV Method

The following protocol is a representative method for the analysis of this compound, adapted from validated methods for related phenothiazine compounds like promethazine and perphenazine.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A typical starting point is a 60:40 (v/v) ratio of buffer to organic modifier.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at approximately 254 nm, which is a common absorption maximum for phenothiazines.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL).

  • Sample Preparation: For pharmaceutical formulations, an appropriate extraction procedure may be necessary to isolate this compound from excipients. This typically involves dissolving the formulation in a suitable solvent, followed by filtration. The filtrate is then diluted with the mobile phase to a concentration within the calibration range.

4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo chromatogram.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and plotting the peak area against concentration. A correlation coefficient (r²) close to 1 indicates good linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study, where a known amount of standard is spiked into a sample matrix and the percentage recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements and includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Performance Comparison: HPLC-UV vs. Alternative Methods

The following table summarizes the typical performance characteristics of HPLC-UV compared to other analytical methods used for the determination of phenothiazine derivatives. The data presented is a composite from various studies on related compounds and serves as a general guide.

ParameterHPLC-UVUV-Visible SpectrophotometryGas Chromatography (GC)
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 3%< 5%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL0.05 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL0.15 - 1.5 µg/mL
Specificity HighLow to ModerateHigh
Sample Throughput ModerateHighLow to Moderate
Cost ModerateLowHigh
Notes Highly specific and sensitive. Can separate this compound from degradation products and impurities.Simple and cost-effective but lacks specificity. Prone to interference from other UV-absorbing compounds.Requires derivatization for volatile compounds. High sensitivity, but instrumentation is more complex and expensive.

Visualizing the Workflow and Method Comparison

To further clarify the processes and comparisons, the following diagrams are provided.

HPLC_Validation_Workflow start Start: Method Development protocol Define Experimental Protocol (Column, Mobile Phase, etc.) start->protocol validation Method Validation (ICH Guidelines) protocol->validation specificity Specificity validation->specificity validation->specificity linearity Linearity & Range validation->linearity validation->linearity accuracy Accuracy validation->accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision validation->precision lod_loq LOD & LOQ validation->lod_loq validation->lod_loq robustness Robustness validation->robustness validation->robustness end Validated Method for Routine Analysis specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Caption: Workflow for HPLC-UV method validation.

Method_Comparison hplc HPLC-UV High Specificity High Sensitivity Moderate Cost spacer1 uv_vis UV-Vis Spectrophotometry Low Specificity Moderate Sensitivity Low Cost spacer2 gc Gas Chromatography (GC) High Specificity Very High Sensitivity High Cost

Caption: Comparison of key analytical method attributes.

Conclusion

For the routine analysis and quality control of this compound in pharmaceutical formulations, a validated HPLC-UV method is highly recommended. Its superior specificity allows for the accurate quantification of the active pharmaceutical ingredient, even in the presence of excipients and potential degradation products. While UV-Visible spectrophotometry offers a simpler and more cost-effective alternative, its lower specificity can be a significant drawback. Gas Chromatography, although highly sensitive, is generally more complex and expensive for routine applications. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for specificity, sensitivity, sample throughput, and available resources.

A Comparative Analysis of the Anticholinergic Activity of Fenethazine and Atropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticholinergic activity of the phenothiazine derivative, fenethazine, and the classic muscarinic antagonist, atropine. The information presented herein is curated for researchers and professionals in the field of drug development and pharmacology, offering a comprehensive overview supported by available experimental data and methodologies.

Introduction

Anticholinergic agents are a class of drugs that antagonize the action of the neurotransmitter acetylcholine (ACh) at its receptors. Their therapeutic applications are vast, ranging from the treatment of respiratory disorders and urinary incontinence to their use as antidotes for certain types of poisoning.[1] The anticholinergic activity of these compounds is primarily mediated through the blockade of muscarinic acetylcholine receptors (mAChRs).

Atropine, a naturally occurring tropane alkaloid, is the archetypal non-selective muscarinic receptor antagonist, exhibiting high affinity for all five subtypes (M1-M5). It serves as a benchmark in pharmacological studies for assessing the anticholinergic potency of novel compounds.[2]

This compound is a first-generation antihistamine belonging to the phenothiazine class.[3] Like other phenothiazines, it possesses notable anticholinergic properties.[4] The structure-activity relationship of phenothiazines indicates that a two-carbon chain separating the phenothiazine nucleus from the terminal amino group, as is present in this compound, tends to enhance antihistaminic and anticholinergic effects.[5]

This guide will compare the anticholinergic activity of this compound and atropine by examining their binding affinities for muscarinic receptors and the experimental protocols used to determine these properties.

Quantitative Comparison of Muscarinic Receptor Affinity

The following table summarizes the available quantitative data for the binding affinity of atropine and promethazine (as a proxy for this compound) at muscarinic acetylcholine receptors. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeInhibition Constant (Ki) [nM]
Atropine M11.27 ± 0.36
M23.24 ± 1.16
M32.21 ± 0.53
M40.77 ± 0.43
M52.84 ± 0.84
Promethazine Muscarinic (non-subtype specific)5.0 - 38

Data for Atropine sourced from APExBIO. Data for Promethazine sourced from a study on the antimuscarinic effects of antihistamines.

From the data, it is evident that atropine possesses a significantly higher affinity for all muscarinic receptor subtypes compared to promethazine. The nanomolar to sub-nanomolar Ki values for atropine underscore its potent, non-selective antagonism. In contrast, promethazine's affinity, while still notable, is in the higher nanomolar range, suggesting a less potent anticholinergic activity compared to atropine.

Experimental Protocols

The determination of a compound's anticholinergic activity can be achieved through various in vitro and in vivo experimental models. Below are detailed descriptions of two common methodologies used to obtain the quantitative data presented above.

Radioligand Binding Assay

This in vitro technique is employed to determine the binding affinity (Ki) of a drug for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the inhibition constant (Ki) of this compound and atropine for muscarinic acetylcholine receptors.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells transfected with the human M1-M5 receptor genes).

  • Radioligand: Typically [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB), which are high-affinity muscarinic antagonists.

  • Test compounds: this compound and atropine at various concentrations.

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or atropine).

  • Equilibrium: The mixture is incubated for a specific period to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Muscarinic Receptors Incubation Incubation at Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]-NMS) Radioligand->Incubation Test_Compound Test Compound (this compound or Atropine) Test_Compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Separate bound from free Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Calculate Ki Cheng_Prusoff->Ki

Figure 1: Workflow for a competitive radioligand binding assay to determine Ki.

Functional Assays (Schild Analysis)

Functional assays measure the effect of a drug on a biological response. For anticholinergic drugs, this often involves measuring their ability to inhibit the contraction of smooth muscle induced by a muscarinic agonist. Schild analysis is a pharmacological method used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. The pA2 value is a measure of the antagonist's potency.

Objective: To determine the pA2 value of this compound and atropine in an isolated tissue preparation.

Materials:

  • Isolated tissue preparation: e.g., guinea pig ileum or trachea, which contain muscarinic receptors that mediate smooth muscle contraction.

  • Organ bath with physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Isotonic transducer and recording system to measure tissue contraction.

  • Muscarinic agonist: e.g., acetylcholine or carbachol.

  • Antagonist: this compound or atropine at various concentrations.

Procedure:

  • Tissue Preparation: The isolated tissue is mounted in the organ bath under a resting tension.

  • Control Curve: A cumulative concentration-response curve for the agonist is generated by adding increasing concentrations of the agonist to the bath and recording the resulting contractions.

  • Antagonist Incubation: The tissue is washed, and a known concentration of the antagonist is added to the bath and allowed to equilibrate with the tissue.

  • Test Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • Repeat: Steps 3 and 4 are repeated with several different concentrations of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the x-intercept of the resulting regression line.

Mechanism of Action and Signaling Pathway

Both this compound and atropine exert their anticholinergic effects by competitively antagonizing the binding of acetylcholine to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate a cascade of intracellular signaling events.

The M1, M3, and M5 receptor subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

The M2 and M4 receptor subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

By binding to these receptors without activating them, this compound and atropine prevent acetylcholine from initiating these signaling cascades, thereby blocking the physiological responses mediated by the parasympathetic nervous system.

Muscarinic_Signaling_Pathway cluster_receptor Muscarinic Receptor Antagonism cluster_signaling Intracellular Signaling Cascade ACh Acetylcholine Receptor Muscarinic Receptor (M1, M3, M5) ACh->Receptor Agonist Binding (Activation) Antagonist This compound / Atropine Antagonist->Receptor Antagonist Binding (Blockade) Gq11 Gq/11 protein Receptor->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Figure 2: Antagonism of the M3 muscarinic receptor signaling pathway.

Conclusion

Based on the available data, atropine is a significantly more potent anticholinergic agent than this compound. The binding affinity of atropine for muscarinic receptors is in the low to sub-nanomolar range, indicating a very high affinity. While direct data for this compound is lacking, data from its close structural analogue, promethazine, suggests a muscarinic receptor affinity in the mid to high nanomolar range.

This difference in potency has important implications for the therapeutic use and side-effect profiles of these drugs. The high potency and non-selectivity of atropine make it a powerful anticholinergic agent, but also one with a broad range of systemic effects. This compound, with its more moderate anticholinergic activity, may be better suited for applications where a less pronounced anticholinergic effect is desired, such as in its primary use as an antihistamine with sedative properties.

For researchers in drug development, the well-characterized anticholinergic profile of atropine makes it an essential tool for in vitro and in vivo models. The data presented here for this compound, while indirect, provides a valuable point of comparison and highlights the need for further research to fully characterize the muscarinic receptor binding profile of this and other phenothiazine derivatives.

References

Comparative analysis of the blood-brain barrier permeability of first-generation antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation antihistamines are a class of drugs widely used to treat allergic reactions. However, their clinical utility is often limited by their significant sedative side effects, a direct consequence of their ability to cross the blood-brain barrier (BBB). This guide provides a comparative analysis of the BBB permeability of several common first-generation antihistamines, supported by experimental data, to aid researchers and drug development professionals in understanding their central nervous system (CNS) effects.

Quantitative Comparison of BBB Permeability

The ability of first-generation antihistamines to penetrate the CNS varies among different compounds. This permeability is influenced by physicochemical properties such as lipophilicity, molecular weight, and pKa. The following tables summarize key physicochemical properties and experimental data on the BBB permeability of selected first-generation antihistamines.

Table 1: Physicochemical Properties of Selected First-Generation Antihistamines

AntihistamineChemical ClassMolecular Weight ( g/mol )LogPpKa
DiphenhydramineEthanolamine255.353.278.98
ChlorpheniramineAlkylamine274.773.49.2
PromethazinePhenothiazine284.424.89.1
HydroxyzinePiperazine374.93.72.5, 7.1
DoxylamineEthanolamine270.372.79.3
ClemastineEthanolamine343.885.59.2
PyrilamineEthylenediamine285.372.89.0

Table 2: Comparative BBB Permeability Data for First-Generation Antihistamines

AntihistamineExperimental MethodPermeability MetricResultReference
In Vitro Studies
PheniramineTranswell (PBMEC/C1-2 cells)Permeability RankingFastest among tested antihistamines[1][2]
DiphenhydramineTranswell (PBMEC/C1-2 cells)Permeability RankingSlower than Pheniramine, faster than Promethazine[1][2]
PromethazineTranswell (PBMEC/C1-2 cells)Permeability RankingSlower than Diphenhydramine[1][2]
In Vivo Studies
DiphenhydramineIn situ brain perfusion (rat)Unidirectional transfer constant (K_in)Substantial brain penetration[3][4][5]
ChlorpheniramineIn situ brain perfusion (rat)Unidirectional transfer constant (K_in)Substantial brain penetration[3][4][5]
ClemastineIn situ brain perfusion (rat)Unidirectional transfer constant (K_in)Substantial brain penetration[4]
PyrilamineIn situ brain perfusion (rat)Unidirectional transfer constant (K_in)Substantial brain penetration[4]
Human PET Studies
DiphenhydraminePET with [11C]doxepinH1 Receptor Occupancy (H1RO)~57%[6]
ChlorpheniraminePET with [11C]doxepinH1 Receptor Occupancy (H1RO)≥50%

Experimental Protocols

A variety of in vitro and in vivo models are employed to assess the BBB permeability of compounds. Below are detailed methodologies for key experiments cited in this guide.

In Vitro BBB Model: Transwell Permeability Assay

This assay utilizes a cell culture insert system (e.g., Transwell®) to create a barrier of brain endothelial cells, mimicking the BBB.

  • Cell Culture: Porcine brain microvascular endothelial cells (PBMEC/C1-2) are cultured on microporous membranes of Transwell filter inserts.[1][2] These cells form tight junctions, which are characteristic of the BBB.

  • Experimental Setup: The Transwell inserts containing the endothelial cell monolayer are placed in wells of a culture plate, separating an apical (blood side) and a basolateral (brain side) compartment.

  • Permeability Measurement: The antihistamine of interest is added to the apical chamber. At various time points, samples are taken from the basolateral chamber to determine the amount of drug that has crossed the cellular barrier.

  • Quantification: The concentration of the antihistamine in the collected samples is measured using techniques like high-performance liquid chromatography (HPLC). The apparent permeability coefficient (Papp) is then calculated using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.[7]

In Vivo BBB Assessment: In Situ Brain Perfusion Technique

This technique allows for the direct measurement of drug uptake into the brain from the bloodstream in a live animal model, typically a rat.

  • Surgical Preparation: The animal is anesthetized, and the common carotid artery is cannulated. The external carotid artery is ligated to direct the perfusate exclusively to the brain.

  • Perfusion: A perfusion fluid containing the radiolabeled antihistamine and a vascular space marker (e.g., [14C]sucrose) is infused at a constant rate into the carotid artery.

  • Brain Uptake Measurement: After a short perfusion period (typically seconds to minutes), the animal is decapitated, and the brain is removed. The amount of radioactivity in the brain tissue is measured.

  • Calculation of Permeability: The unidirectional transfer constant (K_in), which represents the rate of drug entry into the brain, is calculated. This provides a quantitative measure of BBB permeability under physiological conditions.[3][4][5][8]

Human Studies: Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique used to measure the in vivo binding of drugs to their target receptors in the human brain.

  • Radiotracer: A radiolabeled ligand for the histamine H1 receptor, such as [11C]doxepin, is administered intravenously to the study participant.

  • Imaging: The distribution of the radiotracer in the brain is measured using a PET scanner before and after the administration of the antihistamine.

  • Quantification of Receptor Occupancy: The reduction in the binding of the radiotracer to H1 receptors after antihistamine administration is used to calculate the percentage of receptors occupied by the drug (H1 Receptor Occupancy or H1RO). A higher H1RO indicates greater BBB penetration and target engagement in the CNS.[6]

Visualizing Mechanisms and Workflows

Mechanism of Sedation by First-Generation Antihistamines

First-generation antihistamines induce sedation by crossing the BBB and acting as antagonists at histamine H1 receptors in the central nervous system. This antagonism disrupts the normal arousal-promoting effects of histamine in the brain.

Sedation_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System FGA_blood First-Generation Antihistamine BBB Endothelial Cells (Tight Junctions) FGA_blood->BBB Crosses BBB FGA_cns Antihistamine in Brain BBB->FGA_cns H1R Histamine H1 Receptor FGA_cns->H1R Antagonizes Neuron Neuron H1R->Neuron Inhibits Histaminergic Neurotransmission Sedation Sedation/ Drowsiness Neuron->Sedation Leads to

Caption: Mechanism of first-generation antihistamine-induced sedation.

Experimental Workflow for In Vitro BBB Permeability Assay

The following diagram outlines the key steps involved in assessing the BBB permeability of a first-generation antihistamine using a Transwell-based in vitro model.

InVitro_Workflow start Start cell_culture Culture brain endothelial cells on Transwell inserts start->cell_culture monolayer_formation Verify monolayer integrity (TEER measurement) cell_culture->monolayer_formation add_drug Add first-generation antihistamine to apical (blood-side) chamber monolayer_formation->add_drug incubation Incubate at 37°C add_drug->incubation sampling Collect samples from basolateral (brain-side) chamber at time points incubation->sampling analysis Quantify drug concentration (e.g., HPLC) sampling->analysis calculation Calculate Apparent Permeability Coefficient (Papp) analysis->calculation end End calculation->end

Caption: Workflow for in vitro BBB permeability testing.

Comparative BBB Permeability of First-Generation Antihistamines

This diagram illustrates the relative ability of different classes of first-generation antihistamines to cross the blood-brain barrier, leading to varying degrees of sedative effects.

Comparative_Permeability cluster_permeability Relative BBB Permeability cluster_sedation Resulting Sedative Effect High High Permeability (e.g., Ethanolamines, Phenothiazines) Strong_Sedation Strong Sedation High->Strong_Sedation Moderate Moderate Permeability (e.g., Alkylamines) Moderate_Sedation Moderate Sedation Moderate->Moderate_Sedation Lower Lower Permeability (e.g., Piperazines) Mild_Sedation Mild to Moderate Sedation Lower->Mild_Sedation

Caption: Relative BBB permeability and sedative effects.

References

A Comparative In Vitro Analysis of the Anti-inflammatory Properties of Fenethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-inflammatory properties of Fenethazine, benchmarked against the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Ibuprofen. Due to the limited availability of direct in vitro anti-inflammatory data for this compound, this guide utilizes data from Promethazine, a structurally and functionally similar phenothiazine derivative, as a proxy. This substitution should be taken into consideration when interpreting the presented data.

Executive Summary

Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory agents is a critical area of research. This guide evaluates the potential of this compound as an anti-inflammatory agent by comparing its proxy, Promethazine, with standard NSAIDs in key in vitro assays. The primary mechanisms of action explored are the inhibition of pro-inflammatory cytokine production and the inhibition of cyclooxygenase (COX) enzymes, both crucial pathways in the inflammatory cascade.

Comparative Efficacy: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of a compound can be quantified by its ability to inhibit key inflammatory mediators. This section compares the in vitro efficacy of Promethazine (as a proxy for this compound), Diclofenac, and Ibuprofen in two critical assays: the inhibition of lipopolysaccharide (LPS)-induced cytokine production and the inhibition of COX-2 activity.

Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in immune cells, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The ability of a compound to inhibit the production of these cytokines is a key indicator of its anti-inflammatory potential.

Table 1: Comparative Inhibition of LPS-Induced Pro-inflammatory Cytokines in RAW 264.7 Macrophages

CompoundTarget CytokineIC50 (µM)
Promethazine TNF-αData not available
IL-6Data not available
Diclofenac TNF-α~50 µg/ml[1]
IL-6Data not available
Ibuprofen TNF-αInactive[2]
IL-6Data not available

Note: The data for Diclofenac's inhibition of TNF-α is presented as a concentration rather than a molar IC50 value due to the format in the source material.

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation. Inhibition of COX-2 is a primary mechanism of action for many NSAIDs.

Table 2: Comparative Inhibition of COX-2 and COX-1 Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Promethazine Data not availableData not availableData not available
Diclofenac 0.47 - 21 ng/mL[3]0.47 - 21 ng/mL[3]~1 (Non-selective)
Ibuprofen 13[4]370[4]0.035 (Preferential for COX-1)

Note: The IC50 values for Diclofenac are presented as a range in ng/mL as found in the source material. The selectivity index for Diclofenac is approximately 1, indicating it is a non-selective COX inhibitor. Ibuprofen shows a preference for COX-1 over COX-2.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments discussed in this guide.

LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine release from macrophages stimulated with LPS.

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Promethazine, Diclofenac, Ibuprofen) and incubated for a pre-treatment period (typically 1-2 hours).

  • Following pre-treatment, cells are stimulated with LPS (typically 10-100 ng/mL) and incubated for a further 18-24 hours.

Cytokine Measurement:

  • After the incubation period, the cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve.

  • The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insight into its mechanism of action and potential for gastrointestinal side effects (related to COX-1 inhibition).

Assay Principle: The assay typically measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of peroxide, which is produced during the cyclooxygenase reaction. The resulting color change is proportional to the COX activity.

General Protocol:

  • The reaction mixture contains a buffer (e.g., Tris-HCl), heme cofactor, and the purified recombinant COX-1 or COX-2 enzyme.

  • Various concentrations of the test compound are added to the reaction mixture and pre-incubated to allow for interaction with the enzyme.

  • The reaction is initiated by the addition of the substrate, arachidonic acid.

  • After a specific incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped.

  • A chromogenic substrate is added, and the absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage inhibition of COX activity is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds are mediated through the modulation of key intracellular signaling pathways. The following diagrams illustrate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->Inflammatory_Genes Induces

Caption: NF-κB signaling pathway in inflammation.

MAPK_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK1_2->AP1 Nucleus Nucleus AP1->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Inflammatory_Genes Induces

Caption: MAPK signaling pathway in inflammation.

Experimental_Workflow_LPS_Assay Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with Test Compound Incubate_Overnight->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_24h Incubate for 24h Stimulate->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant ELISA Perform ELISA for TNF-α and IL-6 Collect_Supernatant->ELISA Analyze_Data Analyze Data (Calculate IC50) ELISA->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for LPS-induced cytokine assay.

Conclusion

This comparative guide provides an in vitro perspective on the anti-inflammatory potential of this compound, using its close structural analog Promethazine as a proxy. The available data suggests that while phenothiazine derivatives may possess anti-inflammatory properties, their potency and mechanisms can differ from classical NSAIDs like Diclofenac and Ibuprofen. The lack of direct in vitro data for this compound highlights a significant knowledge gap and underscores the need for further research to fully elucidate its anti-inflammatory profile. Future in vitro studies should focus on directly assessing this compound's ability to inhibit pro-inflammatory cytokine production and COX enzyme activity to provide a more definitive comparison with existing anti-inflammatory drugs.

References

A Comparative Analysis of Phenothiazine Antagonism at the Dopamine D2 Receptor: Chlorpromazine vs. Fenethazine

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Comparison of Binding Affinities

Due to the absence of data for fenethazine, this table compares the binding affinity of chlorpromazine to another representative phenothiazine, fluphenazine, at the human dopamine D2 receptor.

CompoundDopamine D2 Receptor Binding Affinity (Ki)
Chlorpromazine ~1-10 nM (variable across studies)
Fluphenazine 0.4 nM[1]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. Their activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptor activation can modulate ion channel activity and other intracellular signaling cascades.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP AC->cAMP produces ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response phosphorylates targets Dopamine Dopamine Dopamine->D2R binds & activates Antagonist Chlorpromazine/ Phenothiazines Antagonist->D2R binds & blocks

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a typical experiment to determine the binding affinity (Ki) of a test compound (e.g., chlorpromazine) for the dopamine D2 receptor.

Objective: To quantify the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or rat striatal tissue homogenates.

  • Radioligand: A high-affinity D2 receptor radioligand, such as [3H]spiperone or [3H]raclopride.

  • Test Compound: Chlorpromazine or other phenothiazines at various concentrations.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol or sulpiride) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

    • Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition

This protocol describes a cell-based functional assay to measure the antagonist effect of a compound on D2 receptor-mediated inhibition of cAMP production.

Objective: To determine the functional potency (IC50) of a test compound in blocking the agonist-induced inhibition of adenylyl cyclase.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., CHO-K1).[2][3]

  • D2 Receptor Agonist: Dopamine or a selective D2 agonist like quinpirole.

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compound: Chlorpromazine or other phenothiazines at various concentrations.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based).

  • Cell Culture Reagents: Growth medium, serum, antibiotics.

Procedure:

  • Cell Culture: Culture the D2 receptor-expressing cells in appropriate medium until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

  • Assay:

    • Pre-incubate the cells with various concentrations of the test compound (antagonist) for a specific period.

    • Stimulate the cells with a fixed concentration of the D2 receptor agonist (e.g., the EC80 concentration of dopamine) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of D2 receptor activation more readily measurable.

    • Include control wells with cells treated with vehicle, agonist alone, and antagonist alone.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the control wells.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve. This value represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Experimental Workflow Diagram

Radioligand_Binding_Workflow prep Receptor Membrane Preparation assay_setup Assay Plate Setup (Total, Non-specific, Competitive Binding) prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis

Caption: Radioligand Binding Assay Workflow.

References

Head-to-head comparison of Fenethazine and hydroxyzine in a pruritus model

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Pruritus, or itch, remains a significant clinical challenge, driving the continued development of effective antipruritic agents. This guide provides a detailed head-to-head comparison of two histamine H1 receptor antagonists, Fenethazine and Hydroxyzine, within the context of a preclinical pruritus model. While direct comparative studies are limited, this analysis synthesizes available data on their mechanisms of action, efficacy in relevant models, and key pharmacological properties to inform research and development efforts.

Comparative Efficacy and Mechanism of Action

Both this compound and Hydroxyzine belong to the first-generation of H1 antihistamines, a class of drugs that competitively antagonize histamine at H1 receptors.[1][2] This action is crucial in mitigating histamine-induced pruritus, a common pathway in many allergic and inflammatory conditions.[3]

Hydroxyzine has been more extensively studied for its antipruritic effects. It is a potent H1 receptor antagonist and has demonstrated efficacy in reducing histamine- and compound 48/80-induced pruritus.[4][5][6] Compound 48/80 is a mast cell degranulator, and its injection in animal models serves as a reliable method to induce histamine-dependent itching and scratching behavior.[7] Hydroxyzine's effectiveness in this model underscores its ability to counteract mast cell-mediated histamine release, a key event in many pruritic conditions.[4][8]

FeatureThis compoundHydroxyzine
Drug Class First-generation H1 Antihistamine (Phenothiazine derivative)First-generation H1 Antihistamine (Piperazine derivative)
Primary Mechanism Competitive antagonist of histamine H1 receptorsCompetitive antagonist of histamine H1 receptors
Efficacy in Pruritus Models Data not readily available in compound 48/80 modelDemonstrated efficacy in reducing histamine and compound 48/80-induced pruritus and wheal formation[4]
Additional Properties Expected sedative and anticholinergic effectsKnown sedative, anxiolytic, and antiemetic properties[5][6]

Experimental Protocol: Compound 48/80-Induced Pruritus Model

The compound 48/80-induced scratching behavior model is a standard and widely used in vivo assay to evaluate the antipruritic potential of test compounds.

Objective: To assess the efficacy of a test compound in reducing scratching behavior induced by the mast cell degranulator, compound 48/80.

Materials:

  • Male ddY or BALB/c mice (5-8 weeks old)

  • Compound 48/80 solution (e.g., 50 µg in 25-50 µL of sterile saline)

  • Test compound (this compound or Hydroxyzine) at various doses

  • Vehicle control (e.g., saline or 5% gum arabic)

  • Observation chambers

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental environment for a specified period.

  • Drug Administration: Mice are randomly assigned to treatment groups. The test compound or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the pruritogen challenge.

  • Induction of Pruritus: A subcutaneous injection of compound 48/80 is administered into the rostral back or nape of the neck of the mice.[7][11]

  • Observation: Immediately after the injection, mice are placed individually in observation chambers. The number of scratching bouts with the hind paws directed towards the injection site is counted for a defined period, typically 30-60 minutes.[11]

  • Data Analysis: The total number of scratches for each animal is recorded. The data is then analyzed to compare the scratching frequency between the vehicle-treated group and the drug-treated groups. A significant reduction in scratching behavior in the drug-treated groups indicates antipruritic activity.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Random Assignment to Groups acclimatization->grouping drug_prep Drug/Vehicle Preparation grouping->drug_prep admin Drug/Vehicle Administration drug_prep->admin induction Compound 48/80 Injection (Induction of Pruritus) admin->induction observation Observation of Scratching Behavior induction->observation data Data Collection (Scratch Count) observation->data stats Statistical Analysis data->stats results Results Interpretation stats->results

Experimental workflow for the compound 48/80-induced pruritus model.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_response Physiological Response c4880 Compound 48/80 mast_cell Mast Cell c4880->mast_cell activates degranulation Degranulation mast_cell->degranulation h1r Histamine H1 Receptor sensory_neuron Sensory Neuron h1r->sensory_neuron activates itch_signal Itch Signal Transduction sensory_neuron->itch_signal histamine Histamine Release degranulation->histamine histamine->h1r binds to pruritus Pruritus (Itch Sensation) itch_signal->pruritus fen_hyd This compound / Hydroxyzine fen_hyd->h1r blocks

Simplified signaling pathway of histamine-mediated pruritus and the action of H1 antagonists.

Conclusion

While a direct, head-to-head experimental comparison between this compound and Hydroxyzine in a standardized pruritus model is lacking in the published literature, their shared classification as first-generation H1 antihistamines suggests a common mechanism of action in mitigating histamine-induced itch. Hydroxyzine is well-documented to be effective in the compound 48/80 model. Given that this compound is also an H1 antagonist, it is reasonable to hypothesize its efficacy in a similar capacity. However, empirical data from a head-to-head study would be necessary to definitively compare their potency and potential differences in sedative and anticholinergic side effects. Future research should aim to directly compare these and other antipruritic agents in standardized preclinical models to better guide the development of novel therapies for pruritus.

References

Validating the Anxiolytic-Like Effects of Fenethazine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the potential anxiolytic-like effects of Fenethazine against two established anxiolytic drugs, Diazepam and Buspirone, within common animal models of anxiety. The information is intended for researchers, scientists, and drug development professionals to facilitate preclinical evaluation of novel therapeutic compounds.

Comparative Analysis of Anxiolytic-Like Effects

Table 1: Effects of Anxiolytic Drugs on the Elevated Plus Maze (EPM)

DrugDosage Range (mg/kg)Animal ModelKey FindingsCitation
Diazepam 0.25 - 3.0Rats/MiceIncreases percentage of time spent in open arms and number of open arm entries. At higher doses, may decrease overall locomotion.[1][2]
Buspirone 0.03 - 5.0Rats/MiceEffects can be inconsistent. Some studies show an increase in open arm exploration, particularly at lower doses. Higher doses may decrease overall activity. Anxiolytic-like effects are more pronounced with chronic administration.[3][4][5]
This compound N/AN/ANo direct studies found. However, other phenothiazines like propericiazine (at 0.075 mg/kg) have shown anxiolytic effects (increased open arm exploration).[6]

Table 2: Effects of Anxiolytic Drugs on the Open Field Test (OFT)

DrugDosage Range (mg/kg)Animal ModelKey FindingsCitation
Diazepam 1.0 - 3.0Rats/MiceTends to decrease locomotor activity and rearing at higher doses, which can be indicative of sedative effects. Some studies report a reduction in anxiety-like behaviors such as stretch-attend postures.[1][7][8]
Buspirone 1.0 - 20.0Rats/MiceOften decreases locomotor activity and rearing. Some studies report an increase in time spent in the center of the open field, suggesting an anxiolytic effect.[9][10][11][12]
This compound N/AN/ANo direct studies found. Other phenothiazines have been shown to affect locomotor activity.

Table 3: Effects of Anxiolytic Drugs on the Light-Dark Box Test (LDBT)

DrugDosage Range (mg/kg)Animal ModelKey FindingsCitation
Diazepam 0.75 - 3.0RatsIncreases the number of transitions between compartments and the time spent in the light compartment, indicative of an anxiolytic effect.[13][14]
Buspirone N/AMiceIncreases time spent in the light compartment, suggesting an anxiolytic action.[15]
This compound N/AN/ANo direct studies found.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a standard for the valid assessment of anxiolytic-like drug effects.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated from the floor, with two open and two enclosed arms.

  • Apparatus: A plus-shaped maze, typically made of wood or plastic, elevated approximately 50 cm above the ground. For mice, the arms are usually around 30 cm long and 5 cm wide, with the closed arms having 15 cm high walls.

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes before the test.

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • Behavior is recorded by a video camera and analyzed using tracking software.

  • Key Parameters Measured:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (a measure of locomotor activity).

    • Frequency of risk-assessment behaviors (e.g., stretch-attend postures).

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

  • Apparatus: A square or circular arena with walls to prevent escape. For mice, a common size is 40x40x30 cm. The arena is often divided into a central and a peripheral zone.

  • Procedure:

    • Animals are habituated to the testing room.

    • Each animal is placed in the center or near a wall of the open field.

    • The animal is allowed to explore the arena for a set period, typically 5-10 minutes.

    • Behavior is recorded and analyzed using video tracking software.

  • Key Parameters Measured:

    • Total distance traveled.

    • Time spent in the center zone versus the periphery.

    • Number of entries into the center zone.

    • Rearing frequency (a measure of exploratory behavior).

    • Thigmotaxis (tendency to remain close to the walls).

  • Interpretation: Anxiolytic drugs may increase the time spent in and entries into the central zone, while sedative effects may decrease overall locomotor activity.

Light-Dark Box Test (LDBT)

The LDBT is based on the innate aversion of rodents to brightly illuminated areas.

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment. A small opening connects the two compartments.

  • Procedure:

    • Animals are habituated to the testing room.

    • Each animal is placed in the light compartment and allowed to freely explore both compartments for a period of 5-10 minutes.

    • The animal's behavior is recorded.

  • Key Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Locomotor activity in each compartment.

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.[16]

Visualizations

Experimental Workflow

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Behavioral Testing Phase cluster_3 Data Analysis Phase A Animal Acclimation B Drug Preparation (this compound, Diazepam, Buspirone, Vehicle) C Drug Administration (e.g., i.p. injection) B->C 30-60 min pre-test D Elevated Plus Maze C->D E Open Field Test C->E F Light-Dark Box Test C->F G Video Tracking & Scoring D->G E->G F->G H Statistical Analysis G->H I Comparative Evaluation H->I

Caption: Standard workflow for evaluating anxiolytic drug effects.

Logical Flow of Comparative Study

G cluster_design Experimental Design cluster_data Data Collection & Analysis cluster_outcome Outcome Interpretation start Hypothesis: This compound has anxiolytic-like effects groups Treatment Groups: - Vehicle Control - this compound - Diazepam (Positive Control) - Buspirone (Positive Control) start->groups models Behavioral Models: - Elevated Plus Maze - Open Field Test - Light-Dark Box Test groups->models collect_data Measure key behavioral parameters (e.g., time in open arms, center time) models->collect_data stats Statistical Comparison (e.g., ANOVA, t-tests) collect_data->stats compare Compare this compound effects to controls stats->compare conclusion Conclusion on Anxiolytic Potential compare->conclusion Significant anxiolytic-like effects observed no_effect No Significant Anxiolytic Effect compare->no_effect No significant difference from vehicle

Caption: Logical flow for a comparative study of anxiolytic drugs.

Hypothesized Signaling Pathway for this compound's Anxiolytic Effects

G cluster_receptors Receptor Targets cluster_pathways Potential Downstream Effects This compound This compound d2 Dopamine D2 Receptor This compound->d2 Antagonism h1 Histamine H1 Receptor This compound->h1 Antagonism m1 Muscarinic M1 Receptor This compound->m1 Antagonism dopamine Modulation of Dopaminergic Neurotransmission d2->dopamine sedation Sedative Effects h1->sedation cholinergic Anticholinergic Effects m1->cholinergic anxiolysis Anxiolytic-Like Effects dopamine->anxiolysis Hypothesized Contribution sedation->anxiolysis Potential Confounding Factor cholinergic->anxiolysis Possible Contribution

Caption: Hypothesized mechanism of this compound's anxiolytic action.

References

Safety Operating Guide

Navigating the Safe Disposal of Fenethazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of fenethazine, a phenothiazine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information regarding the disposal of related phenothiazine compounds and general best practices for pharmaceutical waste management, in accordance with regulations set forth by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).

Core Principles of this compound Disposal

Given the general toxicity of phenothiazine derivatives, it is prudent to treat this compound as a hazardous waste. Improper disposal can lead to environmental contamination and potential harm to human health. The primary methods of disposal for chemical waste from laboratories are incineration by a licensed waste disposal company or, in some cases, neutralization or deactivation if safe and effective methods are available. Landfilling is generally not a recommended practice for pharmaceutical waste.

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • Initial Assessment: Treat all waste containing this compound as potentially hazardous. This includes pure this compound, solutions, contaminated labware (e.g., vials, syringes, gloves), and personal protective equipment (PPE).

2. Segregation and Storage:

  • Dedicated Waste Container: Designate a specific, clearly labeled, and sealed container for all this compound waste. The container should be made of a material compatible with this compound.

  • Labeling: The label should include the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's and local regulations.

  • Storage Location: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

3. Arrange for Professional Disposal:

  • Contact a Licensed Waste Disposal Company: The most critical step is to engage a certified hazardous waste disposal contractor. These companies are equipped to handle and transport chemical waste in compliance with all federal and state regulations.

  • Provide Information: Be prepared to provide the waste disposal company with as much information as possible about the waste stream, including the estimated quantity and concentration of this compound.

  • Follow Transporter's Instructions: Adhere to the specific packaging and labeling instructions provided by the disposal company to ensure safe transport.

4. Documentation:

  • Maintain Records: Keep meticulous records of the amount of this compound waste generated, the dates of generation and pickup, and the name of the disposal company. This documentation is crucial for regulatory compliance.

Hazard Profile of Related Compounds

To underscore the importance of cautious handling and disposal, the following table summarizes the known hazards of phenothiazine, a closely related compound. This data is derived from various Safety Data Sheets.

Hazard StatementDescriptionSource
Harmful if swallowedAcute oral toxicity.
Very toxic to aquatic lifePoses a significant threat to aquatic ecosystems.[3]
May cause an allergic skin reactionCan elicit a hypersensitive reaction upon skin contact.[4]
Causes serious eye damageCan result in severe injury to the eyes.[4]

Experimental Protocols Cited

This guidance is based on established best practices for laboratory safety and hazardous waste management and does not cite specific experimental protocols for this compound disposal. The core methodology is the engagement of professional, licensed hazardous waste disposal services.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

Fenethazine_Disposal_Workflow start Start: this compound Waste Generated assess_hazards Assess Hazards (Treat as Hazardous Waste) start->assess_hazards segregate Segregate Waste into Labeled, Sealed Container assess_hazards->segregate storage Store in Designated Secure Area segregate->storage contact_vendor Contact Licensed Hazardous Waste Disposal Vendor storage->contact_vendor package Package and Label Waste per Vendor Instructions contact_vendor->package transport Arrange for Waste Pickup and Transport package->transport document Complete and File Waste Manifest/Documentation transport->document end End: Proper Disposal Complete document->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.

References

Essential Safety and Logistical Information for Handling Fenethazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Fenethazine. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 522-24-7), this guidance is primarily based on data for the structurally similar and parent compound, Phenothiazine. This approach provides a robust safety framework, though it is crucial to handle this compound with the utmost care and to conduct a thorough risk assessment for specific laboratory procedures.

Occupational Exposure Limits

There are no established specific occupational exposure limits (OELs) for this compound. Therefore, the limits for Phenothiazine are used as a conservative surrogate.

OrganizationTWASTEL/CeilingSkin Notation
OSHA5 mg/m³-Y
NIOSH5 mg/m³ (up to 10-hour TWA)-Y
ACGIH5 mg/m³ (1968)-Y
Cal/OSHA5 mg/m³-Y

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling. Data sourced from OSHA for Phenothiazine.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound.

PPE CategorySpecification
Hand Protection Wear compatible chemical-resistant gloves. Given the absence of specific breakthrough data for this compound, double gloving with nitrile or neoprene gloves is recommended for splash protection. For prolonged contact, consult glove manufacturer's chemical resistance guides for phenothiazine derivatives.[2][3]
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashes or explosions.[4]
Skin and Body Protection A laboratory coat made of a low-permeability fabric should be worn and buttoned. For procedures with a higher risk of contamination, a disposable gown is recommended.[2]
Respiratory Protection If engineering controls do not maintain exposure below the OEL, or if there is a risk of generating airborne powder or aerosols, a NIOSH-certified N95 or higher respirator is required. A comprehensive respiratory protection program, including fit-testing, should be in place.[5]

Experimental Protocols: Safe Handling and Spill Cleanup

Handling Procedures:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer: Handle this compound as a solid to minimize dust generation. Use a spatula for transfers. If there is a risk of dust, use a wet method for cleanup.[4]

  • Solution Preparation: When dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[7] Decontaminate all surfaces and equipment.

Spill Cleanup Procedures:

  • Evacuation: Evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All this compound waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Waste Collection and Storage:

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Disposal Method:

  • Dispose of this compound waste through a licensed hazardous waste disposal company.[7][8]

  • Incineration at a high temperature in a permitted hazardous waste incinerator is the preferred method of disposal.[8]

  • Do not dispose of this compound down the drain or in the regular trash.[5]

Logical Workflow for Handling this compound

Fenethazine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area SelectPPE->PrepareWorkArea DonPPE Don PPE PrepareWorkArea->DonPPE HandleChemical Handle this compound DonPPE->HandleChemical DoffPPE Doff and Dispose of PPE HandleChemical->DoffPPE Decontaminate Decontaminate Work Area & Equipment DoffPPE->Decontaminate SegregateWaste Segregate & Label Hazardous Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste via Licensed Contractor SegregateWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.